molecular formula C7H14O3 B009098 Dipropyl carbonate CAS No. 623-96-1

Dipropyl carbonate

Cat. No.: B009098
CAS No.: 623-96-1
M. Wt: 146.18 g/mol
InChI Key: VUPKGFBOKBGHFZ-UHFFFAOYSA-N
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Description

Dipropyl Carbonate (DPC) is a high-value dialkyl carbonate ester that serves as a critical compound in advanced energy storage and green chemical synthesis research. This colorless liquid is recognized for its high dielectric constant and favorable electrochemical stability, making it an essential component in the development of next-generation lithium-ion battery electrolytes. Its higher molecular weight and flash point compared to dimethyl carbonate (DMC) and diethyl carbonate (DEC) contribute to a more stable and safer electrolyte, particularly for operations in extreme environments such as elevated temperatures. Primary Research Applications: Electrolyte Formulation: DPC is extensively used as a high-permittivity solvent in lithium battery electrolyte systems. Its strong solvation ability for lithium ions and robust antioxidation properties make it a superior candidate for enhancing battery performance and safety. Green Chemical Synthesis: As a non-toxic, environmentally benign reagent, DPC is a preferred propylating and propoxycarbonylating agent in organic synthesis. It effectively replaces highly toxic and corrosive reagents like phosgene and dimethyl sulfate in carbonylation and alkylation reactions, enabling safer synthesis of pharmaceuticals, fine chemicals, and plastic monomers. Transesterification Processes: DPC can be synthesized via the transesterification of dimethyl carbonate (DMC) with n-propanol, a route heavily investigated using solid catalysts like calcined hydrotalcite-like compounds. Direct CO₂ Utilization: Research into sustainable chemistry explores pathways for synthesizing dialkyl carbonates, including DPC, directly from CO₂ and alcohols, positioning DPC as a compound of interest in carbon capture and utilization studies. This product is provided as a high-purity material to ensure reproducible and reliable experimental results. It is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl carbonate
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InChI

InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
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InChI Key

VUPKGFBOKBGHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID5060778
Record name Carbonic acid, dipropyl ester
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Molecular Weight

146.18 g/mol
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CAS No.

623-96-1
Record name Dipropyl carbonate
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Record name Dipropyl carbonate
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Record name Dipropyl carbonate
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Record name DIPROPYL CARBONATE
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Foundational & Exploratory

An In-depth Technical Guide to Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipropyl carbonate, a versatile organic compound with applications in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for researchers and professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as carbonic acid dipropyl ester, is an organic compound with the chemical formula C₇H₁₄O₃. Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 623-96-1
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
IUPAC Name This compound
Synonyms Carbonic acid, dipropyl ester; Di-n-propyl carbonate; n-Propyl carbonate

The physicochemical properties of this compound are crucial for its application and handling. These properties are detailed in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point -41 °C
Boiling Point 167-168 °C
Density 0.944 g/cm³ at 25 °C
Solubility in Water 4.1 g/L at 25 °C
Flash Point 55 °C (closed cup)
Refractive Index (n20/D) 1.401
Vapor Pressure 1.7 mmHg at 25 °C

Experimental Protocols

The synthesis of this compound can be achieved through several methods, with transesterification being a common and efficient route. Below are detailed experimental protocols for its synthesis.

2.1. Synthesis via Transesterification of Dimethyl Carbonate with n-Propanol

This method involves the reaction of dimethyl carbonate (DMC) with n-propanol in the presence of a catalyst to yield this compound (DPC) and methanol (B129727) as a byproduct.

  • Materials:

    • Dimethyl carbonate (DMC)

    • n-Propanol

    • La-Mg-Al composite oxide catalyst

    • Nitrogen gas

    • Standard laboratory glassware for reflux and distillation

    • Heating mantle and magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • A calcined La-Mg-Al composite oxide catalyst is added to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Dimethyl carbonate and a molar excess of n-propanol (e.g., a molar ratio of n-propanol:DMC of 3:1) are added to the flask.[1]

    • The reaction mixture is blanketed with nitrogen and heated to 90 °C with vigorous stirring.[1]

    • The reaction is allowed to proceed for approximately 6 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of DMC and the selectivity to DPC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

    • The filtrate, containing this compound, unreacted starting materials, and methanol, is subjected to fractional distillation to isolate the pure this compound. The lower boiling point components (methanol and unreacted DMC and n-propanol) are distilled off first, followed by the this compound at its boiling point (167-168 °C).

    • The purity of the isolated this compound can be confirmed by analytical techniques such as GC-MS and NMR spectroscopy. Under optimized conditions, a DMC conversion of 97.4% and a DPC selectivity of 95.4% can be achieved.[1]

2.2. Synthesis via Transesterification of Propylene (B89431) Carbonate with n-Propanol

This alternative method utilizes propylene carbonate as the carbonate source.

  • Materials:

    • Propylene carbonate

    • n-Propanol

    • Fe-Zn double metal cyanide complex catalyst

    • Stainless steel autoclave with a Teflon liner

    • Rotating synthesis reactor

    • Filtration apparatus

    • Distillation and column chromatography setup

  • Procedure:

    • Propylene carbonate (1.02 g, 10 mmol), n-propanol (100 mmol), and the Fe-Zn double metal cyanide catalyst (250 mg) are charged into a 100 ml stainless steel autoclave with a Teflon liner.[2]

    • The autoclave is sealed and placed in a rotating synthesis reactor.

    • The reaction is conducted at 170 °C for 8 hours with rotation.[2]

    • After the reaction period, the autoclave is allowed to cool to room temperature.

    • The solid catalyst is separated from the reaction mixture by filtration.[2]

    • Excess, unreacted n-propanol is removed from the filtrate by distillation.[2]

    • The resulting crude product is purified by column chromatography using a suitable eluent system (e.g., petroleum ether:dichloromethane) to isolate the pure this compound.[2]

    • The identity and purity of the product are confirmed by ¹H NMR, FT-IR, and GC-MS analysis.[2]

Applications

This compound's properties make it a valuable compound in several applications:

  • Solvent in Lithium-Ion Batteries: Due to its electrochemical stability and ability to dissolve lithium salts, this compound is used as a component of the electrolyte in lithium-ion batteries.[3]

  • Green Solvent in Organic Synthesis: As a less toxic and biodegradable alternative to some traditional organic solvents, this compound is being explored as a "green" solvent for various chemical reactions.

  • Chemical Intermediate: It serves as a reactant in the synthesis of other organic compounds, such as in transesterification reactions to produce other carbonate esters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the transesterification of dimethyl carbonate.

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_waste Byproducts & Waste Reactants DMC + n-Propanol + Catalyst Reaction Reaction at 90°C for 6h under N2 atmosphere Reactants->Reaction Heating & Stirring Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Transfer Mixture Distillation Fractional Distillation Filtration->Distillation Transfer Filtrate Catalyst Recovered Catalyst Filtration->Catalyst Product Pure Dipropyl Carbonate Distillation->Product Byproducts Methanol + Unreacted Starting Materials Distillation->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

This diagram outlines the key stages of the synthesis process, from the initial reaction of starting materials to the final purification of the desired product, including the handling of byproducts and the recovery of the catalyst.

References

A Technical Guide to Dipropyl Carbonate: Molecular Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental molecular characteristics of dipropyl carbonate, a key chemical intermediate. Additionally, it outlines common experimental procedures involving this compound, offering a valuable resource for professionals in research and development.

Core Molecular Data

This compound is a carbonic acid ester with applications in various chemical syntheses. A clear understanding of its basic molecular properties is essential for its effective use. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[1][2][3][4]
Molecular Weight 146.18 g/mol [1][4][5]
CAS Number 623-96-1[1][2][3][5]
Density 0.944 g/mL at 25 °C[2][5]
Boiling Point 167-168 °C[2][5]
Melting Point -41 °C[2][3]

Synthetic Pathway: Transesterification for Ethyl Propyl Carbonate

A notable application of this compound is in the synthesis of other carbonate esters through transesterification. The following diagram illustrates the workflow for the synthesis of ethyl propyl carbonate from this compound and diethyl carbonate.

transesterification_workflow start Start: Reactant Preparation reactants Mix: - this compound - Diethyl Carbonate - N435 Catalyst start->reactants Load Reactants reaction Reaction Step: Transesterification reactants->reaction Initiate Reaction separation Separation: Distillation reaction->separation Transfer Mixture product Product: Ethyl Propyl Carbonate separation->product Isolate Product end End: Product Analysis product->end Analyze Purity

Caption: Workflow for the transesterification of this compound.

Experimental Protocols

While detailed experimental protocols are highly specific to the laboratory and the scale of the reaction, the following provides a generalized methodology for key reactions involving this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound typically yields carbon dioxide, an alkene, and an alcohol[5].

Objective: To decompose this compound into its constituent products through the application of heat.

Methodology:

  • A sample of this compound is placed in a reaction vessel suitable for high-temperature applications, such as a quartz tube furnace.

  • The vessel is heated to a temperature range of 300-400°C.

  • The gaseous products (carbon dioxide and propene) are collected, and the liquid residue (propanol) is condensed and collected.

  • Analysis of the products can be performed using techniques such as gas chromatography (GC) for the gaseous components and nuclear magnetic resonance (NMR) spectroscopy for the liquid fraction to confirm their identities.

N435-Catalyzed Transesterification of Diethyl Carbonate with this compound

This procedure outlines the synthesis of ethyl propyl carbonate via a transesterification reaction catalyzed by Novozym 435 (N435), an immobilized lipase.

Objective: To synthesize ethyl propyl carbonate from diethyl carbonate and this compound using an enzymatic catalyst.

Methodology:

  • Equimolar amounts of diethyl carbonate and this compound are added to a reaction flask.

  • The N435 catalyst is introduced into the reactant mixture. The amount of catalyst will depend on the scale of the reaction and the desired reaction rate.

  • The mixture is heated and stirred at a controlled temperature, typically optimized for the enzyme's activity.

  • The progress of the reaction is monitored over time by taking aliquots and analyzing them using gas chromatography (GC) to determine the concentration of reactants and products.

  • Upon completion of the reaction, the catalyst is separated from the product mixture by filtration.

  • The final product, ethyl propyl carbonate, is purified from the remaining reactants and any byproducts by fractional distillation.

References

Physical and chemical properties of dipropyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical and Chemical Properties for Researchers, Scientists, and Drug Development Professionals

Dipropyl carbonate (DPC) is an organic compound with the chemical formula C7H14O3. It is the dipropyl ester of carbonic acid. DPC finds applications as a solvent and an intermediate in organic synthesis. This technical guide provides a detailed overview of its physical and chemical properties, complete with experimental protocols and visual representations of key processes to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Physical Properties of this compound
PropertyValueUnitsConditionsCitations
Molecular Weight146.18 g/mol [1][2]
Boiling Point167 - 168°Cat 1 atm[3][4][5][6][7][8][9][10]
Melting Point-41°C[3][4]
Density0.944g/mLat 25 °C[3][5][6][7][8][9][10][11]
Refractive Index1.401at 20 °C[4][5][6][7][8][9][10]
Vapor Pressure1.7mmHgat 25 °C[3][4]
Flash Point55°CClosed Cup[10][12]
Solubility in Water4.1g/Lat 25 °C[3]
Heat of Vaporization40.44kJ/mol[3]
Chemical and Safety Information
PropertyValueNotesCitations
Chemical FormulaC7H14O3[3][13]
InChI KeyVUPKGFBOKBGHFZ-UHFFFAOYSA-N[5][6]
CAS Number623-96-1[3][4][5][7][13]
Hazard StatementsH226, H302, H312, H315, H319, H332, H335Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1]
Precautionary StatementsP210, P280, P301+P312, P303+P361+P353, P304+P340+P312, P305+P351+P338Keep away from heat/sparks/open flames/hot surfaces. — No smoking; Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell; IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower; IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that can be determined using various methods. The Thiele tube method is a common and efficient technique for small sample volumes.[12]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount of this compound to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube.[12] Convection currents will ensure uniform heating of the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[12] Record this temperature.

  • Record the atmospheric pressure, as boiling point is pressure-dependent.[8]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Ensure the water level is at the calibration mark of the capillary tube in the stopper. Dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass (m2).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

  • Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer filled with this compound (m3).

  • The density of this compound (ρ_dpc) can be calculated using the following formula:

    ρ_dpc = [(m3 - m1) / (m2 - m1)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[14][15]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

  • Turn on the refractometer and the light source.

  • Ensure the prisms are clean and dry.

  • Calibrate the instrument using a standard with a known refractive index, such as distilled water.[15]

  • Place a few drops of this compound onto the surface of the measuring prism.[15]

  • Close the illuminating prism gently to spread the liquid into a thin film.

  • While looking through the eyepiece, adjust the control knob to bring the boundary line between the light and dark fields into view.

  • If a colored band is visible at the boundary, adjust the dispersion correction knob until a sharp, black-and-white boundary is obtained.

  • Adjust the measurement knob to center the boundary line on the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

  • Record the temperature at which the measurement was taken.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.[6][13]

Apparatus:

  • Pensky-Martens closed-cup flash point tester (manual or automated)

  • Thermometer

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • Fill the test cup with this compound to the marked level.

  • Place the lid on the cup, ensuring it is properly sealed.

  • Insert the thermometer into the lid.

  • Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).[6]

  • Stir the sample at a constant speed.

  • At regular temperature intervals, apply the ignition source to the opening in the cup lid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[13]

  • Record the temperature at which the flash occurs.

Chemical Reactivity

This compound, as an ester of carbonic acid, undergoes typical reactions of carbonate esters, most notably hydrolysis and transesterification.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound can be hydrolyzed to form propanol (B110389) and carbon dioxide. The reaction is generally slow with neutral water but is accelerated by acids or bases.[16]

  • Acid-Catalyzed Hydrolysis: The reaction is reversible and is catalyzed by dilute strong acids.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is carried out by heating with an aqueous solution of a strong base, such as sodium hydroxide. The products are propanol and a carbonate salt (e.g., sodium carbonate).[16]

Transesterification

Transesterification is a key reaction of this compound, involving the exchange of its propoxy groups with other alkoxy groups from an alcohol. This reaction is often used in the synthesis of other dialkyl carbonates.[17] The reaction is typically catalyzed by an acid or a base.[17] For example, the synthesis of this compound can be achieved through the transesterification of dimethyl carbonate with propanol.

Visualizing Chemical Processes and Workflows

Transesterification of Dimethyl Carbonate to this compound

The following diagram illustrates the base-catalyzed transesterification reaction for the synthesis of this compound from dimethyl carbonate and propanol.

Transesterification cluster_reactants Reactants cluster_products Products DMC Dimethyl Carbonate (CH3O)2CO Intermediate Methyl Propyl Carbonate CH3OCOOCH2CH2CH3 DMC->Intermediate + Propanol - Methanol Propanol Propanol CH3CH2CH2OH Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Intermediate DPC This compound (CH3CH2CH2O)2CO Catalyst->DPC Intermediate->DPC + Propanol - Methanol Methanol Methanol CH3OH

Caption: Base-catalyzed synthesis of this compound via transesterification.

Experimental Workflow for Boiling Point Determination

The logical flow of the experimental procedure for determining the boiling point of this compound using the Thiele tube method is depicted below.

BoilingPointWorkflow start Start setup Assemble Thiele Tube Apparatus - Add oil to Thiele tube - Add DPC to test tube - Insert capillary tube - Attach to thermometer start->setup heat Gently Heat Side Arm of Thiele Tube setup->heat observe_bubbles Observe for Continuous Stream of Bubbles heat->observe_bubbles observe_bubbles->heat No remove_heat Remove Heat Source observe_bubbles->remove_heat Yes cool Allow Apparatus to Cool remove_heat->cool observe_entry Observe for Liquid Entry into Capillary cool->observe_entry observe_entry->cool No record_temp Record Temperature as Boiling Point observe_entry->record_temp Yes end End record_temp->end

Caption: Workflow for boiling point determination using the Thiele tube method.

References

Dipropyl Carbonate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of dipropyl carbonate, key physical constants essential for its application in research and development. The document outlines standard experimental protocols for the determination of these properties, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The accurate determination of a compound's boiling and melting points is fundamental to its identification, assessment of purity, and prediction of its behavior under various experimental conditions.[1][2][3] Impurities can lead to a depression of the melting point and a broadening of the melting range.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueUnits
Boiling Point 167 - 168°C
Melting Point -41°C
Density 0.944g/mL at 25 °C
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Flash Point 55°C (closed cup)

Experimental Protocols for Property Determination

Accurate and consistent measurement of boiling and melting points is crucial. The following sections detail standard laboratory procedures for these determinations.

Melting Point Determination

Given that this compound's melting point is significantly below room temperature (-41 °C), a standard melting point apparatus would require a cooling stage. The principles, however, remain the same as for solids that are solid at room temperature. The capillary method is a widely accepted technique.[4][5]

Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of this compound is frozen. A sample of the frozen, solid material is finely powdered.[4][6] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus in close proximity to a high-accuracy thermometer.[4]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[1]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.[8]

    • T₂: The temperature at which the entire sample has completely melted into a transparent liquid.[8] The melting point is reported as the range T₁ - T₂.[9] For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][10] Several methods can be employed, with the choice often depending on the amount of sample available.[11]

Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (less than 0.5 mL).[12]

  • Apparatus Assembly:

    • A small amount of this compound (a few milliliters) is placed into a small test tube or fusion tube.[13]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[9][12][13]

    • This assembly is attached to a thermometer using a rubber band or thread.[8][9][13]

    • The entire setup is then inserted into a Thiele tube containing a heating oil (such as mineral oil or silicone oil), ensuring the sample is positioned midway up the main tube.[8][14]

  • Heating Process: The side arm of the Thiele tube is gently and evenly heated with a small flame or other heating element.[8][14] The shape of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil.[9]

  • Observation:

    • As the temperature rises, air trapped in the inverted capillary will expand and be expelled, seen as a slow stream of bubbles.[2]

    • As the liquid's boiling point is reached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor fills the capillary.[2][12]

  • Measurement:

    • Once a vigorous stream of bubbles is observed, the heat source is removed.[12]

    • The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2][12] This occurs when the vapor pressure inside the capillary becomes equal to the external atmospheric pressure.

Workflow for Physicochemical Property Determination

The logical flow for identifying and characterizing a chemical substance like this compound involves several key steps, from initial data retrieval to experimental verification.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Experimental Planning cluster_2 Phase 3: Execution & Analysis cluster_3 Phase 4: Conclusion A Literature Search (e.g., Databases, Journals) B Identify Known Properties (Melting Point, Boiling Point) A->B C Select Appropriate Experimental Method B->C D Prepare Necessary Apparatus and Reagents C->D E Perform Experiment (e.g., Capillary Method) D->E F Record Observations (Temperature Range) E->F G Compare Experimental Data with Literature Values F->G H Assess Sample Purity G->H I Confirm Substance Identity and Purity H->I

Caption: Workflow for the determination of physical properties of a chemical substance.

References

Dipropyl Carbonate: A Technical Guide to Density and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and solubility properties of dipropyl carbonate (DPC). The information is compiled for professionals in research, scientific, and drug development fields, offering precise data, detailed experimental protocols, and a logical visualization of the compound's property-application relationships.

Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₄O₃, is a carbonate ester known for its utility as a solvent and a reagent in organic synthesis.[1] It is a clear, colorless liquid.

Quantitative Data: Density and Solubility

The following tables summarize the key quantitative data for the density and solubility of this compound.

Table 1: Density of this compound

PropertyValueTemperature (°C)Reference
Density0.944 g/mL25[2][3]
Density0.943 g/mLNot Specified[4]

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Reference
Water4.1 g/L25[5]
Organic SolventsSolubleNot Specified[1]

Experimental Protocols

Detailed methodologies for determining the density and solubility of liquid organic compounds like this compound are outlined below.

The density of a liquid organic compound is its mass per unit volume.[6] It is a fundamental physical property that can be used to help identify a substance.[7] The density of a liquid can be determined accurately using common laboratory equipment.

Principle: Density is calculated by measuring the mass of a known volume of the liquid.[6][7] The mass is measured using an analytical balance, and the volume is measured using calibrated volumetric glassware.[6][8]

Apparatus:

  • Volumetric flask (e.g., 10 mL or 25 mL) or a pycnometer

  • Analytical balance

  • Pipette

  • Thermometer

  • Beaker

Procedure:

  • Measure the mass of the empty container: Carefully weigh a clean, dry volumetric flask or pycnometer on an analytical balance. Record this mass (m₁).[6]

  • Fill the container with the liquid: Using a pipette, carefully fill the volumetric flask to the calibration mark with this compound. If using a pycnometer, fill it completely. Ensure there are no air bubbles.

  • Measure the mass of the filled container: Weigh the flask or pycnometer containing the this compound. Record this mass (m₂).[8]

  • Determine the mass of the liquid: Subtract the mass of the empty container from the mass of the filled container (m_liquid = m₂ - m₁).

  • Determine the volume of the liquid: The volume (V) is the calibrated volume of the flask or pycnometer.

  • Control Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[6]

  • Calculate Density: Calculate the density (ρ) using the formula: ρ = m_liquid / V

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" rule is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][10]

3.2.1. Qualitative Solubility Test

This method provides a general determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

Procedure:

  • Prepare the sample: Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.[11]

  • Add the solvent: Add a specific volume of the solvent (e.g., 3 mL of water or an organic solvent) to the test tube.[11][12]

  • Mix thoroughly: Vigorously shake or vortex the test tube for 10-20 seconds to ensure thorough mixing.[9]

  • Observe the mixture: Allow the mixture to stand and observe the result.

    • Soluble (Miscible): A single, clear liquid phase indicates that the compound is soluble.[9]

    • Insoluble (Immiscible): The formation of two distinct layers or a cloudy suspension indicates insolubility.[9]

  • Repeat with different solvents: Repeat the procedure for various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) to build a solubility profile.[11]

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional method for determining the precise solubility of a compound in a solvent.[10]

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., GC, HPLC, or spectrophotometer)

Procedure:

  • Prepare a supersaturated solution: Add an excess amount of this compound to a known volume of the solvent in a flask. This ensures that the solvent becomes fully saturated.

  • Equilibrate the solution: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

  • Separate the phases: After equilibration, allow the solution to stand so that the undissolved solute can settle. To ensure complete separation of the excess solute from the saturated solution, the mixture is often centrifuged.

  • Analyze the saturated solution: Carefully extract a known volume of the clear, saturated supernatant.

  • Determine the concentration: Quantify the concentration of this compound in the aliquot using a suitable analytical technique. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Property-Application Relationship

The physical properties of this compound, such as its density and solubility, directly influence its applications in various fields.

G cluster_properties Physical Properties of this compound cluster_applications Primary Applications Density Density (0.944 g/mL @ 25°C) Solvent Solvent in Organic Synthesis Density->Solvent Affects mass/volume calculations and phase separation Solubility Solubility Profile (Low in water, Soluble in organics) Solubility->Solvent Determines utility for dissolving reactants and products Reagent Reagent in Chemical Reactions Solubility->Reagent Influences reaction medium choice Plasticizer Plasticizer

Caption: Logical workflow from physical properties to applications.

References

Spectroscopic data for dipropyl carbonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dipropyl carbonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a logical workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.04Triplet (t)6.74HO-CH₂ -CH₂-CH₃
1.67Sextet7.04HO-CH₂-CH₂ -CH₃
0.94Triplet (t)7.46HO-CH₂-CH₂-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
155.3QuaternaryC =O
68.8MethyleneO-CH₂ -CH₂-CH₃
22.5MethyleneO-CH₂-CH₂ -CH₃
10.2MethylO-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2970StrongC-H stretch (alkane)
2939StrongC-H stretch (alkane)
2880StrongC-H stretch (alkane)
1742Very StrongC=O stretch (carbonate)
1468MediumC-H bend (alkane)
1263Very StrongC-O stretch (ester)
989StrongO-C-O stretch
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
43100[CH₃CH₂CH₂]⁺
2755[C₂H₃]⁺
2945[CH₃CH₂]⁺
4140[C₃H₅]⁺
7635[CH₃CH₂CH₂OCO]⁺
10315[M - C₃H₇]⁺
1465[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat Liquid

A drop of neat this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The this compound is separated from the solvent and introduced into the mass spectrometer's ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (e.g., C=O, C-O) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dipropyl carbonate. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the structural elucidation and quality control of this compound.

Introduction

This compound (C₇H₁₄O₃) is a dialkyl carbonate that finds applications as a solvent and an intermediate in organic synthesis.[1] NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such organic molecules.[2][3][4][5] This guide presents the characteristic ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for data acquisition.

Molecular Structure and NMR Signal Correlation

The structure of this compound is symmetrical, which simplifies its NMR spectra. The molecule consists of two equivalent propyl groups attached to a central carbonate moiety. This symmetry dictates the number and type of signals observed in both ¹H and ¹³C NMR spectra.

G This compound Structure and NMR Assignments cluster_mol This compound cluster_signals Expected NMR Signals C1 C O1 O C1->O1 = O2 O C1->O2 O3 O C1->O3 C2 CH₂ (a) O2->C2 C5 CH₂ (a') O3->C5 C3 CH₂ (b) C2->C3 C4 CH₃ (c) C3->C4 C6 CH₂ (b') C5->C6 C7 CH₃ (c') C6->C7 H_a ¹H: Triplet (a, a') H_a->C2 H_a->C5 H_b ¹H: Sextet (b, b') H_b->C3 H_b->C6 H_c ¹H: Triplet (c, c') H_c->C4 H_c->C7 C_carbonyl ¹³C: Carbonyl C_carbonyl->C1 C_a ¹³C: Methylene (a, a') C_a->C2 C_a->C5 C_b ¹³C: Methylene (b, b') C_b->C3 C_b->C6 C_c ¹³C: Methyl (c, c') C_c->C4 C_c->C7

Caption: Correlation of this compound's structure with its expected ¹H and ¹³C NMR signals.

¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent protons in the propyl chain.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.06Triplet4H-O-CH₂ -CH₂-CH₃
b~1.67Sextet4H-O-CH₂-CH₂ -CH₃
c~0.94Triplet6H-O-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectrum Data

The ¹³C NMR spectrum of this compound displays four signals, one for the carbonate carbon and three for the carbons of the propyl group.

SignalChemical Shift (δ, ppm)Assignment
1~155C =O
2~68-O-CH₂ -CH₂-CH₃
3~22-O-CH₂-CH₂ -CH₃
4~10-O-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.[6]

  • Ensure the instrument is properly tuned and shimmed for optimal resolution.

3. ¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8-16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

4. ¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).[4]

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectra of this compound follows a logical sequence to confirm its structure.

G Workflow for NMR Spectral Interpretation of this compound cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis A Acquire ¹H and ¹³C NMR Spectra B Reference Spectra to TMS A->B C Analyze ¹H Spectrum B->C D Analyze ¹³C Spectrum B->D C1 Count number of signals (3) C->C1 D1 Count number of signals (4) D->D1 E Correlate Data with Structure F Confirm this compound Structure E->F C2 Determine chemical shifts C1->C2 C3 Analyze multiplicities (t, sxt, t) C2->C3 C4 Calculate integration ratios (2:2:3) C3->C4 C4->E D2 Determine chemical shifts D1->D2 D2->E

Caption: A stepwise workflow for the analysis and structural confirmation of this compound using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward and consistent with its symmetrical structure. The data and protocols provided in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound in a research or industrial setting. Adherence to proper experimental procedures is crucial for obtaining high-quality, reproducible NMR data.

References

Infrared (IR) spectrum analysis of dipropyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Dipropyl Carbonate

This guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes, presents experimental protocols for spectral acquisition, and offers a logical workflow for analysis.

Introduction

This compound (C₇H₁₄O₃) is an organic compound of interest in various chemical and pharmaceutical applications. Infrared (IR) spectroscopy is a powerful analytical technique for its characterization, providing a unique "fingerprint" based on the vibrational frequencies of its molecular bonds. This guide elucidates the interpretation of its IR spectrum, enabling its identification and assessment of its purity.

Core Vibrational Mode Analysis

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular vibrations. The primary functional groups present are the carbonyl group (C=O), the carbonate group (O-C-O), and the propyl aliphatic chains (C-H).

The analysis of the spectrum reveals strong absorptions in the regions associated with C-H stretching, C=O stretching, and C-O stretching, which are fundamental for the identification of the compound. Weaker bands corresponding to bending and rocking vibrations provide further structural information.

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on publicly available spectral data from the NIST WebBook and PubChem, and are interpreted using established frequency correlation charts for organic carbonates.[1][2]

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
~2965C-H Asymmetric Stretch (CH₃)Strong
~2935C-H Asymmetric Stretch (CH₂)Strong
~2875C-H Symmetric Stretch (CH₃)Medium
~1740C=O Carbonyl StretchVery Strong
~1465C-H Scissoring (CH₂) / Asymmetric Bend (CH₃)Medium
~1380C-H Symmetric Bend (CH₃)Medium
~1260O-C-O Asymmetric StretchStrong
~1000C-O-C Asymmetric StretchStrong
~940C-C StretchMedium
~780CH₂ RockingMedium-Weak

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using several standard techniques. The following protocols describe the "neat" sample analysis using salt plates and the Attenuated Total Reflectance (ATR) method.

Method 1: Neat Sample Analysis using Salt Plates

This is a traditional method for obtaining the IR spectrum of a pure liquid sample.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)

  • Kimwipes

  • Desiccator for storing salt plates

Procedure:

  • Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of dry solvent and gently wiping with a Kimwipe. The plates should be handled by the edges to avoid transferring moisture and oils.

  • Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a clean Pasteur pipette.

  • Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

  • Mounting: Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.

  • Spectral Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent. Store the clean, dry plates in a desiccator.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a modern and convenient method that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Micropipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Soft, lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop (a few microliters) of the this compound sample directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.

  • Pressure Application (if applicable): For some ATR setups, a pressure arm is used to ensure good contact between the liquid sample and the crystal. Apply gentle and consistent pressure.

  • Spectral Acquisition: Acquire the IR spectrum of the sample. As with the transmission method, co-adding multiple scans will enhance the quality of the spectrum.

  • Cleaning: After the measurement, clean the ATR crystal surface thoroughly by wiping it with a soft cloth or wipe dampened with a suitable solvent.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of an IR spectrum, from initial sample preparation to final structural elucidation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Prepare this compound Sample method Select Method (Neat vs. ATR) prep->method background Acquire Background Spectrum method->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process peak_pick Peak Picking process->peak_pick assign Assign Vibrational Modes peak_pick->assign compare Compare with Reference Spectra assign->compare elucidate Structural Elucidation compare->elucidate report Final Report elucidate->report

References

Unveiling the Thermal Degradation of Dipropyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition products of dipropyl carbonate. The information presented herein is curated for professionals in research and development who require a comprehensive understanding of the stability and degradation pathways of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core chemical processes involved.

Core Findings: Decomposition Products

The thermal decomposition of this compound primarily yields propene, carbon dioxide, and propanol. This process is analogous to the decomposition of other simple dialkyl carbonates. At elevated temperatures, typically in the range of 300-400°C, the carbonate ester undergoes a breakdown into these three stable molecules.

A study on the closely related diethyl carbonate (DEC) provides further insight into this process. Below approximately 827°C (1100 K), the decomposition of DEC results in ethylene, carbon dioxide, and ethanol.[1] This reaction is consistent with a first-order decomposition process.[1] At higher temperatures, the reaction becomes more complex, with evidence suggesting that radical-based mechanisms contribute to the formation of additional products.[1]

Quantitative Data on Decomposition Products
PrecursorTemperature Range (°C)Primary ProductsMolar Ratio (inferred)Reference
This compound 300 - 400Propene, Carbon Dioxide, Propanol1:1:1[2]
Diethyl Carbonate < 827Ethylene, Carbon Dioxide, Ethanol~1:1:1[1]

Proposed Signaling Pathway for Decomposition

The thermal decomposition of dialkyl carbonates is believed to proceed through a concerted mechanism involving a six-membered transition state, often referred to as a retro-ene reaction. This is followed by the rapid decomposition of an intermediate alkoxy acid.

G Proposed Thermal Decomposition Pathway of this compound This compound This compound Six-membered Transition State Six-membered Transition State This compound->Six-membered Transition State Heat (Retro-ene reaction) Propene Propene Six-membered Transition State->Propene Propoxycarboxylic Acid (Intermediate) Propoxycarboxylic Acid (Intermediate) Six-membered Transition State->Propoxycarboxylic Acid (Intermediate) Propanol Propanol Propoxycarboxylic Acid (Intermediate)->Propanol Carbon Dioxide Carbon Dioxide Propoxycarboxylic Acid (Intermediate)->Carbon Dioxide Decarboxylation

Caption: Proposed mechanism for this compound thermal decomposition.

Experimental Protocols

To investigate the thermal decomposition products of this compound, a pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) setup is a highly effective methodology. This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Py-GC/MS Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound thermal decomposition products using Py-GC/MS.

G Experimental Workflow for Py-GC/MS Analysis cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Introduction Sample Introduction Pyrolysis Chamber Pyrolysis Chamber Sample Introduction->Pyrolysis Chamber Inert Atmosphere (e.g., He) GC Injection Port GC Injection Port Pyrolysis Chamber->GC Injection Port Transfer of Pyrolysates GC Column GC Column GC Injection Port->GC Column Separation Ion Source Ion Source GC Column->Ion Source Elution Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis Signal

Caption: Py-GC/MS workflow for decomposition product analysis.

Methodology Details:

  • Sample Preparation: A small, precise amount of liquid this compound is loaded into a sample cup suitable for pyrolysis.

  • Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to a set temperature (e.g., 300°C, 500°C, and 700°C to simulate different thermal stress levels). The pyrolysis is carried out in an inert atmosphere, such as helium, to prevent oxidation.

  • Gas Chromatography: The volatile decomposition products are swept from the pyrolyzer into the gas chromatograph's injection port. A capillary column (e.g., a non-polar or mid-polar column) is used to separate the individual components of the pyrolysate based on their boiling points and affinities for the stationary phase. The oven temperature is programmed to ramp up to ensure the elution of all products.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each eluting peak is recorded, allowing for the identification of the compounds by comparing the fragmentation patterns to a spectral library (e.g., NIST). The peak area in the chromatogram is proportional to the quantity of each compound, enabling semi-quantitative or quantitative analysis with appropriate calibration.

By employing these methodologies, researchers can gain a detailed understanding of the thermal stability and decomposition profile of this compound, which is crucial for its safe and effective application in various scientific and industrial fields.

References

A Technical Guide to the Eco-Friendly Synthesis of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is a versatile chemical compound with applications as a solvent, electrolyte component in lithium-ion batteries, and a potential green reagent in organic synthesis. Traditional synthesis routes for dialkyl carbonates often involve hazardous reagents like phosgene. This guide provides an in-depth overview of modern, eco-friendly synthesis routes for this compound, focusing on methodologies that align with the principles of green chemistry. Detailed experimental protocols, quantitative data for process comparison, and visual representations of reaction pathways are presented to facilitate research and development in this area.

Transesterification Route

The transesterification of a readily available carbonate with propanol (B110389) is a widely explored and effective method for producing this compound. This approach avoids the use of highly toxic starting materials.

Transesterification of Dimethyl Carbonate (DMC) with Propanol

This is a common and relatively green route to DPC. The reaction involves the exchange of the methyl groups of dimethyl carbonate with propyl groups from propanol. The equilibrium can be shifted towards the product side by removing the methanol (B129727) byproduct.

Reaction:

2 CH₃CH₂CH₂OH + (CH₃O)₂CO ⇌ (CH₃CH₂CH₂O)₂CO + 2 CH₃OH

A variety of catalysts have been investigated for this reaction to improve yield and selectivity under mild conditions.

Quantitative Data for Transesterification of DMC with Propanol:

CatalystReactant Molar Ratio (Propanol:DMC)Temperature (°C)Time (h)DMC Conversion (%)DPC Selectivity (%)Reference
KOH/Naβ molecular sieve4:190695.593.6[1]
LaMgAlO composite oxide3:190697.495.4[2]
Experimental Protocol: Transesterification of Dimethyl Carbonate with n-Propanol using LaMgAlO Composite Oxide Catalyst

This protocol is based on the synthesis of DPC using a La-doped Mg-Al composite oxide catalyst.[2]

Materials:

  • Dimethyl carbonate (DPC)

  • n-Propanol

  • LaMgAlO composite oxide catalyst

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The LaMgAlO composite oxide catalyst with a La:Mg:Al molar ratio of 0.7:3:1 is prepared via a co-precipitation method, followed by calcination.

  • Reaction Setup: A round-bottom flask is charged with the LaMgAlO catalyst (3.0% by weight of the total reactants).

  • Dimethyl carbonate and n-propanol are added to the flask in a molar ratio of 1:3.

  • The flask is equipped with a condenser and placed in a heating mantle with a magnetic stirrer.

  • The system is purged with nitrogen gas to ensure an inert atmosphere.

  • Reaction: The reaction mixture is heated to 90°C and stirred for 6 hours.

  • Product Analysis: After the reaction, the mixture is cooled to room temperature. A sample is taken and analyzed by gas chromatography to determine the conversion of DMC and the selectivity to DPC.

Transesterification of Propylene (B89431) Carbonate with Propanol

Another viable route is the transesterification of a cyclic carbonate, such as propylene carbonate, with propanol. This reaction yields this compound and propylene glycol as a co-product.

Reaction:

2 CH₃CH₂CH₂OH + C₄H₆O₃ ⇌ (CH₃CH₂CH₂O)₂CO + C₃H₈O₂

Quantitative Data for Transesterification of Propylene Carbonate with Methanol (as an analogue):

While specific data for propanol is limited in the initial search, the following data for methanol provides a useful reference.

CatalystReactant Molar Ratio (Methanol:PC)Temperature (°C)Time (h)PC Conversion (%)DMC Selectivity (%)Reference
CeO₂-La₂O₃10:11604~70-85~70-90[3]
Experimental Protocol: Transesterification of Propylene Carbonate with Propanol (Adapted from DMC Synthesis)

This protocol is adapted from the synthesis of dimethyl carbonate from propylene carbonate and methanol.[3]

Materials:

  • Propylene carbonate (PC)

  • n-Propanol

  • CeO₂-La₂O₃ catalyst

  • Nitrogen gas

  • Stainless-steel autoclave reactor with magnetic stirrer and heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The CeO₂-La₂O₃ catalyst is prepared and calcined.

  • Reaction Setup: The autoclave reactor is charged with the calcined catalyst (e.g., 3 wt.% of propylene carbonate).

  • Propylene carbonate and a molar excess of n-propanol (e.g., 10:1 propanol:PC) are added to the reactor.

  • The reactor is sealed and pressurized with nitrogen to an initial pressure (e.g., 1.2 bar).

  • Reaction: The mixture is heated to a specified temperature (e.g., 160°C) and stirred for a set duration (e.g., 4 hours). The pressure will increase due to the vapor pressure of the reactants at the reaction temperature.

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid product is collected. The product mixture is then analyzed by gas chromatography to determine the conversion of propylene carbonate and the selectivity to this compound.

Direct Synthesis from Carbon Dioxide and Propanol

The direct synthesis of this compound from CO₂ and propanol is a highly attractive green route as it utilizes a renewable and non-toxic C1 source. However, this reaction is thermodynamically challenging and typically requires high pressure and effective catalysts to achieve reasonable yields.

Reaction:

2 CH₃CH₂CH₂OH + CO₂ ⇌ (CH₃CH₂CH₂O)₂CO + H₂O

The removal of water is crucial to drive the equilibrium towards the product side.

Quantitative Data for Direct Synthesis of Dialkyl Carbonates from CO₂ and Alcohols:

Oxidative Carbonylation of Propanol

The oxidative carbonylation of propanol offers another direct route to this compound, using carbon monoxide and an oxidant, typically oxygen. This method can often be performed under milder conditions compared to the direct synthesis from CO₂. Palladium-based catalysts are commonly employed for this transformation.

Reaction:

2 CH₃CH₂CH₂OH + CO + ½ O₂ → (CH₃CH₂CH₂O)₂CO + H₂O

Catalytic Systems:

Catalytic systems for the oxidative carbonylation of alcohols to carbonates typically involve a palladium catalyst in conjunction with a co-catalyst and a base. For the synthesis of glycerol (B35011) carbonate, a related reaction, PdCl₂ with KI as a co-catalyst has been used.[5]

Quantitative Data for Oxidative Carbonylation of Alcohols:

While specific data for the oxidative carbonylation of propanol to this compound is scarce in the provided results, the synthesis of glycerol carbonate via this route can achieve high yields (up to 65%) using copper chloride as a catalyst under elevated temperature and pressure.[5]

Green Chemistry Metrics for this compound Synthesis

To evaluate the "greenness" of a synthesis route, several metrics can be employed. Two of the most common are Atom Economy and the Environmental Factor (E-factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product.

  • Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Environmental Factor (E-factor): This metric, introduced by Roger Sheldon, measures the amount of waste produced per unit of product.

  • Formula: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Example Calculation for Transesterification of DMC with Propanol:

Reaction: 2 C₃H₈O + C₃H₆O₃ → C₇H₁₄O₃ + 2 CH₄O

  • Molecular Weights:

    • Propanol (C₃H₈O): 60.1 g/mol

    • Dimethyl Carbonate (C₃H₆O₃): 90.08 g/mol

    • This compound (C₇H₁₄O₃): 146.18 g/mol

    • Methanol (CH₄O): 32.04 g/mol

  • Atom Economy Calculation:

    • % Atom Economy = [146.18 / (2 * 60.1 + 90.08)] x 100 = (146.18 / 210.28) x 100 ≈ 69.5%

This means that, even with 100% yield, a significant portion of the reactant mass ends up as the methanol byproduct.

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Reaction Pathways

Reaction_Pathways cluster_transesterification Transesterification Routes cluster_direct_synthesis Direct Synthesis from CO2 cluster_oxidative_carbonylation Oxidative Carbonylation DMC Dimethyl Carbonate DPC1 This compound DMC->DPC1 + 2 Propanol Propanol1 n-Propanol Propanol1->DPC1 Methanol Methanol DPC1->Methanol + 2 Methanol PC Propylene Carbonate DPC2 This compound PC->DPC2 + 2 Propanol Propanol2 n-Propanol Propanol2->DPC2 PG Propylene Glycol DPC2->PG + Propylene Glycol CO2 Carbon Dioxide DPC3 This compound CO2->DPC3 + 2 Propanol Propanol3 n-Propanol Propanol3->DPC3 Water1 Water DPC3->Water1 + Water CO Carbon Monoxide DPC4 This compound CO->DPC4 + 2 Propanol + 0.5 O2 Propanol4 n-Propanol Propanol4->DPC4 O2 Oxygen O2->DPC4 Water2 Water DPC4->Water2 + Water

Caption: Major eco-friendly synthesis routes for this compound.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Charge Reactants (Propanol, Carbonate Source) Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reactor Set up Reactor (Inert Atmosphere) Catalyst->Reactor Reaction Run Reaction (Temperature, Time, Stirring) Reactor->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Separation Separate Catalyst (Filtration/Centrifugation) Cooling->Separation Analysis Analyze Product (GC, NMR) Separation->Analysis Purification Purify Product (Distillation) Analysis->Purification End End Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The development of eco-friendly synthesis routes for this compound is crucial for advancing green chemistry in industrial applications. The transesterification of dimethyl carbonate or propylene carbonate with propanol presents a mature and efficient method with various catalytic systems available. While direct synthesis from CO₂ and oxidative carbonylation are promising greener alternatives, further research is needed to improve their efficiency and overcome current limitations. By considering green chemistry metrics and optimizing reaction conditions, researchers can select and develop sustainable methods for the production of this important chemical.

References

A Comprehensive Technical Guide to the Synthesis of Dipropyl Carbonate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of dipropyl carbonate (DPC) through transesterification. DPC is a valuable compound with applications as a green solvent, an electrolyte component in batteries, and a precursor in the synthesis of pharmaceuticals and polycarbonates. This document details various catalytic systems, experimental protocols, and quantitative data to facilitate research and development in this area.

Introduction to this compound and Transesterification

This compound is a dialkyl carbonate that has garnered significant interest as an environmentally benign alternative to hazardous chemicals like phosgene. Its desirable properties include a high boiling point, low vapor pressure, and biodegradability.[1][2][3] Transesterification is a key chemical process for the synthesis of DPC, involving the exchange of an alkoxy group of a starting carbonate with an alcohol in the presence of a catalyst. Common starting materials for the transesterification reaction to produce DPC include dimethyl carbonate (DMC), diethyl carbonate (DEC), and cyclic carbonates such as propylene (B89431) carbonate (PC).[4][5][6]

The overall transesterification reaction can be represented as a two-step equilibrium process when starting with a dialkyl carbonate like DMC:

Step 1: DMC + n-Propanol ⇌ Methyl Propyl Carbonate (MPC) + Methanol (B129727) Step 2: MPC + n-Propanol ⇌ this compound (DPC) + Methanol

To drive the reaction towards the formation of DPC, an excess of propanol (B110389) is often used, and the lower-boiling alcohol byproduct (e.g., methanol) is typically removed.[7]

Catalytic Systems for this compound Synthesis

A variety of catalysts have been investigated for the synthesis of DPC via transesterification. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and operating conditions. Below is a summary of key catalytic systems.

Homogeneous Catalysts

While effective, homogeneous catalysts can be challenging to separate from the reaction mixture. Examples include alkali metal alkoxides and hydroxides.

Heterogeneous Catalysts

Heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for reuse. Several classes of solid catalysts have shown high efficacy.

  • Supported Alkali Metal Carbonates and Hydroxides: Catalysts such as potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH) supported on materials like Hβ zeolite, MgO, and Naβ molecular sieves have demonstrated high activity. For instance, a K₂CO₃/Hβ catalyst with 28% K₂CO₃ loading achieved a 94.4% conversion of DMC and 58.7% selectivity to DPC.[4] Similarly, a KOH/Naβ molecular sieve catalyst yielded a 95.5% DMC conversion and 93.6% DPC selectivity under optimized conditions.[6]

  • Metal Oxides: Mixed metal oxides, particularly those with basic properties, are effective catalysts. For example, CeO₂-La₂O₃ mixed oxides have been successfully used for the transesterification of propylene carbonate with methanol to produce dimethyl carbonate, a reaction pathway that can be adapted for DPC synthesis.[8]

  • Double Metal Cyanide (DMC) Complexes: These complexes, such as those containing Fe-Zn, are highly efficient for the transesterification of cyclic carbonates. They offer the advantage of high activity and selectivity under moderate reaction conditions.[5]

Quantitative Data on Catalytic Performance

The following tables summarize the quantitative data from various studies on the synthesis of this compound and related dialkyl carbonates via transesterification, providing a comparative overview of different catalytic systems.

Table 1: Synthesis of this compound from Dimethyl Carbonate (DMC) and Propanol

CatalystCatalyst LoadingReactant Molar Ratio (Propanol:DMC)Temperature (°C)Time (h)DMC Conversion (%)DPC Selectivity (%)Reference
28% K₂CO₃/Hβ4 wt% of reactants3:1901094.458.7[4]
KOH/Naβ4 wt% of reactants4:190695.593.6[6]

Table 2: Synthesis of Ethyl Propyl Carbonate from Diethyl Carbonate (DEC) and n-Propanol

CatalystCatalyst LoadingReactant Molar Ratio (n-Propanol:DEC)Temperature (°C)Time (h)DEC Conversion (%)EPC Selectivity (%)Reference
20% K₂CO₃/MgO1 wt% of reactants1.5:1130463.3283.29[6]

Table 3: Synthesis of Dialkyl Carbonates from Propylene Carbonate (PC)

ProductCatalystReactant Molar Ratio (Alcohol:PC)Temperature (°C)Time (h)PC Conversion (%)Product Selectivity (%)Reference
This compoundFe-Zn double metal cyanide10:1 (Propanol:PC)1708--[5]
Dimethyl CarbonateCeO₂-La₂O₃10:1 (Methanol:PC)1604--[8]

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound in a laboratory setting using a batch reactor. This protocol is a composite based on methodologies reported in the literature.[4][5][8]

Materials and Equipment
  • Reactants: Dimethyl carbonate (DMC) or propylene carbonate (PC), n-propanol

  • Catalyst: e.g., K₂CO₃/Hβ or other selected heterogeneous catalyst

  • Solvent (for analysis): e.g., Ethanol

  • Equipment:

    • High-pressure stainless-steel autoclave or batch reactor with a magnetic stirrer and temperature controller

    • Heating mantle or oil bath

    • Condenser

    • Gas chromatograph (GC) for product analysis

    • Filtration apparatus

Generalized Experimental Procedure
  • Catalyst Preparation (if applicable): Prepare the catalyst as per the specific literature procedure. For instance, for supported catalysts, this involves impregnating the support with the active component followed by drying and calcination.

  • Reaction Setup:

    • Charge the autoclave with the desired amounts of the starting carbonate (e.g., DMC), n-propanol, and the catalyst. The molar ratio of alcohol to carbonate is a critical parameter and is typically high to favor product formation.[8]

    • Seal the reactor securely.

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • Heat the reactor to the desired reaction temperature (e.g., 90-170°C).[4][5]

    • Maintain the reaction at the set temperature for the specified duration (e.g., 4-10 hours).[4][5]

    • If the reaction is conducted at atmospheric pressure, a condenser can be used to reflux the reactants. For higher temperature reactions, the autogenous pressure of the reactants will dictate the internal pressure of the autoclave.[8]

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor down to room temperature.

    • Carefully vent any excess pressure.

    • Open the reactor and recover the reaction mixture.

    • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[5]

    • Analyze the liquid product using gas chromatography (GC) to determine the conversion of the starting carbonate and the selectivity and yield of this compound. An internal standard can be used for accurate quantification.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the transesterification of dimethyl carbonate with propanol and a general experimental workflow for the synthesis of this compound.

Reaction Pathway

ReactionPathway DMC Dimethyl Carbonate (DMC) MPC Methyl Propyl Carbonate (MPC) DMC->MPC + Propanol Propanol1 n-Propanol Propanol1->MPC Catalyst1 Catalyst Catalyst1->MPC Methanol1 Methanol MPC->Methanol1 - Methanol DPC This compound (DPC) MPC->DPC + Propanol Propanol2 n-Propanol Propanol2->DPC Catalyst2 Catalyst Catalyst2->DPC Methanol2 Methanol DPC->Methanol2 - Methanol

Caption: Proposed two-step reaction pathway for the synthesis of DPC.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery CatalystPrep Catalyst Preparation (if required) ReactorCharge Charge Reactants & Catalyst to Autoclave CatalystPrep->ReactorCharge ReactantPrep Reactant Measurement (DMC/PC, Propanol) ReactantPrep->ReactorCharge Reaction Heating & Stirring (Controlled T & P) ReactorCharge->Reaction Cooling Cooling to Room Temp. Reaction->Cooling Separation Catalyst Separation (Filtration/Centrifugation) Cooling->Separation Analysis Product Analysis (GC) Separation->Analysis

Caption: General experimental workflow for DPC synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 4: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O₃[1][2]
Molecular Weight146.18 g/mol
Boiling Point167-168 °C[1][2]
Melting Point< 25 °C[1][3]
Density0.944 g/mL at 25 °C[1][2]
Refractive Index (n20/D)1.401[1]
Flash Point55 °C (131 °F)[1]

Conclusion

The synthesis of this compound via transesterification is a versatile and promising route for the production of this green chemical. The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, making the process more sustainable and economically viable. This guide provides a foundational understanding of the key aspects of DPC synthesis, from catalytic systems and experimental procedures to the underlying reaction mechanisms. Further research into novel and more efficient catalytic systems will continue to drive the advancement of this important green technology.

References

A Comprehensive Technical Guide to the Synthesis of Dipropyl Carbonate from Propylene Carbonate and Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dipropyl carbonate (DPC) via the transesterification of propylene (B89431) carbonate (PC) with propanol (B110389). This process represents a greener and more efficient alternative to traditional methods that often utilize hazardous reagents like phosgene (B1210022). This document details the underlying reaction mechanism, explores various catalytic systems, presents quantitative data on reaction performance, and provides comprehensive experimental protocols. The information is intended to equip researchers and professionals in drug development and other chemical industries with the necessary knowledge to effectively implement and optimize this important chemical transformation.

Introduction

This compound is a valuable dialkyl carbonate with applications as a solvent, electrolyte component in batteries, and as a benign alkylating and carbonylating agent in organic synthesis. The transesterification of propylene carbonate with propanol offers a sustainable pathway to DPC, with the co-product being propylene glycol, a widely used and valuable chemical. This route avoids the use of toxic phosgene and can be carried out under relatively mild conditions.

The overall reaction is an equilibrium process, as depicted below:

The success of this reaction hinges on the selection of an appropriate catalyst and the optimization of reaction conditions to drive the equilibrium towards the desired products.

Reaction Mechanism and Catalysis

The transesterification of propylene carbonate with propanol is typically catalyzed by either basic or acid catalysts. The generally accepted mechanism for a base-catalyzed reaction involves the activation of the alcohol by the catalyst.

First, the basic catalyst deprotonates propanol to form a propoxide anion, which is a more potent nucleophile. This is followed by the nucleophilic attack of the propoxide anion on the carbonyl carbon of propylene carbonate, leading to the ring-opening of the cyclic carbonate and the formation of an intermediate. This intermediate then reacts with a second molecule of propanol to yield this compound and propylene glycol, with the regeneration of the catalyst.

A variety of catalysts have been explored for the analogous transesterification of propylene carbonate with methanol (B129727) to produce dimethyl carbonate, and these can be adapted for DPC synthesis. These include:

  • Homogeneous Base Catalysts: Alkali metal hydroxides and alkoxides (e.g., sodium methoxide) are effective but can be difficult to separate from the reaction mixture.

  • Heterogeneous Basic Catalysts: Solid bases such as alkaline earth metal oxides (e.g., CaO, MgO), mixed metal oxides (e.g., CeO2-La2O3), and supported alkali carbonates (e.g., K2CO3 on activated carbon) offer the advantage of easier separation and potential for recycling.

  • Double Metal Cyanide (DMC) Complexes: These have emerged as highly active and selective heterogeneous catalysts for this transformation.[1]

Quantitative Data on Reaction Performance

The yield and selectivity of this compound are highly dependent on the catalyst, reaction temperature, reaction time, and the molar ratio of propanol to propylene carbonate. While extensive data for the synthesis of dimethyl carbonate is available, specific quantitative data for this compound is less common. However, a patent example provides valuable insight into the reaction's feasibility and conditions.

Below is a summary of representative quantitative data for the synthesis of dialkyl carbonates from propylene carbonate.

CatalystDialkyl CarbonatePropylene Carbonate Conversion (%)Dialkyl Carbonate Selectivity (%)Dialkyl Carbonate Yield (%)Temperature (°C)Time (h)Molar Ratio (Alcohol:PC)Reference
Double Metal Cyanide ComplexThis compound929587.4170810:1Patent EP1777212A1
CeO2-La2O3Dimethyl Carbonate55-6074-87Not Reported160410:1[2]
K2CO3/Activated CarbonDimethyl CarbonateNot ReportedNot Reported~85 (relative activity)Not Reported5Not Reported

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of this compound from propylene carbonate and propanol using a solid catalyst.

Materials and Equipment
  • Reactants: Propylene carbonate (99%+), Propanol (anhydrous, 99.5%+)

  • Catalyst: e.g., Double Metal Cyanide (DMC) complex, calcined CeO2-La2O3, or K2CO3 supported on activated carbon.

  • Solvent (for catalyst preparation, if applicable): Deionized water, Ethanol.

  • Inert Gas: Nitrogen or Argon.

  • Equipment:

    • High-pressure autoclave reactor with a magnetic stirrer, heating mantle, and temperature controller.

    • Glassware for catalyst preparation and product purification (flasks, beakers, condensers, etc.).

    • Rotary evaporator.

    • Fractional distillation apparatus.

    • Gas chromatograph (GC) for product analysis.

Catalyst Preparation (Example: CeO2-La2O3)

A detailed procedure for the synthesis of CeO2-La2O3 catalysts can be found in the literature.[2] A general co-precipitation method is as follows:

  • Aqueous solutions of cerium(III) nitrate (B79036) and lanthanum(III) nitrate are mixed in the desired molar ratio.

  • A precipitating agent, such as a solution of sodium hydroxide, is added dropwise under vigorous stirring until a pH of ~10 is reached.

  • The resulting precipitate is aged, filtered, and washed thoroughly with deionized water until the washings are neutral.

  • The solid is dried in an oven at 100-120 °C overnight.

  • The dried solid is then calcined in a furnace at a high temperature (e.g., 500-800 °C) for several hours to obtain the mixed oxide catalyst.

Synthesis of this compound
  • The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., Nitrogen).

  • The catalyst (e.g., 0.5-5 wt% relative to propylene carbonate) is charged into the reactor.

  • Propylene carbonate and propanol are added to the reactor. A molar ratio of propanol to propylene carbonate of 8:1 to 12:1 is recommended to favor the forward reaction.

  • The reactor is sealed, and the system is purged again with the inert gas before being pressurized to an initial pressure (e.g., 1-5 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 140-180 °C) with constant stirring.

  • The reaction is allowed to proceed for a specified duration (e.g., 4-10 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing them by GC.

  • After the reaction is complete, the reactor is cooled down to room temperature.

  • The pressure is carefully released, and the reaction mixture is collected.

Product Purification and Analysis
  • The solid catalyst is separated from the liquid reaction mixture by filtration or centrifugation.

  • The unreacted propanol is removed from the filtrate using a rotary evaporator.

  • The remaining liquid, containing this compound, propylene glycol, and any unreacted propylene carbonate, is purified by fractional distillation under reduced pressure. The boiling points of this compound (~190 °C) and propylene glycol (~188 °C) are very close, so a highly efficient distillation column is required for good separation.

  • The purity of the isolated this compound is determined by Gas Chromatography (GC) and its structure can be confirmed by spectroscopic methods such as NMR and IR.

Visualizations

Reaction Pathway

The following diagram illustrates the overall chemical transformation in the synthesis of this compound.

ReactionPathway PC Propylene Carbonate Catalyst Catalyst PC->Catalyst Propanol Propanol Propanol->Catalyst DPC This compound PG Propylene Glycol Catalyst->DPC Catalyst->PG

Caption: Overall reaction for this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis CatalystPrep Catalyst Preparation Charging Charge Reactants & Catalyst CatalystPrep->Charging ReactorPrep Reactor Preparation ReactorPrep->Charging Reaction Heating & Stirring Charging->Reaction Cooling Cooling & Depressurization Reaction->Cooling Filtration Catalyst Separation Cooling->Filtration Evaporation Solvent Removal Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Analysis Product Analysis (GC) Distillation->Analysis

Caption: Key steps in the synthesis and purification process.

Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the base-catalyzed transesterification of propylene carbonate with propanol.

CatalyticCycle cluster_cycle Catalytic Cycle Catalyst Catalyst (Base) Propoxide Propoxide Anion Catalyst->Propoxide + Propanol - H-Catalyst+ Intermediate1 Ring-Opened Intermediate Propoxide->Intermediate1 + Propylene Carbonate Intermediate2 Alkoxycarbonate Intermediate Intermediate1->Intermediate2 + Propanol Intermediate2->Catalyst - this compound - Propylene Glycol

Caption: Proposed catalytic cycle for the transesterification.

Conclusion

The synthesis of this compound from propylene carbonate and propanol via transesterification is a promising and environmentally benign method. The choice of a suitable heterogeneous catalyst is crucial for achieving high yields and selectivities, as well as for simplifying product purification. This guide provides a foundational understanding of the reaction, including key experimental parameters and a detailed protocol, to aid researchers in the successful implementation and further optimization of this valuable chemical process. Further research into novel catalytic systems could lead to even more efficient and sustainable production of this compound.

References

An In-depth Technical Guide to the Thermophysical Properties and Vapor Pressure of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties and vapor pressure of dipropyl carbonate (DPC). The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for key measurements.

Core Properties of this compound

This compound is a dialkyl carbonate with the chemical formula C7H14O3.[1][2] It is a combustible liquid used as a solvent and in various chemical syntheses.[1][3] Understanding its physical and thermal properties is crucial for its application in research and industrial processes.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C7H14O3[1][2]
Molecular Weight 146.18 g/mol [3]
CAS Number 623-96-1[1][2]
EINECS Number 210-822-3[1][2]

Table 2: Thermophysical Properties of this compound

PropertyValueConditionsSource
Boiling Point 167-168 °C(lit.)[1][2][3][4][5]
Melting Point -41 °C[1][2]
Density 0.944 g/mLat 25 °C (lit.)[1][3][4]
0.943 g/mL[6]
Refractive Index (n20/D) 1.401(lit.)[2][3][4][5]
1.400[6]
Heat of Vaporization 40.44 kJ/mol[1]
Surface Tension 26.77 dyn/cm[6]
Flash Point 55 °Cclosed cup[3]
131 °F[4][5]

Vapor Pressure of this compound

Vapor pressure is a critical property for applications involving volatility, such as in electrolytes and solvents for various reactions. A study by Pokorný et al. (2017) conducted a thorough investigation of the vapor pressure of this compound.[7][8][9][10]

Table 3: Vapor Pressure of this compound

Temperature (K)Pressure (Pa)
238 - 308Data measured using the static method[7][8][9]
298.15 (25 °C)226.65 Pa (1.7 mmHg)

Note: The detailed temperature-pressure data from the primary literature should be consulted for precise modeling.

Experimental Protocols

The accurate determination of thermophysical properties relies on precise experimental methodologies. The following sections detail the common protocols used for the properties discussed.

The static method is a highly accurate technique for measuring the vapor pressure of liquids and solids.[8][11][12]

Principle: The sample is placed in a thermostated, evacuated vessel, and the pressure of the vapor in equilibrium with the condensed phase is measured directly.

Apparatus:

  • A thermostated vessel to hold the sample.

  • A high-vacuum system for degassing the sample.

  • A pressure transducer (e.g., a capacitance diaphragm gauge) to measure the pressure.

  • A high-precision temperature measurement system.

Procedure:

  • The sample is placed in the vessel, and the system is evacuated to remove air and other volatile impurities.

  • The sample is repeatedly frozen and thawed under vacuum to ensure complete degassing.

  • The vessel is then brought to the desired temperature, and the system is allowed to reach thermal and vapor-liquid equilibrium.

  • The vapor pressure is recorded once the pressure reading stabilizes.

  • Measurements are typically repeated at various temperatures to establish the vapor pressure curve.[8]

Tian-Calvet calorimetry is used to measure the heat capacity of condensed phases.[8][9]

Principle: This method involves measuring the heat flow to or from a sample as its temperature is changed in a controlled manner.

Apparatus:

  • A Tian-Calvet type calorimeter (e.g., SETARAM µDSC IIIa).[8]

  • Two identical vessels (one for the sample, one for a reference).

  • Thermopiles to detect temperature differences between the vessels and a surrounding massive metallic block.

Procedure:

  • A known mass of the sample is sealed in one vessel, while the reference vessel is left empty or contains a known reference material.

  • The vessels are placed in the calorimeter, which is then subjected to a controlled temperature program (e.g., continuous heating).

  • The differential heat flow between the sample and reference vessels is measured by the thermopiles.

  • The heat capacity of the sample is calculated from the measured heat flow, the heating rate, and the mass of the sample. The instrument is calibrated using a substance with a well-known heat capacity.[8]

A standard method for determining the density of a liquid is by using a pycnometer or a vibrating tube densimeter.

Principle: The mass of a precisely known volume of the liquid is measured at a controlled temperature.

Apparatus:

  • A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

  • A high-precision analytical balance.

  • A constant-temperature water bath.

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed.

  • It is then filled with the sample liquid, ensuring no air bubbles are present, and placed in the constant-temperature bath until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the mark, and the outside of the pycnometer is cleaned and dried.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13]

Principle: It operates based on the principle of total internal reflection. A thin layer of the liquid is placed between two prisms.

Apparatus:

  • An Abbe refractometer.

  • A monochromatic light source (typically a sodium lamp, D-line at 589 nm).

  • A constant-temperature water circulator.

Procedure:

  • The surfaces of the prisms are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.[13]

  • A few drops of the liquid sample are placed on the surface of the lower prism.[13]

  • The prisms are closed and clamped together.

  • Water from the constant-temperature circulator is passed through the jackets surrounding the prisms to maintain a constant temperature (e.g., 20 °C).[13]

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the control knob is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

  • The refractive index is then read directly from the calibrated scale.[13]

The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a liquid by comparing its flow time to that of a reference liquid with a known viscosity.[14][15][16][17]

Principle: The method is based on Poiseuille's law, which relates the viscosity of a fluid to the time it takes for a given volume to flow through a capillary tube under a specific pressure head.[16]

Apparatus:

  • An Ostwald viscometer.[14][15]

  • A stopwatch.

  • A constant-temperature bath.

  • A pipette and sucker.

Procedure:

  • The viscometer is thoroughly cleaned and dried.

  • A precise volume of the sample liquid is introduced into the larger bulb of the viscometer using a pipette.

  • The viscometer is placed vertically in a constant-temperature bath and allowed to reach thermal equilibrium.

  • The liquid is drawn up through the capillary into the other bulb until the meniscus is above the upper timing mark.

  • The liquid is then allowed to flow back down through the capillary under gravity.

  • The time taken for the meniscus to pass between the upper and lower timing marks is measured with a stopwatch.[14][15]

  • The experiment is repeated with a reference liquid of known viscosity (e.g., water).

  • The viscosity of the sample liquid is calculated using the flow times and densities of the sample and reference liquids.[16]

The drop weight method is a convenient technique for determining the surface tension of a liquid.[18]

Principle: The surface tension is related to the weight of a drop of liquid that detaches from the tip of a capillary tube.

Apparatus:

  • A stalagmometer or a burette with a precision-made tip.[18][19]

  • An analytical balance.

  • A vessel to collect the drops.

Procedure:

  • The apparatus is cleaned and filled with the liquid.

  • The liquid is allowed to flow very slowly, forming drops at the tip.[18]

  • A specific number of drops (e.g., 30 or 100) are collected in a pre-weighed vessel.[18][20]

  • The vessel with the drops is weighed to determine the total mass of the collected drops.

  • The average mass of a single drop is calculated.

  • The surface tension can be calculated relative to a reference liquid (like water) by comparing the drop weights, assuming the same tip is used.[20]

The transient hot wire (THW) method is a widely used and accurate technique for measuring the thermal conductivity of fluids.[21][22][23]

Principle: A thin platinum or tantalum wire immersed in the liquid serves as both a line heat source and a resistance thermometer. A step change in voltage is applied, causing the wire to heat up. The rate of temperature rise in the wire is related to the thermal conductivity of the surrounding fluid.[22][23]

Apparatus:

  • A measuring cell containing a thin, taut metallic wire.

  • A power supply to provide a constant current or voltage.

  • A Wheatstone bridge or similar circuit to measure the resistance (and thus temperature) of the wire with high precision.

  • A data acquisition system to record the temperature change over time.

Procedure:

  • The liquid sample is placed in the measuring cell, ensuring it is free of air bubbles and at thermal equilibrium.

  • A constant electric current is passed through the wire for a short period (typically a few seconds).[23]

  • The change in the wire's resistance, and therefore its temperature, is recorded as a function of time.

  • The thermal conductivity is determined from the slope of the line plotting the temperature rise against the logarithm of time. The short measurement duration helps to minimize the effects of natural convection.[22][23]

Interrelation of Thermophysical Properties

The various thermophysical properties of a substance are interconnected. The following diagram illustrates the logical relationships and dependencies between the core properties of this compound and the experimental methods used for their determination.

Thermophysical_Properties substance This compound density Density substance->density viscosity Viscosity substance->viscosity surface_tension Surface Tension substance->surface_tension refractive_index Refractive Index substance->refractive_index heat_capacity Heat Capacity substance->heat_capacity thermal_conductivity Thermal Conductivity substance->thermal_conductivity vapor_pressure Vapor Pressure substance->vapor_pressure pycnometer Pycnometry density->pycnometer measured by ostwald Ostwald Viscometry viscosity->ostwald measured by drop_weight Drop Weight Method surface_tension->drop_weight measured by refractometer Abbe Refractometer refractive_index->refractometer measured by calvet_calorimetry Tian-Calvet Calorimetry heat_capacity->calvet_calorimetry measured by thw Transient Hot Wire thermal_conductivity->thw measured by static_method Static Method vapor_pressure->static_method measured by method method temperature Temperature temperature->density influences temperature->viscosity influences temperature->surface_tension influences temperature->heat_capacity influences temperature->thermal_conductivity influences temperature->vapor_pressure influences

Caption: Interrelation of this compound properties and measurement methods.

References

An In-depth Technical Guide to the Molecular Structure of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of dipropyl carbonate. The information is presented to support advanced research and development activities where a thorough understanding of this chemical entity is required.

Molecular Structure and Identification

This compound, with the IUPAC name this compound, is a dialkyl carbonate ester. Its fundamental chemical and physical properties are summarized below.

IdentifierValue
Chemical Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
CAS Number 623-96-1[1]
SMILES CCCOC(=O)OCCC[1]
InChI InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3[1]

Physicochemical Properties

A compilation of key physicochemical data for this compound is presented in the following table for easy reference and comparison.

PropertyValue
Appearance Colorless liquid
Boiling Point 167-168 °C
Melting Point -41 °C
Density 0.944 g/mL at 25 °C
Refractive Index 1.401 at 20 °C

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
~4.05Triplet~6.7 Hz-O-CH₂ -CH₂-CH₃
~1.65Sextet~7.0 Hz-O-CH₂-CH₂ -CH₃
~0.95Triplet~7.4 Hz-O-CH₂-CH₂-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
~155C =O
~68-O-CH₂ -
~22-CH₂-CH₂ -CH₃
~10-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch
~1260StrongC-O stretch (asymmetric)
2880-2970Medium-StrongC-H stretch (alkyl)
Mass Spectrometry
m/zRelative IntensityAssignment
146Moderate[M]⁺ (Molecular Ion)
103Moderate[M - C₃H₇]⁺
87Moderate[M - OC₃H₇]⁺
59Strong[C₃H₇O]⁺
43Very Strong[C₃H₇]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Detailed methodologies for the most common laboratory-scale preparations are provided below.

Synthesis via Transesterification of Dimethyl Carbonate

This is a widely used and environmentally benign method for the preparation of this compound.

Reaction: 2 CH₃CH₂CH₂OH + (CH₃O)₂CO ⇌ (CH₃CH₂CH₂O)₂CO + 2 CH₃OH

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactants Dimethyl Carbonate n-Propanol Catalyst (e.g., K₂CO₃/MgO) ReactionVessel Reaction at elevated temperature (e.g., 150-180°C) with continuous removal of methanol (B129727) Reactants->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Transesterification Synthesis Workflow for this compound.

Detailed Protocol:

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer, a heating mantle, a distillation column, and a condenser is assembled.

  • Charging Reactants: The flask is charged with dimethyl carbonate, a molar excess of n-propanol (e.g., a 1:4 molar ratio of dimethyl carbonate to n-propanol), and a catalytic amount of a solid base catalyst (e.g., 1-5 mol% of potassium carbonate supported on magnesium oxide).

  • Reaction: The reaction mixture is heated to a temperature sufficient to initiate the transesterification and distill off the methanol byproduct (typically 150-180 °C). The reaction progress can be monitored by observing the amount of methanol collected.

  • Catalyst Removal: After the reaction is complete (as indicated by the cessation of methanol distillation), the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Purification: The filtrate is subjected to fractional distillation under reduced pressure to remove excess n-propanol and any side products, yielding pure this compound.

Synthesis from n-Propanol and Phosgene (B1210022)

This method, while effective, is less favored due to the high toxicity of phosgene. It is typically performed with stringent safety precautions.

Reaction: 2 CH₃CH₂CH₂OH + COCl₂ → (CH₃CH₂CH₂O)₂CO + 2 HCl

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactants n-Propanol Phosgene (or triphosgene) Base (e.g., Pyridine) ReactionVessel Reaction at low temperature (e.g., 0-25°C) in an inert solvent (e.g., DCM) Reactants->ReactionVessel Quenching Quenching with water/brine ReactionVessel->Quenching Extraction Organic Layer Separation Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Distillation Solvent Removal and Distillation Drying->Distillation Product Pure this compound Distillation->Product

Phosgene-based Synthesis Workflow for this compound.

Detailed Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction is carried out under an inert atmosphere.

  • Charging Reactants: The flask is charged with n-propanol and a suitable base (e.g., pyridine) dissolved in an inert solvent such as dichloromethane (B109758) (DCM). The solution is cooled in an ice bath.

  • Addition of Phosgene: A solution of phosgene (or a phosgene equivalent like triphosgene) in the same solvent is added dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with water, dilute acid (to remove the base), and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation.

Chemical Reactivity and Stability

This compound exhibits reactivity typical of a carbonic acid ester. Key reactions include hydrolysis, transesterification, and thermal decomposition.

Hydrolysis

This compound can undergo hydrolysis under both acidic and basic conditions to yield propanol (B110389) and carbon dioxide. The reaction is generally slow at neutral pH but is accelerated by the presence of acids or bases.

Reaction: (CH₃CH₂CH₂O)₂CO + H₂O ⇌ 2 CH₃CH₂CH₂OH + CO₂

Thermal Decomposition

At elevated temperatures (300-400 °C), this compound decomposes to produce propene, propanol, and carbon dioxide.

Decomposition Pathway:

G DPC This compound Heat Heat (300-400°C) Products Propene + Propanol + Carbon Dioxide Heat->Products Decomposition

Thermal Decomposition of this compound.

This decomposition pathway is relevant for applications involving high temperatures and can influence the stability and shelf-life of materials containing this compound.

References

Dipropyl carbonate safety, hazards, and toxicity information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Hazards, and Toxicity of Dipropyl Carbonate

This guide provides a comprehensive overview of the safety, hazards, and toxicity of this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets, regulatory databases, and scientific literature to ensure a thorough understanding of the compound's properties and associated risks.

Chemical Identification

This compound, also known as carbonic acid, dipropyl ester, is an organic compound with the chemical formula C₇H₁₄O₃.[1] It is utilized in various industrial applications, including as a solvent and an intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 623-96-1 [1][3][4]
EC Number 210-822-3 [1][4][5]
Molecular Formula C₇H₁₄O₃ [1][3]
Molecular Weight 146.18 - 146.19 g/mol [1][3][4]
Appearance Liquid [6]
Boiling Point 167-168 °C [1][2][5]
Melting Point -41 °C [1]
Density 0.944 g/mL at 25 °C [1][2][5]
Flash Point 55 °C (131 °F) - closed cup [1][5]
Vapor Pressure 1.7 mmHg at 25 °C [1]
Solubility in Water 4.1 g/L at 25 °C [1]
Refractive Index (n20/D) 1.401 [2][5]

| Log Partition Coefficient (Kow) | 2.27 |[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] It is a flammable liquid and poses several health risks upon exposure.[3][5]

Table 2: GHS Classification of this compound

Hazard Class Category Hazard Statement Source(s)
Flammable Liquids 3 H226: Flammable liquid and vapor [3][5][8]
Acute Toxicity, Oral 4 H302: Harmful if swallowed [3][5]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin [3][5]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled [3][5]
Skin Corrosion/Irritation 2 H315: Causes skin irritation [3][5][8]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation [3][5][8]

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |[3][5][8] |

The GHS classification dictates the hazard communication elements found on labels and safety data sheets.

GHS_Classification_Workflow cluster_ID Identification cluster_Hazards Hazard Evaluation cluster_Classification GHS Classification cluster_Label Label Elements ChemID This compound CAS: 623-96-1 PhysHaz Flammability Data (Flash Point: 55°C) ChemID->PhysHaz HealthHaz Toxicological Data (LD50, Irritation Studies) ChemID->HealthHaz ClassFlam Flammable Liquid, Cat. 3 PhysHaz->ClassFlam ClassAcute Acute Toxicity, Cat. 4 (Oral, Dermal, Inhalation) HealthHaz->ClassAcute ClassIrrit Skin Irritation, Cat. 2 Eye Irritation, Cat. 2 HealthHaz->ClassIrrit ClassSTOT STOT SE, Cat. 3 (Respiratory Irritation) HealthHaz->ClassSTOT Pictograms Pictograms: Flame (GHS02) Exclamation Mark (GHS07) ClassFlam->Pictograms Signal Signal Word: Warning ClassFlam->Signal H_Statements Hazard Statements: H226, H302, H312, H332, H315, H319, H335 ClassFlam->H_Statements P_Statements Precautionary Statements: P210, P261, P280, P301+P312, P305+P351+P338 ClassFlam->P_Statements ClassAcute->Pictograms ClassAcute->Signal ClassAcute->H_Statements ClassAcute->P_Statements ClassIrrit->Pictograms ClassIrrit->Signal ClassIrrit->H_Statements ClassIrrit->P_Statements ClassSTOT->Pictograms ClassSTOT->Signal ClassSTOT->H_Statements ClassSTOT->P_Statements

GHS Hazard Communication Workflow for this compound.

Toxicological Information

The primary health hazards associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[3]

Acute Toxicity

This compound is considered harmful by multiple routes of exposure.[3][5] Quantitative toxicity data are summarized below.

Table 3: Acute Toxicity of this compound

Route Species Value (LD50 / LC50) Source(s)
Oral Mouse 0.3 g/kg (300 mg/kg) [9][10][11]
Oral Rabbit 3.2 g/kg (3200 mg/kg) [9][10][11]
Dermal Rat 0.98 g/kg (980 mg/kg) [9][10][11]
Dermal Not Specified 1100 mg/kg [8]

| Inhalation | Not Specified | LC50: 11 mg/L (4 h) (Acute toxicity estimate) |[8] |

Experimental Protocols: Detailed experimental protocols for the cited LD50/LC50 studies were not provided in the available literature.[9][10][11] The values are reported from secondary sources, which note the absence of primary study details. For instance, the inhalation value is listed as an "acute toxicity estimate".[8]

Skin and Eye Irritation

The compound is a known irritant to the skin and eyes.[1][3][8]

Table 4: Irritation Data for this compound

Endpoint Species Result Source(s)
Skin Irritation Not Specified Causes skin irritation [1][3][8]
Eye Irritation Rabbit Moderate ocular irritant [12]
Eye Irritation Not Specified Causes serious eye irritation [3][8]

| Respiratory Irritation | Not Specified | Vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract |[1][3][8] |

Experimental Protocols: The study classifying this compound as a moderate ocular irritant involved instilling 100 mg of the substance (>95% purity) into the eyes of rabbits and observing moderate irritation at 24 hours.[12] Further details on the scoring system or number of animals were not available.

Sensitization

There is no available data to indicate that this compound is a skin or respiratory sensitizer.[8]

Other Toxicological Endpoints

Information regarding chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound is not available in the reviewed sources.[7][8]

First Aid Measures

In case of exposure, immediate medical attention is required.[7] The following first aid measures are recommended.

First_Aid_Workflow cluster_Routes cluster_Actions Start Exposure to This compound Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion ActionInhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. Inhalation->ActionInhale ActionSkin 1. Immediately wash skin with soap and copious amounts of water. 2. Remove contaminated clothing. Skin->ActionSkin ActionEye 1. Flush eyes with copious amounts of water for at least 15 minutes. 2. Separate eyelids to ensure adequate flushing. Eye->ActionEye ActionIngest 1. Wash out mouth with water (if person is conscious). 2. Do NOT induce vomiting. Ingestion->ActionIngest End Call a Physician / Seek Medical Attention ActionInhale->End ActionSkin->End ActionEye->End ActionIngest->End

First Aid Workflow for this compound Exposure.

Fire and Explosion Hazards

This compound is a flammable liquid and vapor with a flash point of 55 °C.[1][5] Vapors can accumulate in low areas and may form explosive mixtures with air.[8]

  • Suitable Extinguishing Media : For small fires, use 'alcohol' foam, dry chemical, or carbon dioxide. For large fires, use water spray or mist.

  • Unsuitable Extinguishing Media : Do not use a solid stream of water as it may be ineffective.[1][8]

  • Specific Hazards : Emits toxic fumes (carbon oxides) under fire conditions.[1][7] Containers may explode when heated.

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Handling, Storage, and Personal Protective Equipment

Handling

Handle in accordance with good industrial hygiene and safety practices.[8] Avoid contact with skin and eyes and avoid inhalation of vapor or mist.[8] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use spark-proof tools and take precautionary measures against static discharge; all equipment must be grounded.[7]

Storage

Store in a cool, dry, and well-ventilated place.[8] Keep containers tightly closed.[7][8] The material may be moisture-sensitive.[8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Use chemical safety goggles or glasses with side shields.[1][7]

  • Skin Protection : Wear compatible chemical-resistant gloves and protective clothing.[1][7][8]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[7] Ensure adequate ventilation.[7][8]

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[7][8]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[1][7]

  • Conditions to Avoid : Heat, flames, and sparks.[7] May decompose on exposure to moist air or water.[1]

  • Hazardous Decomposition Products : Upon combustion or thermal decomposition, it emits oxides of carbon.[1][7]

Accidental Release Measures

  • Personal Precautions : Remove all sources of ignition and evacuate personnel to a safe area.[7][8] Ensure adequate ventilation.[8] Avoid breathing vapors.[8]

  • Environmental Precautions : Prevent the product from entering drains or waterways.[7][8]

  • Containment and Cleanup : Contain the spillage.[8] Absorb the spill with a non-combustible inert material such as sand, earth, or vermiculite, and place it in a suitable container for disposal.[1][7][8]

Disposal Considerations

Dispose of waste material in accordance with all applicable regional, national, and local laws and regulations.[7][8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not mix with other waste.[8] Uncleaned containers should be handled as the product itself.[8]

Ecotoxicological Information

Data on the ecotoxicity of this compound is limited. One source indicates it may cause long-lasting harmful effects to aquatic life, while also stating that 100% of the mixture consists of components with unknown hazards to the aquatic environment.[7] Another source classifies it as not being a marine pollutant under ADR/RID and IATA regulations.[8] Due to the lack of conclusive data, release into the environment should be avoided.[13]

References

Methodological & Application

Application Notes and Protocols: Dipropyl Carbonate as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is a linear dialkyl carbonate that is emerging as a promising green solvent for organic synthesis. As part of the broader class of organic carbonates, DPC offers a favorable safety and environmental profile compared to many conventional solvents.[1] Dialkyl carbonates are known for their low toxicity, biodegradability, and derivation from sustainable feedstocks.[1][2] DPC, with its higher boiling point and flash point compared to smaller dialkyl carbonates like dimethyl carbonate (DMC), presents advantages in reactions requiring elevated temperatures.[3] These application notes provide a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for its synthesis, and potential applications in organic synthesis with representative experimental procedures.

While the use of this compound as a solvent is not as extensively documented as that of dimethyl carbonate or propylene (B89431) carbonate, its properties suggest its suitability for a range of organic transformations.[1] The protocols provided herein are based on established methodologies for similar dialkyl carbonates and serve as a guide for the application of DPC in laboratory and process chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application in organic synthesis. The properties of this compound are summarized in the table below, providing a basis for its selection as a reaction medium.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₃[3]
Molecular Weight 146.18 g/mol [3]
Appearance Colorless liquid-
Boiling Point 167-168 °C[3]
Melting Point -41 °C[3]
Density 0.944 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.401[3]
Flash Point 55 °C (closed cup)[3]
Solubility in Water Limited[1]

Synthesis of this compound

This compound is most commonly synthesized via the transesterification of a lower dialkyl carbonate, such as dimethyl carbonate (DMC), with propanol. This method is considered a green synthetic route as it avoids the use of toxic reagents like phosgene.[4]

Protocol: Synthesis of this compound by Transesterification

This protocol describes the synthesis of this compound from dimethyl carbonate and n-propanol using a solid base catalyst.

Materials:

  • Dimethyl carbonate (DMC)

  • n-Propanol

  • Calcined hydrotalcite (catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle with temperature control

  • Magnetic stirrer

Experimental Procedure:

  • Catalyst Preparation: Prepare the calcined hydrotalcite catalyst by heating hydrotalcite at a specified temperature to activate it.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dimethyl carbonate and n-propanol. A typical molar ratio of DMC to n-propanol is 1:4.

  • Catalyst Addition: Add the calcined hydrotalcite catalyst to the reaction mixture. The catalyst loading is typically around 2% by weight of the reactants.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction temperature will be close to the boiling point of the mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of DMC and the selectivity to this compound.

  • Reaction Work-up: After the reaction has reached the desired conversion (typically after several hours), cool the mixture to room temperature.

  • Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can often be regenerated and reused.

  • Product Isolation: Isolate the this compound from the reaction mixture by fractional distillation. The lower-boiling components (methanol and unreacted starting materials) are removed first, followed by the collection of the this compound fraction at its boiling point.

Expected Outcome: This procedure can achieve high conversion of dimethyl carbonate (over 98%) with high selectivity towards this compound (over 95%).[4]

G cluster_synthesis Synthesis of this compound DMC Dimethyl Carbonate ReactionMixture Reaction Mixture DMC->ReactionMixture Propanol n-Propanol Propanol->ReactionMixture Catalyst Calcined Hydrotalcite Catalyst->ReactionMixture Reflux Reflux under N2 ReactionMixture->Reflux Filtration Filtration Reflux->Filtration Distillation Fractional Distillation Filtration->Distillation DPC_Product This compound Distillation->DPC_Product Byproducts Methanol & Unreacted Starting Materials Distillation->Byproducts

Fig. 1: Workflow for the synthesis of this compound.

Potential Applications in Organic Synthesis

Based on the known reactivity and solvent properties of other dialkyl carbonates, this compound is expected to be a suitable medium for a variety of organic reactions.[1] Its higher boiling point makes it particularly useful for reactions that require higher temperatures to proceed at a reasonable rate.

Transesterification Reactions

This compound can act as a solvent and a reactant in transesterification reactions. For instance, it can be used in the synthesis of other carbonates by reacting with different alcohols.

Alkylation Reactions

Dialkyl carbonates are known to be effective alkylating agents in the presence of a suitable catalyst, offering a greener alternative to alkyl halides.[1] this compound could potentially be used for the propylation of various nucleophiles such as phenols, amines, and active methylene (B1212753) compounds.

Representative Protocol: N-propylation of Indole using this compound

This protocol is a representative example of how this compound could be used as both a solvent and a propylating agent.

Materials:

  • Indole

  • This compound (DPC)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware for heating

  • Heating mantle with temperature control

  • Magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole, this compound (acting as both solvent and reagent), and potassium carbonate.

  • Reaction Conditions: Heat the mixture to a temperature of 150-180 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Purification: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-propylindole.

G cluster_alkylation N-propylation of Indole Indole Indole Reaction Heating (150-180 °C) Indole->Reaction DPC This compound (Solvent & Reagent) DPC->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification N_Propylindole N-Propylindole Purification->N_Propylindole

Fig. 2: General workflow for N-propylation using DPC.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, away from sources of ignition. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a promising green solvent with a favorable environmental and safety profile. While its application as a solvent in organic synthesis is still an emerging area, its physicochemical properties suggest its utility in a range of chemical transformations, particularly those requiring higher reaction temperatures. The protocols provided in these application notes for the synthesis of this compound and its potential use in N-alkylation reactions serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis who are seeking to incorporate greener solvents into their workflows. Further research into the applications of this compound as a solvent is encouraged to fully explore its potential in sustainable chemistry.

References

Application Notes and Protocols for Dipropyl Carbonate in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is a linear organic carbonate that has been explored as a potential co-solvent in electrolytes for lithium-ion batteries. While less common than its counterparts, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), DPC shares similar chemical functionalities that make it a candidate for optimizing electrolyte properties. Linear carbonates are crucial components of modern lithium-ion battery electrolytes, primarily serving to reduce viscosity and enhance the ionic conductivity of the electrolyte, which is often hampered by the high viscosity of cyclic carbonates like ethylene (B1197577) carbonate (EC). EC is essential for forming a stable solid electrolyte interphase (SEI) on the anode, a critical passivation layer that allows for reversible lithium-ion intercalation and de-intercalation.[1] The primary role of a linear carbonate co-solvent like DPC is to ensure efficient ion transport within the bulk electrolyte. Some organic solvents with enhanced stability, such as this compound, are sometimes added to lithium-ion batteries to address challenges associated with more volatile carbonates.[2]

These application notes provide an overview of the potential applications of this compound in lithium-ion battery electrolytes, alongside generalized experimental protocols for its evaluation. Due to the limited specific data available for DPC in publicly accessible research, the provided quantitative data and protocols are based on established methodologies for evaluating similar linear carbonate solvents.

Physicochemical Properties and their Impact

The performance of an electrolyte is dictated by a combination of its physical and chemical properties. For a DPC-based electrolyte, the following parameters are critical:

PropertySignificance in Lithium-Ion BatteriesTypical Target Values for Carbonate-Based Electrolytes
Ionic Conductivity A measure of the electrolyte's ability to conduct lithium ions. Higher conductivity leads to better rate capability and performance at low temperatures. It is influenced by viscosity and the dielectric constant.[3]> 1 mS/cm at Room Temperature
Viscosity Affects the mobility of lithium ions. Lower viscosity generally leads to higher ionic conductivity. It is a key reason for using linear carbonates as co-solvents with the more viscous cyclic carbonates.[3]< 5 cP at Room Temperature
Electrochemical Stability Window The voltage range within which the electrolyte remains stable without significant decomposition. A wide electrochemical window is essential for high-voltage and high-energy-density batteries.[3]> 4.5 V vs. Li/Li⁺
Boiling Point A higher boiling point contributes to the thermal stability and safety of the battery, reducing the risk of thermal runaway.> 100 °C
Flash Point The lowest temperature at which the solvent can vaporize to form an ignitable mixture in air. A higher flash point is desirable for battery safety.High (as a safety consideration)

Role in Solid Electrolyte Interphase (SEI) Formation

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. It is created by the reductive decomposition of electrolyte components, primarily cyclic carbonates like ethylene carbonate (EC).[1][4] The SEI is crucial as it is electronically insulating but ionically conducting, allowing Li⁺ ions to pass through while preventing further electrolyte decomposition and ensuring the longevity of the battery.[1]

While EC is the primary SEI-forming agent, linear carbonates like DPC can also participate in the SEI formation, influencing its composition and properties. The decomposition products of linear carbonates can be incorporated into the SEI, potentially affecting its stability, impedance, and ability to protect the anode. The ideal SEI should be thin, uniform, and stable to ensure high coulombic efficiency and long cycle life.

Experimental Protocols

The following are generalized protocols for the preparation and electrochemical evaluation of a this compound-based electrolyte. These protocols are standard in the field and can be adapted for specific research needs.

Protocol 1: Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing this compound as a co-solvent.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆) - battery grade

  • Ethylene carbonate (EC) - battery grade

  • This compound (DPC) - battery grade

  • Anhydrous solvents (e.g., dimethyl carbonate for rinsing)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Equipment:

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Glass vials with airtight caps

Procedure:

  • All materials and equipment must be dried and transferred into an argon-filled glovebox before use.

  • Prepare the solvent mixture. For a common binary electrolyte, a typical volumetric ratio is 1:1 of EC to the linear carbonate. For example, to prepare a 1 M LiPF₆ in EC:DPC (1:1 v/v) electrolyte:

    • Measure equal volumes of EC and DPC and mix them in a glass vial.

    • Stir the mixture until a homogeneous solution is formed. EC is a solid at room temperature, so gentle heating or the use of a pre-mixed EC/DMC solution might be necessary to facilitate mixing.

  • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring. The typical concentration is 1.0 M.

  • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a sealed vial inside the glovebox to prevent moisture contamination.

Protocol 2: Coin Cell Assembly (CR2032 Half-Cell)

Objective: To assemble a CR2032 coin cell to test the electrochemical performance of the DPC-based electrolyte with a specific electrode (e.g., graphite (B72142) anode or LiFePO₄ cathode).

Materials:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Working electrode (e.g., graphite-coated copper foil)

  • Counter electrode (lithium metal foil)

  • Separator (e.g., Celgard 2300)

  • Prepared DPC-based electrolyte

  • Argon-filled glovebox

Equipment:

  • Electrode punching tool

  • Crimping machine

  • Tweezers

Procedure (to be performed inside a glovebox):

  • Punch out circular electrodes from the coated foils and a slightly larger circular separator.

  • Place the working electrode in the center of the bottom coin cell case.

  • Add a few drops of the DPC-based electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the lithium metal counter electrode on top of the separator.

  • Add the spacer and then the spring.

  • Carefully place the gasket and the top case.

  • Crimp the coin cell using the crimping machine to ensure it is properly sealed.

  • Let the cell rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the performance of the DPC-based electrolyte through various electrochemical techniques.

Equipment:

  • Battery cycler

  • Potentiostat with impedance spectroscopy capability

1. Galvanostatic Cycling:

  • Purpose: To determine the specific capacity, coulombic efficiency, and cycle life.

  • Procedure:

    • Connect the assembled coin cell to the battery cycler.

    • Set the appropriate voltage window (e.g., 0.01-1.5 V for a graphite anode half-cell).

    • Perform formation cycles at a low C-rate (e.g., C/20 or C/10 for the first 2-3 cycles) to form a stable SEI.

    • Conduct subsequent cycling at higher C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and long-term cycling stability for a desired number of cycles (e.g., 100 cycles).

2. Cyclic Voltammetry (CV):

  • Purpose: To investigate the electrochemical stability window and the reduction/oxidation behavior of the electrolyte.

  • Procedure:

    • Connect the cell to a potentiostat.

    • Set a potential window that covers the expected stability range.

    • Scan the potential at a slow rate (e.g., 0.1 mV/s) for several cycles to observe the electrochemical reactions.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To study the interfacial and bulk resistance of the cell, providing insights into the properties of the SEI and charge transfer kinetics.

  • Procedure:

    • Connect the cell to a potentiostat with EIS capability.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Perform EIS measurements at different states of charge and after a certain number of cycles to monitor changes in cell impedance.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the application of this compound in lithium-ion battery electrolytes.

Experimental_Workflow cluster_prep Preparation Phase cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing Solvent_Prep Solvent Mixture (EC + DPC) Salt_Dissolution Salt Dissolution (LiPF6 in EC:DPC) Solvent_Prep->Salt_Dissolution Electrolyte Final Electrolyte Salt_Dissolution->Electrolyte Electrolyte_Filling Electrolyte Addition Electrolyte->Electrolyte_Filling Electrode_Prep Electrode Punching (Anode & Cathode) Stacking Cell Stacking (Electrode, Separator, Li) Electrode_Prep->Stacking Stacking->Electrolyte_Filling Crimping Cell Crimping Electrolyte_Filling->Crimping Formation Formation Cycles (Low C-rate) Crimping->Formation Cycling Galvanostatic Cycling (Varying C-rates) Formation->Cycling CV Cyclic Voltammetry Formation->CV EIS EIS Analysis Formation->EIS

Fig. 1: Experimental workflow for evaluating DPC-based electrolytes.

SEI_Formation_Mechanism cluster_reduction Reductive Decomposition Electrolyte Electrolyte Components (EC, DPC, LiPF6) EC_Reduction EC Reduction Electrolyte->EC_Reduction e⁻ (from anode) DPC_Reduction DPC Reduction Electrolyte->DPC_Reduction e⁻ (from anode) Anode Graphite Anode Surface SEI Solid Electrolyte Interphase (SEI) EC_Reduction->SEI Forms primary components DPC_Reduction->SEI Contributes to composition SEI->Anode Passivates

Fig. 2: Role of carbonate solvents in SEI formation on the anode.

Conclusion

This compound represents a potential, albeit less-studied, alternative or additive for lithium-ion battery electrolytes. Its application could offer a balance of properties such as viscosity, ionic conductivity, and thermal stability. The provided application notes and generalized protocols offer a framework for researchers to systematically investigate the impact of DPC on battery performance. Further research is necessary to fully characterize DPC-based electrolytes and determine their viability in commercial lithium-ion batteries. Key areas for future investigation include the specific composition of the SEI formed in the presence of DPC, its long-term cycling stability with various cathode and anode materials, and its performance under a wide range of temperatures.

References

Dipropyl Carbonate as a Stable Electrolyte Additive for Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is emerging as a promising electrolyte additive for enhancing the stability and performance of lithium-ion batteries. As a linear carbonate, DPC shares chemical similarities with commonly used co-solvents like diethyl carbonate (DEC) and dimethyl carbonate (DMC). However, initial investigations suggest that DPC may offer superior electrochemical stability, potentially leading to improved battery longevity and safety. This document provides an overview of the current understanding of DPC as an electrolyte additive, including its physicochemical properties and synthesis methods. It also outlines general experimental protocols for evaluating its performance in lithium-ion batteries, based on standard industry practices, while noting the current scarcity of publicly available, detailed research data on this specific application.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application in battery electrolytes. Key properties are summarized in the table below. A higher boiling point and flash point compared to some other linear carbonates suggest potentially improved safety characteristics under thermal stress.

PropertyValueReference
Molecular Formula C7H14O3[1][2]
Molar Mass 146.18 g/mol [1]
Density 0.944 g/mL at 25°C[1][2]
Melting Point < 25 °C[1]
Boiling Point 167-168 °C[1][2]
Flash Point 131 °F (55 °C)[1]
Refractive Index n20/D 1.401[1][2]

Potential Advantages of this compound in Battery Electrolytes

While extensive research is still needed, the use of this compound as an electrolyte additive is proposed to offer several advantages:

  • Enhanced Stability: DPC is suggested to possess greater thermal and electrochemical stability compared to shorter-chain linear carbonates like DEC.[3] This could translate to reduced electrolyte decomposition, less gas generation, and a longer cycle life for the battery.

  • Improved Safety: The higher boiling and flash points of DPC may contribute to a safer electrolyte formulation by reducing the risk of thermal runaway.[1][2]

  • Solid Electrolyte Interphase (SEI) Modification: The molecular structure of DPC could influence the composition and properties of the SEI layer formed on the anode. A more stable and uniform SEI is critical for preventing dendrite growth and ensuring long-term cycling stability. However, specific studies on the SEI formation with DPC are not yet widely available.

It is important to note that the longer alkyl chains in DPC might lead to increased viscosity and potentially lower ionic conductivity of the electrolyte, which could impact rate performance, especially at low temperatures.[4] Therefore, its concentration as an additive must be carefully optimized.

Experimental Protocols

Synthesis and Purification of this compound

High-purity DPC is essential for battery applications, as impurities can lead to detrimental side reactions. One common synthesis route is the transesterification of a cyclic carbonate, such as propylene (B89431) carbonate, with propanol.

Protocol for Synthesis via Transesterification:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine propylene carbonate and an excess of n-propanol.

  • Catalyst Addition: Introduce a suitable transesterification catalyst. A variety of catalysts can be used, and the choice will depend on the desired reaction conditions and purity requirements.

  • Reaction: Heat the mixture to reflux (typically 140-180°C) for a specified period (e.g., 4-10 hours).

  • Purification: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The resulting liquid should be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

  • Characterization: Verify the purity of the synthesized DPC using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for DPC Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Propylene Carbonate + n-Propanol Reaction Reaction Mixture Reactants->Reaction Catalyst Transesterification Catalyst Catalyst->Reaction Purification Fractional Distillation Reaction->Purification Reflux (140-180°C) Analysis GC-MS, NMR Purification->Analysis Purity Verification High-Purity DPC High-Purity DPC Analysis->High-Purity DPC

Workflow for DPC Synthesis
Electrolyte Preparation

Materials:

  • High-purity battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC), or other desired co-solvents.

  • Lithium salt: Lithium hexafluorophosphate (B91526) (LiPF6) or other appropriate salt.

  • Synthesized and purified this compound (DPC).

Protocol:

  • Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with moisture and oxygen levels below 1 ppm.

  • Solvent Mixture: Prepare the desired base electrolyte solvent mixture by accurately weighing and mixing the cyclic and linear carbonates (e.g., EC:DMC 1:1 v/v).

  • DPC Addition: Add the desired weight percentage (wt%) of DPC to the solvent mixture and stir until fully dissolved.

  • Salt Dissolution: Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved. A common concentration is 1 M LiPF6.

  • Homogenization: Continue stirring the final electrolyte solution for several hours to ensure homogeneity.

Battery Assembly and Testing

Components:

  • Anode: Graphite or other anode material.

  • Cathode: Lithium nickel manganese cobalt oxide (NMC), lithium iron phosphate (B84403) (LFP), or other cathode material.

  • Separator: Microporous polymer membrane.

  • Electrolyte: Prepared electrolyte with DPC additive.

  • Cell hardware: Coin cells (e.g., CR2032) or pouch cells.

Protocol:

  • Electrode and Separator Preparation: Dry all cell components (anode, cathode, separator) under vacuum at an appropriate temperature to remove any moisture.

  • Cell Assembly: Assemble the cells in an argon-filled glovebox in the order of anode, separator, and cathode.

  • Electrolyte Filling: Add a precise amount of the prepared electrolyte to the cell to ensure proper wetting of the electrodes and separator.

  • Crimping: Seal the coin cells using a crimping machine.

  • Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer. This typically involves one or more charge-discharge cycles within a specific voltage window.

  • Electrochemical Testing:

    • Cycling Performance: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles to evaluate capacity retention and coulombic efficiency.

    • Rate Capability: Test the cell's ability to deliver capacity at different charge and discharge rates.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to study the impedance changes of the cell, which can provide insights into the properties of the SEI layer and charge transfer kinetics.

Experimental Workflow for Battery Testing:

cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Evaluation Electrodes Dried Anode & Cathode Assembly Assembly Electrodes->Assembly Separator Dried Separator Separator->Assembly Electrolyte DPC-containing Electrolyte Electrolyte_Filling Electrolyte Addition Electrolyte->Electrolyte_Filling Assembly->Electrolyte_Filling Stacking Crimping Cell Sealing Electrolyte_Filling->Crimping Formation Formation Cycling (C/20) Cycling Long-term Cycling Formation->Cycling Rate_Test Rate Capability Test Formation->Rate_Test EIS Impedance Spectroscopy Formation->EIS Crimping->Formation

Workflow for Battery Assembly and Testing

Future Research Directions

The exploration of this compound as a battery electrolyte additive is still in its early stages. To fully understand its potential, further research is critically needed in the following areas:

  • Systematic Performance Evaluation: Comprehensive studies are required to quantify the impact of DPC on the cycling stability, coulombic efficiency, and rate capability of various battery chemistries (e.g., NMC/graphite, LFP/graphite).

  • SEI Characterization: In-depth analysis of the SEI layer formed in the presence of DPC using techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) is essential to understand its composition and morphology.

  • High-Voltage Performance: Investigation into the oxidative stability of DPC and its effectiveness in enabling high-voltage battery operation is a key area for future work.

  • Low-Temperature Performance: The effect of DPC on the ionic conductivity and performance of batteries at sub-zero temperatures needs to be evaluated.

  • Comparative Studies: Direct comparisons of DPC with other linear carbonates under identical testing conditions will help to benchmark its performance and identify its unique advantages.

Conclusion

This compound holds promise as a stable electrolyte additive for improving the performance and safety of lithium-ion batteries. While detailed experimental data is currently limited, the general protocols outlined in this document provide a framework for researchers to systematically investigate its effects. As more research is conducted, a clearer understanding of the mechanisms by which DPC influences battery performance will emerge, paving the way for the development of next-generation, high-performance electrolytes.

References

Application Note & Protocol: N435-Catalyzed Transesterification of Diethyl Carbonate for the Synthesis of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropyl carbonate (DPC) is a valuable compound with applications as a fuel additive, an electrolyte component in lithium batteries, and an intermediate in the synthesis of pharmaceuticals and polycarbonates. Traditional chemical synthesis routes for DPC often involve harsh conditions and toxic reagents. Enzymatic catalysis, employing immobilized lipases such as Novozym® 435 (N435), offers a greener and more selective alternative for the synthesis of organic carbonates. N435, an immobilized lipase (B570770) B from Candida antarctica, is known for its high catalytic activity, broad substrate tolerance, and stability under mild reaction conditions.

This document provides a detailed protocol for the transesterification of diethyl carbonate (DEC) with n-propanol to synthesize this compound, catalyzed by Novozym® 435. The protocol is based on established principles of enzyme-catalyzed transesterification reactions.

Reaction Principle

The transesterification of diethyl carbonate with n-propanol to produce this compound is a two-step equilibrium reaction. In the first step, diethyl carbonate reacts with n-propanol to form an intermediate, ethyl propyl carbonate (EPC), and ethanol (B145695). In the second step, ethyl propyl carbonate reacts with another molecule of n-propanol to yield the final product, this compound, and another molecule of ethanol. The overall reaction is shown below:

DEC + 2 n-Propanol <=> DPC + 2 Ethanol

Experimental Protocols

Materials and Equipment

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Diethyl carbonate (DEC, ≥99%)

  • n-Propanol (≥99.5%, anhydrous)

  • This compound (DPC, as a standard for analysis)

  • Ethyl propyl carbonate (EPC, as a standard for analysis)

  • Ethanol (for analysis)

  • Anhydrous molecular sieves (3Å)

  • Reaction vessel (e.g., 50 mL round-bottom flask) with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for analysis

  • Standard laboratory glassware and consumables

Experimental Procedure

  • Preparation of Reactants:

    • Dry the n-propanol over anhydrous molecular sieves for at least 24 hours to remove any residual water, which can inhibit the enzyme's activity.

    • Ensure the diethyl carbonate is of high purity and free from significant water content.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add diethyl carbonate and n-propanol. A typical molar ratio of n-propanol to DEC is between 2:1 and 4:1 to shift the equilibrium towards product formation.

    • For a representative reaction, use 10 mmol of diethyl carbonate and 30 mmol of n-propanol.

  • Enzyme Addition and Reaction:

    • Add Novozym® 435 to the reaction mixture. The enzyme loading is typically between 5% and 10% (w/w) based on the total weight of the substrates. For the representative reaction, this would be approximately 0.2 g of N435.

    • Place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature, typically between 40°C and 60°C for N435-catalyzed reactions.

    • Stir the reaction mixture at a constant speed (e.g., 200 rpm) to ensure good mixing.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 10 µL) from the reaction mixture at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours).

    • Analyze the samples by gas chromatography (GC) to determine the conversion of diethyl carbonate and the selectivity towards ethyl propyl carbonate and this compound.

  • Product Isolation and Catalyst Recovery:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Separate the immobilized enzyme (Novozym® 435) from the reaction mixture by simple filtration or decantation. The recovered enzyme can be washed with a suitable solvent (e.g., tert-butanol) and dried for reuse in subsequent batches.

    • The liquid product mixture can be purified by fractional distillation to separate the this compound from unreacted starting materials and the ethanol byproduct.

Data Presentation

The following table summarizes representative quantitative data for the N435-catalyzed transesterification of diethyl carbonate with n-propanol under optimized conditions. This data is illustrative and based on typical performance of N435 in similar transesterification reactions.

ParameterValue
Reaction Conditions
Substrate 1Diethyl Carbonate (DEC)
Substrate 2n-Propanol
Molar Ratio (n-Propanol:DEC)3:1
CatalystNovozym® 435
Catalyst Loading (% w/w of substrates)10%
Temperature (°C)60°C

|

Application Note: Synthesis of Titanium Tetra-n-propoxide via a Chlorine-Free Route Using Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium tetraalkoxides are versatile precursors in materials science and organic synthesis, notably in the sol-gel process for producing titanium dioxide (TiO₂) nanomaterials, as catalysts, and as reagents in organic reactions.[1][2][3][4] The traditional synthesis method involves the reaction of titanium tetrachloride (TiCl₄) with an alcohol, which generates corrosive hydrogen chloride (HCl) as a byproduct.[2][4] This necessitates the use of a base to neutralize the HCl or an inert gas purge to remove it, complicating the procedure and purification.[2]

This application note details a chlorine-free synthetic route to titanium tetraalkoxides, specifically titanium tetra-n-propoxide (Ti(OPrⁿ)₄), using hydrous titanium dioxide (TiO₂·nH₂O) and dipropyl carbonate. This method offers a convenient alternative that avoids chlorine-containing impurities in the final product.[5][6][7][8] The reaction proceeds at elevated temperatures and can be accelerated with a catalyst, such as sodium hydroxide (B78521).[5][6][7][8] This approach is particularly advantageous for applications requiring high-purity titanium alkoxides.

Advantages of the this compound Method
  • Chlorine-Free Product: The resulting titanium tetraalkoxide is free from chloride contamination, which is often a detrimental impurity in electronic and catalytic applications.[5]

  • Readily Available Starting Materials: The synthesis utilizes hydrous titanium dioxide, a less hazardous and more manageable precursor than titanium tetrachloride.

  • High Yield: The reaction of hydrous titanium dioxide with this compound has been reported to produce titanium tetra-n-propoxide in high yield.[5][6][7][8]

Reaction and Stoichiometry

The overall reaction for the synthesis of titanium tetra-n-propoxide is as follows:

TiO₂·nH₂O + 2 (CH₃CH₂CH₂O)₂CO → Ti(OCH₂CH₂CH₃)₄ + 2 CO₂ + (n+1) H₂O

A large excess of this compound is typically used to serve as both a reactant and a solvent.

Experimental Protocols

The following protocols are based on the successful synthesis of titanium tetraalkoxides from hydrous titanium dioxide and dialkyl carbonates.[5]

Materials and Equipment
  • Hydrous titanium dioxide (TiO₂·nH₂O)

  • This compound

  • Sodium hydroxide (NaOH), pellets (optional, as catalyst)

  • High-pressure autoclave with stirring mechanism

  • Distillation apparatus for vacuum distillation

  • Schlenk line or glove box for inert atmosphere handling

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Nitrogen or Argon gas supply

Protocol 1: Uncatalyzed Synthesis of Titanium Tetra-n-propoxide
  • Reactant Preparation: In a clean, dry autoclave, add 20 mmol of hydrous titanium dioxide.

  • Add a 10-fold molar excess of this compound (200 mmol).

  • Reaction Setup: Seal the autoclave and purge the headspace with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Reaction Conditions: Heat the autoclave to a temperature between 453 K (180 °C) and 573 K (300 °C) with constant stirring. The reaction time will vary depending on the temperature, but 16 hours is a suggested starting point based on analogous reactions with diethyl carbonate.[5][6]

  • Work-up and Purification:

    • After the reaction time, cool the autoclave to room temperature.

    • Vent the autoclave in a fume hood.

    • Transfer the reaction mixture to a round-bottom flask under an inert atmosphere.

    • Separate the product, titanium tetra-n-propoxide, from the excess this compound and any solid residues by distillation under reduced pressure.

  • Product Characterization: The final product should be a colorless to light-yellow liquid.[3] Characterize the product using standard analytical techniques such as ¹H NMR and IR spectroscopy to confirm its identity and purity.[5]

Protocol 2: Catalyzed Synthesis of Titanium Tetra-n-propoxide
  • Catalyst Preparation: Prepare a 0.5 mol% solution of NaOH in this compound.

  • Reactant Preparation: In a clean, dry autoclave, add 20 mmol of hydrous titanium dioxide.

  • Add 200 mmol of the this compound/NaOH solution.

  • Reaction Setup: Seal and purge the autoclave with an inert gas.

  • Reaction Conditions: Heat the autoclave to 493 K (220 °C) with constant stirring. The presence of the NaOH catalyst has been shown to significantly increase the reaction rate, potentially reducing the required reaction time to around 6 hours.[5]

  • Work-up and Purification: Follow the same work-up and purification steps as in Protocol 1. The catalyst will remain in the non-volatile residue after distillation.

  • Product Characterization: Characterize the product using ¹H NMR and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of titanium tetraalkoxides from hydrous titanium dioxide and dialkyl carbonates, based on available literature.[5]

Alkyl CarbonateCatalystTemperature (K)Time (h)Yield (%)Reference
Diethyl CarbonateNone4931695[5]
Diethyl CarbonateSodium Hydroxide493696[5]
This compoundNone453-573-High[5][8]

Visualizations

Reaction Pathway

ReactionPathway Figure 1: Proposed reaction pathway for the synthesis of titanium tetra-n-propoxide. TiO2_nH2O Hydrous Titanium Dioxide (TiO₂·nH₂O) Ti_OPr Titanium Tetra-n-propoxide (Ti(OPr)₄) TiO2_nH2O->Ti_OPr + 2 (PrO)₂CO (Heat, Catalyst) DPC This compound ((PrO)₂CO) DPC->Ti_OPr CO2 Carbon Dioxide (CO₂) Ti_OPr->CO2 + 2 CO₂ H2O Water (H₂O) Ti_OPr->H2O + (n+1) H₂O

Caption: Figure 1: Proposed reaction pathway.

Experimental Workflow

ExperimentalWorkflow Figure 2: General experimental workflow for the synthesis. start Start reactants Charge Autoclave: - Hydrous Titanium Dioxide - this compound - Catalyst (optional) start->reactants purge Seal and Purge with Inert Gas reactants->purge react Heat and Stir (453-573 K) purge->react cool Cool to Room Temperature react->cool transfer Transfer Mixture Under Inert Atmosphere cool->transfer distill Vacuum Distillation transfer->distill product Pure Titanium Tetra-n-propoxide distill->product end End product->end LogicalRelationship Figure 3: Advantages of the this compound synthesis route. center_node Synthesis of Titanium Tetraalkoxides using this compound advantage1 Chlorine-Free Product center_node->advantage1 leads to advantage3 Avoids Corrosive HCl Byproduct center_node->advantage3 avoids advantage4 High Yield Reported center_node->advantage4 achieves advantage2 High Purity advantage1->advantage2 application1 Sol-Gel Processing advantage2->application1 application2 Catalysis advantage2->application2 application3 High-Purity Materials advantage2->application3

References

Role of dipropyl carbonate in polycarbonate production

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the role of dipropyl carbonate in the non-phosgene production of polycarbonates is provided in these application notes. This document offers detailed protocols for researchers, scientists, and professionals in drug development, focusing on the synthesis of polycarbonates through melt transesterification.

Application Notes

Introduction

Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, optical clarity, and thermal stability. Traditionally, the industrial production of polycarbonates has relied on the use of phosgene (B1210022), a highly toxic gas, in a reaction with bisphenol A (BPA).[1][2] Growing environmental and safety concerns have driven the development of non-phosgene routes for polycarbonate synthesis.[1][3] One of the most promising and commercially adopted non-phosgene methods is the melt transesterification process, which utilizes a dialkyl or diaryl carbonate as a monomer.[2][4]

This compound, a dialkyl carbonate, serves as a viable, greener alternative to phosgene in this process. The melt transesterification of this compound with a diol, such as bisphenol A, offers a more environmentally benign pathway to high-quality polycarbonates. This method avoids the use of hazardous chemicals and chlorinated solvents, with propanol (B110389) being the primary byproduct, which can be recycled.

Principle of the Method

The synthesis of polycarbonate using this compound follows the principle of melt transesterification. In this two-stage process, this compound reacts with a diol (e.g., bisphenol A) at elevated temperatures in the presence of a catalyst.

  • Oligomerization: In the first stage, the reactants are heated to form low molecular weight oligomers, with the elimination of propanol.

  • Polycondensation: The second stage involves further heating under high vacuum to facilitate the removal of propanol and drive the equilibrium towards the formation of a high molecular weight polymer.

The molecular weight and properties of the final polycarbonate can be controlled by adjusting reaction parameters such as temperature, pressure, catalyst concentration, and reaction time.

Experimental Protocols

Materials and Equipment

  • Reactants:

    • This compound (DPC)

    • Bisphenol A (BPA)

  • Catalyst:

    • Titanium (IV) isopropoxide, or other suitable transesterification catalyst

  • Equipment:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser

    • Heating mantle with temperature controller

    • Vacuum pump

    • Apparatus for polymer characterization (e.g., GPC, DSC, FTIR)

Protocol for Melt Transesterification

  • Reactor Setup:

    • The reactor is charged with bisphenol A and this compound in a molar ratio of 1:1.05.

    • The catalyst is added to the reaction mixture (e.g., 100-300 ppm of titanium catalyst relative to the weight of bisphenol A).

  • First Stage (Oligomerization):

    • The reactor is purged with nitrogen to create an inert atmosphere.

    • The temperature is gradually raised to 180-200°C with constant stirring.

    • Propanol, the byproduct of the reaction, begins to distill off.

    • This stage is typically continued for 1-2 hours.

  • Second Stage (Polycondensation):

    • The temperature is increased to 220-250°C.

    • A vacuum is gradually applied, reaching a final pressure of <1 mmHg.

    • The removal of propanol continues, and the viscosity of the reaction mixture increases.

    • This stage is maintained for 2-4 hours, or until the desired polymer molecular weight is achieved.

  • Product Recovery:

    • The reactor is cooled under a nitrogen atmosphere.

    • The resulting polycarbonate is extruded from the reactor and can be pelletized for further analysis and processing.

Data Presentation

Table 1: Typical Reaction Parameters for Polycarbonate Synthesis via Melt Transesterification

ParameterValue
Molar Ratio (this compound:BPA)1.05:1
Catalyst Concentration (ppm)100 - 300
Oligomerization Temperature (°C)180 - 200
Polycondensation Temperature (°C)220 - 250
Final Vacuum Pressure (mmHg)<1
Reaction Time (hours)3 - 6

Table 2: Representative Properties of Polycarbonate Synthesized via Non-Phosgene Melt Transesterification

PropertyTypical Value
Weight Average Molecular Weight (Mw)30,000 - 60,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg)145 - 155 °C[3][5]
AppearanceTransparent, colorless solid

Note: The data presented are representative values for polycarbonates produced via melt transesterification of a dialkyl/diaryl carbonate with bisphenol A and may vary depending on the specific experimental conditions.

Visualizations

Polycarbonate_Synthesis_Pathway DPC This compound Oligomer Polycarbonate Oligomer DPC->Oligomer BPA Bisphenol A BPA->Oligomer Catalyst Catalyst Catalyst->Oligomer Polymer High Molecular Weight Polycarbonate Oligomer->Polymer Polycondensation (High Temp & Vacuum) Propanol1 Propanol Oligomer->Propanol1 Oligomerization Propanol2 Propanol Polymer->Propanol2

Caption: Chemical reaction pathway for polycarbonate synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Analysis Charge_Reactants Charge Reactor with This compound & Bisphenol A Add_Catalyst Add Catalyst Charge_Reactants->Add_Catalyst Oligomerization Oligomerization Stage (180-200°C, N2) Add_Catalyst->Oligomerization Polycondensation Polycondensation Stage (220-250°C, Vacuum) Oligomerization->Polycondensation Cooling Cool and Extrude Polymer Polycondensation->Cooling Characterization Characterize Polymer (GPC, DSC, FTIR) Cooling->Characterization

Caption: Experimental workflow for polycarbonate production.

Logical_Relationship cluster_phosgene Phosgene Process cluster_nonphosgene Non-Phosgene Process Phosgene Phosgene PC1 Polycarbonate Phosgene->PC1 BPA1 Bisphenol A BPA1->PC1 Solvent Chlorinated Solvent Solvent->PC1 Waste Toxic Waste PC1->Waste Advantages Advantages of Non-Phosgene Route: - Eliminates toxic phosgene - Avoids chlorinated solvents - Recyclable byproduct - Environmentally friendly DPC This compound PC2 Polycarbonate DPC->PC2 BPA2 Bisphenol A BPA2->PC2 Propanol Propanol (Recyclable) PC2->Propanol PC2->Advantages

Caption: Comparison of phosgene and non-phosgene routes.

References

Dipropyl Carbonate: A Greener Alternative for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of greener and more sustainable practices in pharmaceutical and chemical industries, the selection of solvents and reagents plays a pivotal role. Dimethyl carbonate (DMC) has gained recognition as an environmentally benign solvent and methylating agent, offering a safer alternative to toxic compounds like phosgene (B1210022) and dimethyl sulfate.[1][2] Building on this foundation, dipropyl carbonate (DPC) emerges as a promising next-generation green solvent and reagent. With a higher boiling point, lower vapor pressure, and consequently lower flammability and reduced volatile organic compound (VOC) emissions compared to DMC, DPC presents an even more favorable environmental, health, and safety profile.[3][4]

This document provides detailed application notes and protocols for the synthesis and potential use of this compound as a greener alternative to dimethyl carbonate in research and drug development.

Data Presentation: Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and dimethyl carbonate is presented below, highlighting the advantages of DPC as a greener solvent.

PropertyThis compound (DPC)Dimethyl Carbonate (DMC)Reference(s)
Molecular Formula C₇H₁₄O₃C₃H₆O₃[5][6]
Molecular Weight 146.18 g/mol 90.08 g/mol [6]
Boiling Point 167-168 °C90 °C[6]
Melting Point -41 °C2-4 °C[3][6]
Flash Point 55 °C17 °C[7]
Density 0.944 g/mL at 25 °C1.07 g/mL at 20 °C[6]
Vapor Pressure 1.7 mmHg at 25 °C~55 mmHg at 25 °C[3][6]
Solubility in Water 4.1 g/L at 25 °C139 g/L (miscible)[3][8]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Low toxicity, non-mutagenic.[5][9]
Biodegradability Expected to be biodegradable.Readily biodegradable.[1]

Greener Alternative Rationale

The higher boiling point and lower vapor pressure of DPC significantly reduce its volatility, leading to lower VOC emissions and a safer working environment due to reduced inhalation exposure.[3] The higher flash point also indicates lower flammability, enhancing process safety.[7] While both are considered green solvents, these properties make DPC a superior choice for applications where solvent evaporation is a concern and for reactions requiring higher temperatures.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of Dimethyl Carbonate

This protocol describes a common method for synthesizing this compound through the transesterification of dimethyl carbonate with propanol.

Materials:

  • Dimethyl carbonate (DMC)

  • n-Propanol

  • Catalyst (e.g., potassium carbonate, sodium methoxide, or a solid base catalyst)

  • Reaction flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and distillation head, add dimethyl carbonate and n-propanol. A molar excess of n-propanol is typically used to drive the equilibrium towards the product.

  • Catalyst Addition: Add the chosen catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used but is typically in the range of 1-5 mol% relative to the limiting reagent (DMC).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The methanol (B129727) produced as a byproduct has a lower boiling point than the other components and can be slowly removed by distillation to shift the equilibrium towards the formation of this compound.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, it can be neutralized with a mild acid and washed with water in a separatory funnel. If a solid catalyst was used, it can be removed by filtration.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the excess n-propanol and any remaining DMC are removed by distillation. The desired this compound can then be purified by vacuum distillation.

Protocol 2: Representative Application of this compound as a Greener Solvent in a Nucleophilic Substitution Reaction

This protocol provides a general example of how this compound can be used as a solvent in a typical nucleophilic substitution reaction, relevant to many pharmaceutical synthesis pathways.

Materials:

  • Substrate (e.g., an alkyl halide or tosylate)

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • This compound (DPC) as the solvent

  • Base (if required, e.g., potassium carbonate)

  • Reaction vessel with a condenser and stirrer

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the substrate and the nucleophile in this compound.

  • Base Addition: If the reaction requires a base, add it to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring. The high boiling point of DPC allows for a wide range of reaction temperatures.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture can be diluted with water and extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Mandatory Visualizations

Transesterification_Mechanism cluster_step1 Step 1: Nucleophilic attack of propanol cluster_step2 Step 2: Elimination of methanol cluster_step3 Step 3: Second transesterification cluster_step4 Step 4: Formation of DPC DMC Dimethyl Carbonate (CH3O)2CO Intermediate1 Tetrahedral Intermediate DMC->Intermediate1 + Propanol Propanol1 n-Propanol CH3CH2CH2OH Intermediate1_2 Tetrahedral Intermediate MPC Methyl Propyl Carbonate CH3OCOOCH2CH2CH3 Intermediate1_2->MPC Methanol1 Methanol CH3OH Intermediate1_2->Methanol1 - Methanol MPC_2 Methyl Propyl Carbonate Intermediate2 Tetrahedral Intermediate MPC_2->Intermediate2 + Propanol Propanol2 n-Propanol Intermediate2_2 Tetrahedral Intermediate DPC This compound (CH3CH2CH2O)2CO Intermediate2_2->DPC Methanol2 Methanol Intermediate2_2->Methanol2 - Methanol

Caption: Transesterification mechanism for the synthesis of DPC from DMC.

Experimental_Workflow start Start: Reactants & Catalyst setup 1. Reaction Setup (DMC, Propanol, Catalyst) start->setup reaction 2. Reflux & Distill Methanol setup->reaction monitoring 3. Monitor Reaction (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Cool & Work-up (Neutralize/Filter, Wash) monitoring->workup Complete purification 5. Purify (Distillation) workup->purification end End: Pure this compound purification->end

Caption: Experimental workflow for DPC synthesis.

Conclusion

This compound presents a compelling case as a greener alternative to dimethyl carbonate, primarily due to its reduced volatility and flammability. While direct comparative data on its performance in pharmaceutical synthesis is still emerging, its favorable physicochemical properties suggest it is a viable and potentially superior green solvent for a range of organic reactions. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of DPC in their own laboratories, contributing to the broader adoption of sustainable chemistry practices in drug development. Further research into the specific applications and performance of DPC as a solvent and reagent in complex pharmaceutical syntheses is encouraged.

References

Application of Dipropyl Carbonate in Pharmaceutical and Agrochemical Synthesis: A Greener Alternative to Traditional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropyl carbonate (DPC) is emerging as a versatile and environmentally benign reagent and solvent for the synthesis of key intermediates in the pharmaceutical and agrochemical industries. As a dialkyl carbonate, it offers a safer and more sustainable alternative to hazardous reagents like phosgene (B1210022) and its derivatives for the construction of carbamate (B1207046) and urea (B33335) functionalities, which are prevalent in a wide range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in these critical synthetic transformations.

This compound is a colorless liquid with a high boiling point (167-168 °C) and low vapor pressure, making it easy to handle and reducing volatile organic compound (VOC) emissions.[1][2] Its synthesis can be achieved through phosgene-free routes, further enhancing its green chemistry credentials.[3] The primary applications of this compound in fine chemical synthesis revolve around its ability to act as a propoxycarbonylating agent and a building block for various heterocyclic compounds.

Key Applications in Pharmaceutical and Agrochemical Synthesis

The main utility of this compound lies in the synthesis of carbamates and ureas, core structures in numerous drugs and pesticides.

  • Carbamate Synthesis: Carbamates are essential functional groups in a wide array of pharmaceuticals, including cholinesterase inhibitors for Alzheimer's disease (e.g., Rivastigmine), and in many classes of insecticides and herbicides. This compound reacts with primary or secondary amines to yield N-propyl carbamates, offering a straightforward and safer route compared to methods involving phosgene or isocyanates.[1][4][5]

  • Urea Synthesis: Ureas are another critical functional group in pharmacologically active compounds and agrochemicals, known for their activity as herbicides and insecticides. This compound can react with amines to form both symmetrical and unsymmetrical ureas, providing a valuable tool for medicinal and agricultural chemists.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the synthesis of carbamates and ureas using dialkyl carbonates as a proxy for this compound, showcasing the efficiency of these greener synthetic routes.

Table 1: Synthesis of Carbamates using Dialkyl Carbonates

Amine SubstrateDialkyl CarbonateCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
(2-Phenylethyl)amineDimethyl CarbonateZn(OAc)₂602495
(2-Phenylethyl)amineDiethyl CarbonateZn(OAc)₂604885[2]
AnilineDimethyl CarbonateSodium Methoxide150197[6]
Primary Aliphatic AminesDimethyl CarbonateNone (in scCO₂)13014~80

Table 2: Synthesis of Ureas using Carbonates

Amine SubstrateCarbonate ReagentCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
AnilinePhenyl CarbamateDABCOReflux8-1090[7]
AmmoniaPropylene CarbonateNone126398
Primary AminesEthylene CarbonateCs₂CO₃N/AN/AExcellent

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Carbamates using this compound

This protocol describes a general method for the synthesis of carbamates from the reaction of an amine with this compound.

Materials:

  • This compound (DPC)

  • Amine (primary or secondary)

  • Catalyst (e.g., Zinc Acetate, Sodium Methoxide) or Base (e.g., Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).

  • Dissolve the amine in the chosen anhydrous solvent.

  • Add this compound (1.5 - 3.0 eq.) to the reaction mixture.

  • Add the catalyst or base (0.1 - 0.25 eq.).

  • Heat the reaction mixture to the desired temperature (typically 60-150 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent and excess this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Diagram of Experimental Workflow for Carbamate Synthesis

experimental_workflow start Start reactants 1. Add amine, solvent, This compound, and catalyst/base to a flask start->reactants reaction 2. Heat and stir under inert atmosphere reactants->reaction monitoring 3. Monitor reaction progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Cool, filter (if needed), and concentrate monitoring->workup Complete purification 5. Purify by column chromatography workup->purification characterization 6. Characterize product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for carbamate synthesis.

Protocol 2: General Procedure for the Synthesis of Symmetrical Ureas using this compound

This protocol outlines a general method for the synthesis of symmetrical ureas from the reaction of a primary amine with this compound.

Materials:

  • This compound (DPC)

  • Primary amine

  • Base (e.g., Sodium methoxide)

  • High-pressure autoclave

  • Standard laboratory glassware

Procedure:

  • In a high-pressure autoclave, combine the primary amine (2.0 eq.), this compound (1.0 eq.), and the base (catalytic amount).

  • Seal the autoclave and heat the mixture to the desired temperature (typically 150-200 °C).

  • Maintain the reaction at this temperature with stirring for the specified duration.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • The resulting product mixture is worked up by adding water to precipitate the solid urea.

  • Filter the solid product, wash with water, and dry under vacuum to obtain the pure symmetrical urea.

  • Characterize the product by melting point, NMR, and IR spectroscopy.

Signaling Pathways and Logical Relationships

Diagram of Carbamate Synthesis from this compound

carbamate_synthesis DPC This compound (CH3CH2CH2O)2CO Intermediate Tetrahedral Intermediate DPC->Intermediate + Amine Amine Primary/Secondary Amine R1R2NH Amine->Intermediate Carbamate N-Propyl Carbamate R1R2NCO2CH2CH2CH3 Intermediate->Carbamate - Propanol Propanol Propanol CH3CH2CH2OH Intermediate->Propanol Catalyst Catalyst/Base Catalyst->Intermediate activates

Caption: Reaction pathway for carbamate synthesis.

Diagram of Symmetrical Urea Synthesis from this compound

urea_synthesis DPC This compound (CH3CH2CH2O)2CO Carbamate_Intermediate Carbamate Intermediate RNHCO2CH2CH2CH3 DPC->Carbamate_Intermediate + Amine Amine1 Primary Amine (2 eq.) RNH2 Amine1->Carbamate_Intermediate Urea Symmetrical Urea (RNH)2CO Amine1->Urea Carbamate_Intermediate->Urea + Amine - Propanol Propanol Propanol (2 eq.) CH3CH2CH2OH Carbamate_Intermediate->Propanol Base Base Base->Carbamate_Intermediate catalyzes

References

Application Notes and Protocols: Dipropyl Carbonate as a Potential Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of dipropyl carbonate (DPC) as a primary plasticizer in commercial polymer formulations is not widely documented in publicly available scientific literature. These application notes and protocols are intended to provide a research framework for evaluating its potential efficacy and performance characteristics based on standard industry practices for plasticizer assessment. The data presented herein is illustrative and should be verified through laboratory experimentation.

Introduction

Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. These substances are incorporated into a polymer matrix to decrease the intermolecular forces between the polymer chains, resulting in a softer, more flexible, and easier-to-process material. This compound (DPC) is a dialkyl carbonate that, based on its chemical structure, may exhibit plasticizing properties. This document outlines the theoretical application of DPC as a plasticizer and provides detailed protocols for its evaluation in polymer formulations.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValue
CAS Number 623-96-1[1]
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [1]
Boiling Point 167-168 °C[2][3]
Density 0.944 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.401[2][3]
Flash Point 55 °C (closed cup)[3]

Hypothetical Performance Data of DPC in a PVC Formulation

The following tables present hypothetical data to illustrate the potential effects of this compound on the mechanical and thermal properties of a generic Polyvinyl Chloride (PVC) formulation. These values are for illustrative purposes and should be experimentally determined.

Table 2: Illustrative Mechanical Properties of PVC Plasticized with this compound

FormulationDPC Content (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control (Unplasticized PVC)0505100
PVC-DPC-20203515090
PVC-DPC-40402525080
PVC-DPC-60601835070

*phr: parts per hundred resin

Table 3: Illustrative Thermal Properties of PVC Plasticized with this compound

FormulationDPC Content (phr)Glass Transition Temperature (Tg) (°C)
Control (Unplasticized PVC)082
PVC-DPC-202065
PVC-DPC-404048
PVC-DPC-606030

Experimental Protocols

The following are detailed protocols for the preparation and testing of polymer formulations containing this compound.

Preparation of Plasticized PVC Sheets

This protocol describes the preparation of PVC sheets with varying concentrations of DPC using a two-roll mill.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (DPC)

  • Thermal stabilizer (e.g., tin or mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding frame

  • Weighing balance

  • Mixing containers

Procedure:

  • Pre-mixing:

    • Accurately weigh the PVC resin, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 2 phr stabilizer, 0.5 phr lubricant).

    • Dry blend the components in a high-speed mixer for 5-10 minutes until a homogeneous powder mixture is obtained.

  • Milling:

    • Preheat the two-roll mill to 160-170°C.

    • Add the dry blended PVC compound to the nip of the rolls and allow it to melt and form a band.

    • Gradually add the pre-weighed this compound to the molten PVC band.

    • Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer.

  • Molding:

    • Remove the plasticized PVC sheet from the mill.

    • Place the sheet into a molding frame of desired thickness.

    • Position the frame between the platens of a hydraulic press preheated to 170-180°C.

    • Apply low pressure for 3-5 minutes to allow the material to flow and fill the mold.

    • Increase the pressure to 10-15 MPa and maintain for 5-7 minutes.

    • Cool the mold under pressure using the press's cooling system until the sheet is below 40°C.

    • Remove the molded sheet and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Testing

4.2.1. Tensile Strength and Elongation at Break (ASTM D638)

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Die cutter for preparing dumbbell-shaped specimens (Type IV)

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets.

  • Measure the width and thickness of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen.

  • Start the test and record the load and elongation until the specimen fractures.

  • Calculate the tensile strength (stress at break) and elongation at break (strain at break) from the recorded data.

4.2.2. Hardness (ASTM D2240)

Equipment:

  • Shore A Durometer

Procedure:

  • Place the conditioned PVC sheet on a flat, hard surface.

  • Press the durometer foot firmly and quickly onto the surface of the sheet, ensuring the indenter is normal to the surface.

  • Record the hardness reading within 1 second of firm contact.

  • Take at least five readings at different positions on the sheet and calculate the average.

Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Accurately weigh 5-10 mg of the plasticized PVC sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected glass transition (e.g., 120°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample back to room temperature at a controlled rate.

  • Reheat the sample under the same conditions as the first heating scan.

  • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

Plasticizer Migration Test (ASTM D1203)

This test provides an indication of the permanence of the plasticizer.

Equipment:

  • Activated carbon

  • Test containers

  • Analytical balance

  • Oven

Procedure:

  • Cut circular specimens (e.g., 50 mm diameter) from the conditioned PVC sheets.

  • Weigh the specimens accurately.

  • Place a layer of activated carbon in a test container.

  • Place the specimen on the carbon and cover it with another layer of carbon.

  • Place the container in an oven at a specified temperature (e.g., 70°C) for 24 hours.

  • After 24 hours, remove the specimen, cool it to room temperature, and carefully clean off any adhering carbon.

  • Reweigh the specimen.

  • Calculate the percentage weight loss, which represents the amount of plasticizer that has migrated.

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound as a plasticizer.

experimental_workflow cluster_prep Formulation Preparation cluster_testing Characterization pvc PVC Resin blending Dry Blending pvc->blending dpc This compound milling Two-Roll Milling (160-170°C) dpc->milling additives Stabilizers, Lubricants additives->blending blending->milling molding Compression Molding (170-180°C) milling->molding sheet Plasticized PVC Sheet molding->sheet mech_test Mechanical Testing (Tensile, Hardness) sheet->mech_test therm_test Thermal Analysis (DSC) sheet->therm_test mig_test Migration Test sheet->mig_test

Caption: Workflow for the preparation and characterization of DPC-plasticized PVC.

signaling_pathway start Start: Unplasticized Polymer process1 Incorporate this compound start->process1 intermediate Reduced Intermolecular Forces Increased Chain Mobility process1->intermediate outcome1 Decreased Tensile Strength Increased Elongation intermediate->outcome1 outcome2 Lowered Glass Transition Temp (Tg) intermediate->outcome2 outcome3 Reduced Hardness intermediate->outcome3 final End: Plasticized Polymer outcome1->final outcome2->final outcome3->final

Caption: Theoretical effect of DPC on polymer properties.

References

Dipropyl Carbonate: Application and Protocols for Coatings, Adhesives, and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is a dialkyl carbonate that is emerging as a versatile and effective solvent in the formulation of various industrial products, including coatings, adhesives, and inks. Its favorable physicochemical properties, such as a moderate boiling point, good solvency for a range of resins, and a favorable safety profile compared to some traditional solvents, make it an attractive alternative for formulators. This document provides detailed application notes and experimental protocols for the evaluation of this compound in these systems.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in formulations.

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1][2][3][4]
Molecular Weight 146.18 g/mol [2][4]
CAS Number 623-96-1[1][2]
Appearance Colorless liquid
Boiling Point 167-168 °C[1][2][3]
Density 0.944 g/mL at 25 °C[1][2]
Flash Point 55 °C (closed cup)[5]
Solubility in Water 4.1 g/L at 25 °C[3]
Refractive Index n20/D 1.401[1][2]
Vapor Pressure 1.7 mmHg at 25 °C[3]

Applications in Coatings

This compound can be utilized as a solvent in a variety of coating formulations, including those based on acrylic, polyester, and alkyd resins. Its moderate evaporation rate can contribute to good flow and leveling of the coating film, while its solvency helps in achieving the desired viscosity for application.

Potential Benefits in Coating Formulations:
  • Viscosity Reduction: DPC can effectively reduce the viscosity of high-solids coating formulations, facilitating easier application by spraying, brushing, or rolling.

  • Improved Flow and Leveling: The evaporation profile of DPC can allow for sufficient time for the coating to level out, resulting in a smooth and uniform finish.

  • Solvent for Various Resins: Its chemical structure allows it to be a good solvent for a range of polar and non-polar resins commonly used in the coatings industry.

  • Potential for Lower VOC Formulations: While DPC is a volatile organic compound (VOC), its effectiveness at reducing viscosity may allow for the formulation of coatings with a higher solids content, thereby potentially reducing the overall VOC content of the final product.

Experimental Protocol: Evaluation of this compound in a Coating Formulation

This protocol outlines a method to evaluate the performance of this compound as a solvent in a simple acrylic resin-based clear coat.

Objective: To assess the effect of this compound on the viscosity, drying time, and hardness of an acrylic coating.

Materials:

  • Acrylic resin (e.g., a thermoplastic acrylic resin solid)

  • This compound (DPC)

  • Xylene (as a standard solvent for comparison)

  • Toluene (for cleaning)

  • Glass panels for drawdown application

  • Viscometer (e.g., Brookfield or cone and plate)

  • Drying time recorder

  • Pencil hardness tester

  • Film applicator (e.g., bird-type or wire-wound rod)

Procedure:

  • Formulation Preparation:

    • Prepare two formulations. In Formulation A, dissolve the acrylic resin in xylene to achieve a 30% solids content by weight.

    • In Formulation B, dissolve the same acrylic resin in this compound to achieve a 30% solids content by weight.

    • Thoroughly mix both formulations until the resin is completely dissolved.

  • Viscosity Measurement:

    • Measure the viscosity of both Formulation A and Formulation B using a suitable viscometer at a controlled temperature (e.g., 25 °C). Record the results in centipoise (cP) or Krebs units (KU).

  • Film Application:

    • Using a film applicator, apply a wet film of uniform thickness (e.g., 75 µm) of both formulations onto separate clean glass panels.

  • Drying Time Assessment:

    • Immediately after application, place the coated panels on a drying time recorder.

    • Monitor the drying process and record the set-to-touch time, tack-free time, and dry-hard time for each formulation according to ASTM D5895.[6]

  • Hardness Evaluation:

    • After 24 hours of air drying, and again after 7 days, evaluate the pencil hardness of the dried films according to ASTM D3363.

Data Presentation:

FormulationSolventSolids Content (%)Viscosity (cP at 25°C)Set-to-Touch Time (hours)Tack-Free Time (hours)Dry-Hard Time (hours)Pencil Hardness (24h)Pencil Hardness (7d)
A Xylene30
B This compound30

Applications in Adhesives

In adhesive formulations, this compound can act as a carrier solvent and a viscosity modifier. Its compatibility with various adhesive polymers, such as polyurethanes and acrylics, makes it a candidate for both solvent-borne and, in some cases, as a component in the synthesis of adhesive precursors.

Potential Benefits in Adhesive Formulations:
  • Viscosity Control: DPC can be used to adjust the viscosity of the adhesive to the desired level for specific application methods, such as spraying or roll-coating.

  • Wetting of Substrates: By reducing the surface tension of the adhesive, DPC can improve the wetting of the substrate, leading to better adhesion.

  • Open Time Adjustment: The evaporation rate of DPC can influence the open time of the adhesive, which is the period during which a workable bond can be formed.

Experimental Protocol: Evaluation of this compound in a Polyurethane Adhesive

This protocol provides a method to assess the impact of this compound on the peel strength of a simple polyurethane-based adhesive.

Objective: To determine the effect of this compound on the adhesion performance of a polyurethane adhesive.

Materials:

  • Polyurethane prepolymer

  • Curing agent (e.g., a polyol or diamine)

  • This compound (DPC)

  • Methyl ethyl ketone (MEK) (as a standard solvent for comparison)

  • Flexible substrates (e.g., canvas or plastic film)

  • Rigid substrate (e.g., steel or aluminum panels)

  • Tensile testing machine with a peel test fixture

  • Applicator for uniform adhesive application

Procedure:

  • Adhesive Preparation:

    • Prepare two adhesive formulations. In Formulation A, dilute the polyurethane prepolymer with MEK to achieve a target application viscosity.

    • In Formulation B, dilute the same polyurethane prepolymer with this compound to the same target viscosity.

    • Just before application, add the stoichiometric amount of curing agent to each formulation and mix thoroughly.

  • Bonding Procedure:

    • Apply a uniform layer of each adhesive formulation to the rigid substrate.

    • Immediately place the flexible substrate onto the adhesive layer.

    • Use a roller to ensure intimate contact and a uniform bond line thickness.

    • Allow the bonded assemblies to cure at ambient temperature for 7 days.

  • Peel Strength Testing:

    • Cut the bonded assemblies into 1-inch wide strips.

    • Perform a 180° peel test on the strips using a tensile testing machine at a constant crosshead speed (e.g., 12 inches/minute).

    • Record the average peel strength in pounds per linear inch (PLI).

Data Presentation:

FormulationSolventApplication Viscosity (cP)SubstratesCuring ConditionsAverage Peel Strength (PLI)
A Methyl Ethyl KetoneCanvas to Steel7 days at 25°C
B This compoundCanvas to Steel7 days at 25°C

Applications in Inks

For printing inks, particularly in flexographic and gravure applications, the choice of solvent is critical for achieving good print quality, adhesion to the substrate, and fast drying speeds. This compound, with its moderate evaporation rate and good solvency, can be a useful component in ink formulations.

Potential Benefits in Ink Formulations:
  • Resin Solubility: DPC can dissolve a variety of resins used in printing inks, such as nitrocellulose, polyamides, and acrylics.[7]

  • Drying Speed Control: The evaporation rate of DPC can be balanced with other solvents to control the drying speed of the ink on the press and on the substrate.

  • Adhesion to Plastic Films: Its properties may promote good adhesion of the ink to non-porous substrates like plastic films.

  • Reduced Odor: Compared to some traditional ink solvents, DPC may offer a lower odor profile.

Experimental Protocol: Evaluation of this compound in a Flexographic Ink

This protocol outlines a method to evaluate the performance of this compound in a basic flexographic ink formulation, focusing on printability and adhesion.

Objective: To assess the suitability of this compound as a solvent in a flexographic ink formulation.

Materials:

  • Flexographic ink resin (e.g., nitrocellulose or polyamide)

  • Pigment dispersion

  • This compound (DPC)

  • Ethanol/Ethyl acetate (B1210297) blend (as a standard solvent system)

  • Flexographic hand proofer

  • Substrate for printing (e.g., polyethylene (B3416737) or polypropylene (B1209903) film)

  • Tape for adhesion testing (e.g., Scotch® 610)

  • Spectrodensitometer

Procedure:

  • Ink Formulation:

    • Prepare two ink formulations. In Formulation A, use a standard ethanol/ethyl acetate blend to dissolve the resin and then disperse the pigment.

    • In Formulation B, replace a portion or all of the standard solvent blend with this compound, adjusting the final viscosity to be comparable to Formulation A.

  • Printability Assessment:

    • Using a flexographic hand proofer, make prints of both ink formulations on the chosen plastic film substrate.

    • Visually assess the print quality for defects such as mottling, pinholing, and poor ink transfer.

    • Measure the color density of the prints using a spectrodensitometer.

  • Adhesion Testing:

    • After the prints are fully dry (e.g., 24 hours), perform a tape adhesion test according to ASTM D3359.

    • Apply a strip of adhesive tape firmly over the printed area and then rapidly remove it at a 180° angle.

    • Visually assess the amount of ink removed from the substrate and rate the adhesion on a scale of 0B to 5B.

Data Presentation:

FormulationSolvent SystemViscosity (Zahn Cup #2)Print Quality (Visual)Color DensityTape Adhesion (ASTM D3359)
A Ethanol/Ethyl Acetate
B This compound Blend

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for evaluating this compound in a coating formulation and the relationship of its key properties to performance benefits.

G Workflow for Evaluating this compound in Coatings cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation_A Formulation A (Standard Solvent) Viscosity Viscosity Measurement Formulation_A->Viscosity Formulation_B Formulation B (this compound) Formulation_B->Viscosity Application Film Application Viscosity->Application Drying Drying Time Assessment Application->Drying Hardness Hardness Evaluation Application->Hardness Analysis Compare Performance Metrics Drying->Analysis Hardness->Analysis

Caption: Evaluation workflow for DPC in coatings.

G This compound: Properties to Performance cluster_properties Key Properties cluster_benefits Performance Benefits DPC This compound Solvency Good Solvency DPC->Solvency Evaporation Moderate Evaporation Rate DPC->Evaporation Viscosity_Effect Effective Viscosity Reducer DPC->Viscosity_Effect Resin_Compatibility Broad Resin Compatibility Solvency->Resin_Compatibility Adhesion Enhanced Adhesion Solvency->Adhesion Flow_Leveling Good Flow and Leveling Evaporation->Flow_Leveling Application_Control Controlled Application Properties Viscosity_Effect->Application_Control Flow_Leveling->Adhesion

Caption: DPC properties and performance benefits.

Conclusion

This compound shows promise as a versatile solvent for the coatings, adhesives, and inks industries. Its favorable combination of solvency, evaporation rate, and viscosity-reducing capabilities allows for the formulation of high-performance products. The experimental protocols provided in this document offer a starting point for researchers and formulators to systematically evaluate the benefits of incorporating this compound into their specific systems. Further optimization of formulations will be necessary to fully realize the potential of this emerging solvent.

References

Application Note: Analysis of Dipropyl Carbonate by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of dipropyl carbonate using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is an organic compound with applications as a solvent and in chemical synthesis. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (C7H14O3, CAS No. 623-96-1) is a dialkyl carbonate that serves as a versatile solvent and an intermediate in organic synthesis.[1][2][3][4][5] Its purity and concentration are critical parameters in various industrial applications, necessitating a precise and accurate analytical method for its determination. Gas chromatography coupled with mass spectrometry (GC/MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds like this compound. This method allows for the separation of this compound from other components in a mixture and its subsequent identification and quantification based on its mass spectrum. This application note presents a detailed protocol for the GC/MS analysis of this compound, including instrumental parameters, sample preparation, and data interpretation.

Experimental Protocol

This section provides a detailed methodology for the GC/MS analysis of this compound. The parameters are based on typical conditions for similar carbonate compounds and can be adapted based on the specific instrumentation and analytical requirements.[6][7][8][9][10][11][12][13][14]

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. GC/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injection Port: Split/Splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

Data Presentation

Quantitative data for the analysis of this compound is summarized in the table below. The retention time and characteristic ions can be used for the identification and quantification of the analyte.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~8.58961103

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the GC/MS analysis and a conceptual representation of the process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Dilution/Extraction Sample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative

Caption: Experimental workflow for GC/MS analysis of this compound.

Logical_Relationship cluster_instrument Instrumentation cluster_process Analytical Process cluster_result Result Interpretation GC Gas Chromatograph (Separation) MS Mass Spectrometer (Detection) GC->MS Elution Data_Output Data Output MS->Data_Output Signal Sample_Input Sample Input Sample_Input->GC Injection Identification Compound Identification Data_Output->Identification Quantification Concentration Determination Data_Output->Quantification

Caption: Logical relationship of the GC/MS analytical process.

Conclusion

The GC/MS method described in this application note provides a reliable and efficient means for the analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard GC/MS instrumentation. This method is suitable for quality control, purity assessment, and quantitative analysis of this compound in various matrices. The provided workflow and data tables serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols: Dipropyl Carbonate as a Reagent for Propoxycarbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is a dialkyl carbonate that serves as a versatile and environmentally benign reagent for the introduction of a propoxycarbonyl group onto various nucleophiles. This process, known as propoxycarbonylation, is a valuable transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Propoxycarbonylation can be applied to a range of substrates, including amines, phenols, and active methylene (B1212753) compounds, to yield the corresponding propyl carbamates, propyl aryl carbonates, and β-keto esters, respectively.

It is important to distinguish propoxycarbonylation from ethoxycarbonylation. While the user's initial interest was in ethoxycarbonylation, this reaction introduces an ethoxycarbonyl group (-COOEt) and is typically achieved using diethyl carbonate. This compound, on the other hand, provides a propylcarbonyl group (-COOPr). This document will focus on the applications of this compound in propoxycarbonylation reactions.

These reactions often proceed under neutral or mildly basic conditions, offering an alternative to more hazardous reagents like phosgene (B1210022) or chloroformates. The byproducts of these reactions are typically propanol (B110389) and carbon dioxide, which are relatively benign.

Propoxycarbonylation of Amines to Propyl Carbamates

The reaction of amines with this compound provides a straightforward and clean method for the synthesis of N-propyl carbamates. These compounds are important as protecting groups for amines in multi-step syntheses and are also found as structural motifs in various biologically active molecules. The reaction can be performed with or without a catalyst, although the use of a base or a catalyst can significantly accelerate the reaction rate.

General Reaction Scheme

G reagents R-NH₂ + (CH₃CH₂CH₂O)₂CO product R-NHCOO-CH₂CH₂CH₃ + CH₃CH₂CH₂OH reagents->product Δ catalyst Catalyst or Base (optional)

Caption: General scheme for the propoxycarbonylation of an amine.

Experimental Protocol

Materials:

  • Amine substrate

  • This compound (DPC)

  • Catalyst (e.g., Zinc Acetate, Potassium Carbonate, or a non-nucleophilic base like DBU)

  • Solvent (e.g., Toluene, Xylene, or neat conditions)

  • Standard laboratory glassware for reactions under reflux with a condenser

  • Equipment for purification (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine substrate (1.0 eq).

  • Add this compound (1.5 - 3.0 eq). The use of excess DPC can help drive the reaction to completion.

  • If a catalyst is used, add the catalyst (0.05 - 0.1 eq). For solid catalysts like potassium carbonate, vigorous stirring is required.

  • If a solvent is used, add the solvent to achieve a suitable concentration (e.g., 0.5 - 1.0 M). Alternatively, the reaction can be run neat.

  • Heat the reaction mixture to reflux (typically 100-160 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by vacuum distillation to remove excess this compound and the propanol byproduct, followed by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data
Amine SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzylamineZinc Acetate120885Hypothetical
AnilineK₂CO₃1501278Hypothetical
PiperidineNone (Neat)1602470Hypothetical

Note: The data in this table is hypothetical and representative of typical yields for such reactions, extrapolated from studies on other dialkyl carbonates. Actual yields will vary depending on the specific substrate and conditions.

Propoxycarbonylation of Phenols to Propyl Aryl Carbonates

The reaction of phenols with this compound is an effective method for the synthesis of propyl aryl carbonates. This transformation is useful for the protection of the phenolic hydroxyl group and for the synthesis of monomers for polycarbonates. The reaction is typically carried out at elevated temperatures and often requires a basic or transesterification catalyst.

General Reaction Scheme

G reagents Ar-OH + (CH₃CH₂CH₂O)₂CO product Ar-OCOO-CH₂CH₂CH₃ + CH₃CH₂CH₂OH reagents->product Δ catalyst Catalyst (e.g., K₂CO₃, NaH)

Caption: General scheme for the propoxycarbonylation of a phenol (B47542).

Experimental Protocol

Materials:

  • Phenol substrate

  • This compound (DPC)

  • Catalyst (e.g., Potassium Carbonate, Sodium Hydride, or a Lewis acid)

  • High-boiling solvent (e.g., DMF, DMSO, or Toluene)

  • Standard laboratory glassware for reactions under an inert atmosphere (if using a strong base like NaH)

  • Equipment for purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol substrate (1.0 eq).

  • Add the solvent and the catalyst (e.g., K₂CO₃, 1.5 eq). If using NaH, add it portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the phenoxide.

  • Add this compound (1.2 - 2.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 100 °C and 150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Phenol SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃1401082Hypothetical
4-MethoxyphenolNaH120690Hypothetical
NaphtholTi(OBu)₄1601875Hypothetical

Note: The data in this table is hypothetical and based on general procedures for the alkoxycarbonylation of phenols.

Propoxycarbonylation of Active Methylene Compounds

Active methylene compounds, such as malonic esters and β-keto esters, can be propoxycarbonylated at the α-position using this compound in the presence of a suitable base. This reaction is a useful method for the synthesis of more complex molecules, as the introduced propoxycarbonyl group can be further manipulated or removed.

General Reaction Scheme

G reagents R¹-CH₂-R² + (CH₃CH₂CH₂O)₂CO product R¹-CH(COO-CH₂CH₂CH₃)-R² + CH₃CH₂CH₂OH reagents->product Δ base Base (e.g., NaH, NaOPr)

Caption: Propoxycarbonylation of an active methylene compound.

Experimental Protocol

Materials:

  • Active methylene compound (e.g., diethyl malonate)

  • This compound (DPC)

  • Strong base (e.g., Sodium Hydride, Sodium Propoxide)

  • Anhydrous solvent (e.g., THF, DMF, or propanol)

  • Standard laboratory glassware for anhydrous reactions under an inert atmosphere

  • Equipment for purification

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a dispersion of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the active methylene compound (1.0 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data
Active Methylene SubstrateBaseTemperature (°C)Time (h)Yield (%)Reference
Diethyl MalonateNaH65 (refluxing THF)1270Hypothetical
Ethyl AcetoacetateNaOPr97 (refluxing propanol)865Hypothetical
PhenylacetonitrileLDA-78 to rt475Hypothetical

Note: The data in this table is hypothetical and illustrates expected outcomes based on similar acylation reactions of active methylene compounds.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, DPC, and Solvent B Add Catalyst/Base A->B C Heat to Desired Temperature B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench Reaction D->E Reaction Complete F Extraction and Drying E->F G Solvent Removal F->G H Purification (Chromatography/Distillation) G->H I Final Product H->I

Application Notes and Protocols for Safe Handling and Storage of Dipropyl Carbonate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of dipropyl carbonate (CAS No. 623-96-1) in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research activities.

Introduction

This compound is a flammable liquid and vapor that can be harmful if ingested or comes into contact with skin.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] Due to these potential hazards, strict safety protocols must be followed during its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] The key hazards are summarized below:

  • Physical Hazards: Flammable liquid and vapor.[1][2]

  • Health Hazards:

    • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][3]

    • Harmful in contact with skin (Acute toxicity, dermal - Category 4).[1][3]

    • Causes skin irritation.[1][2]

    • Causes serious eye irritation.[1][2]

    • May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol [1]
Appearance Liquid
Boiling Point 167-168 °C[4][5]
Melting Point -41 °C[4]
Flash Point 55 °C (131 °F) - closed cup
Density 0.944 g/mL at 25 °C[5]
Vapor Pressure 1.7 mmHg at 25 °C[4]
Solubility in Water 4.1 g/L at 25 °C[4]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[3] A face shield is recommended when there is a risk of splashing.[2][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3][4] A lab coat or chemical-resistant apron should be worn.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3] This may include a full-face respirator with appropriate cartridges or a supplied-air respirator.[2]

Experimental Protocols: Handling and Storage

  • Preparation:

    • Ensure a safety data sheet (SDS) for this compound is readily accessible.

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Remove all sources of ignition from the work area (e.g., open flames, hot plates, spark-producing equipment).[2][3]

    • Ensure all equipment is properly grounded to prevent static discharge.[3]

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO₂, or "alcohol" foam) and spill kit readily available.[4]

  • Dispensing:

    • Wear the appropriate PPE as specified in Section 4.

    • Use only non-sparking tools for handling and opening containers.[3]

    • When transferring, pour slowly to minimize splashing.

    • Keep the container tightly closed when not in use.[3][4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[2][3]

    • Clean the work area and any equipment used.[3]

    • Contaminated clothing should be removed immediately and washed before reuse.[4]

  • Container:

    • Store in a tightly closed, properly labeled container.[3][4]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Location:

    • Store in a cool, dry, and well-ventilated place.[3][4]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[2][3]

    • Store locked up.[3]

  • Incompatible Materials:

    • Store separately from strong oxidizing agents and strong bases.[4] this compound may decompose on exposure to moist air or water.[4]

Emergency Procedures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water.[2][4] Remove contaminated clothing.[4] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move the person to fresh air.[3][4] If breathing is difficult, give oxygen.[3][4] If not breathing, give artificial respiration.[3][4] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor/physician immediately.[3]
  • Immediate Actions:

    • Evacuate personnel from the immediate area.[3]

    • Remove all sources of ignition.[3]

    • Ensure adequate ventilation.[3]

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.[2]

    • Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[2][3]

    • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[3]

    • For small spills, covering with dry lime or soda ash is also an option.[4]

  • Post-Cleanup:

    • Ventilate the area and wash the spill site after material pickup is complete.[4]

    • Dispose of the waste material through a licensed disposal company.[2]

  • Suitable Extinguishing Media: Use "alcohol" foam, dry chemical, or carbon dioxide for small fires.[4] For large fires, use a water spray or mist.[4]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective.[4]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Protocol

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not mix with other waste. Leave chemicals in their original containers.[2]

  • Handle uncleaned containers as you would the product itself.[2]

Diagrams

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Ensure PPE Availability prep3->prep4 handle1 Wear Appropriate PPE prep4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Carefully handle2->handle3 handle4 Keep Container Closed handle3->handle4 store1 Store in a Cool, Dry, Well-Ventilated Area handle4->store1 store2 Keep Container Tightly Closed store1->store2 store3 Separate from Incompatibles store2->store3 disp1 Collect in Labeled Container store3->disp1 disp2 Contact Licensed Disposal Company disp1->disp2

Caption: Workflow for the safe handling of this compound.

EmergencyResponseFlowchart Emergency Response for this compound Spill cluster_major Emergency Response for this compound Spill cluster_minor Emergency Response for this compound Spill start Spill Occurs is_major Major Spill or Personnel Injured? start->is_major major_evacuate Evacuate Area & Alert Others is_major->major_evacuate Yes minor_ppe Don Appropriate PPE is_major->minor_ppe No major_first_aid Administer First Aid major_evacuate->major_first_aid major_call Call Emergency Services major_first_aid->major_call major_secure Secure the Area major_call->major_secure minor_ignition Remove Ignition Sources minor_ppe->minor_ignition minor_contain Contain Spill with Non-Combustible Absorbent minor_ignition->minor_contain minor_collect Collect Waste in Sealed Container minor_contain->minor_collect minor_clean Clean and Ventilate Area minor_collect->minor_clean minor_dispose Dispose of Waste Properly minor_clean->minor_dispose

Caption: Emergency response flowchart for a this compound spill.

References

Application Notes and Protocols for the Synthesis of Carbonate-Type Macrodiols using Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonate-type macrodiols are essential building blocks in the synthesis of high-performance polymers, particularly polyurethanes, which are valued for their excellent mechanical properties, biocompatibility, and hydrolytic stability. These macrodiols are synthesized through the polycondensation of diols with a carbonate source. While dimethyl carbonate (DMC) is a commonly used, environmentally friendly carbonate source, dipropyl carbonate (DPC) presents a viable alternative. The use of DPC can be advantageous in certain process conditions due to the higher boiling point of its byproduct, propanol (B110389), which can allow for higher reaction temperatures before vacuum application, potentially influencing reaction kinetics and macrodiol properties.

These application notes provide a comprehensive overview of the synthesis of carbonate-type macrodiols using this compound, including detailed experimental protocols adapted from established methods using other dialkyl carbonates, a summary of relevant quantitative data, and visualizations of the synthesis workflow and reaction mechanism.

Data Presentation

The following tables summarize key quantitative data for the synthesis of carbonate-type macrodiols. Data for this compound is limited in publicly available literature; therefore, data for the closely related dimethyl carbonate and diphenyl carbonate are included for comparative purposes.

Table 1: Synthesis of Carbonate-Type Macrodiols using Dimethyl Carbonate (DMC) [1]

Diol Composition (molar ratio)Target Mn ( g/mol )[DMC]:[Diols] Molar RatioCatalyst (mol% to diols)Final Mn ( g/mol ) by ¹H NMR
1,6-Hexanediol (HD)10001.10:1NaH (0.2%)980
HD:1,4-Butanediol (BD) = 1:110001.10:1NaH (0.2%)1050
HD:BD:3-Methyl-1,5-pentanediol (PD) = 2:2:110001.15:1NaH (0.2%)1020
HD15001.20:1NaH (0.2%)1450
HD:BD = 1:115001.20:1NaH (0.2%)1530
HD:BD:PD = 2:2:115001.20:1NaH (0.2%)1510

Table 2: Synthesis of Poly(butylene carbonate) using Diphenyl Carbonate (DPC)

CatalystCatalyst Loading (mol% to DPC)Reaction Time (min)Yield (%)Mw ( g/mol )
ZnO0.19075.38,300
ZnCO₃0.19080.128,200
Zn(OAc)₂0.19088.553,200
Zn(Acac)₂0.19093.769,400
ZnCl₂0.19082.345,100

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of carbonate-type macrodiols using dimethyl carbonate and diphenyl carbonate. Due to the higher boiling point of this compound (168 °C) and propanol (97 °C) compared to dimethyl carbonate (90 °C) and methanol (B129727) (65 °C), adjustments to the reaction temperatures are suggested.

Protocol 1: Base-Catalyzed Polycondensation of Diols with this compound (Adapted from DMC-based synthesis)[1]

This protocol outlines a two-stage melt polycondensation. The first stage is conducted at a lower temperature to initiate the transesterification, and the second stage involves a gradual increase in temperature and application of vacuum to drive the reaction to completion by removing the propanol byproduct.

Materials:

  • This compound (DPC)

  • 1,6-Hexanediol (HD)

  • 1,4-Butanediol (BD)

  • 3-Methyl-1,5-pentanediol (PD)

  • Sodium hydride (NaH) (or other suitable base catalyst like sodium methoxide)

  • Nitrogen gas (high purity)

  • Mild acid solution (e.g., dilute HCl or acetic acid) for neutralization

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Mechanical stirrer

  • Distillation apparatus with a condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump with a pressure gauge

  • Nitrogen inlet

Procedure:

  • Reactant Charging:

    • To the 500-mL round-bottomed flask, add the desired amounts of the diol(s) (e.g., for a target Mn of ~1000 g/mol using a co-diol mixture: 18.91 g HD (160 mmol), 14.42 g BD (160 mmol), and 9.45 g PD (80 mmol)).

    • Add this compound. The molar ratio of DPC to total diols should be slightly in excess to account for evaporation, typically in the range of 1.10:1 to 1.20:1 depending on the target molecular weight.

    • Carefully add the catalyst, for example, 0.0320 g of NaH (0.80 mmol, 0.2 mol% to total diols), under a nitrogen atmosphere.

  • Initial Transesterification (Atmospheric Pressure):

    • Assemble the flask with the mechanical stirrer and distillation apparatus.

    • Begin stirring and purge the system with nitrogen.

    • Increase the reaction temperature to approximately 140-150 °C (this is higher than the 120 °C used for DMC to account for the higher boiling point of propanol) and maintain for 2-3 hours under a gentle flow of nitrogen.

    • During this period, the byproduct, propanol, will begin to distill off.

  • Polycondensation (Under Vacuum):

    • Gradually increase the temperature to 190-200 °C.

    • Simultaneously, slowly reduce the pressure of the system to approximately 10 Torr over a period of 6-8 hours.

    • Continue the reaction under these conditions until the distillation of propanol ceases, indicating the reaction is nearing completion.

  • Product Recovery and Neutralization:

    • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

    • The resulting macrodiol may be viscous or a waxy solid.

    • Before use in subsequent reactions like polyurethane synthesis, it is crucial to neutralize the basic catalyst. This can be achieved by dissolving the macrodiol in a suitable solvent and adding a mild acid solution until the pH is neutral.

Visualizations

Logical Workflow for Macrodiol Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing charge_reactants Charge Diols, this compound, and Catalyst into Reactor setup Assemble Reactor with Stirrer and Distillation Apparatus charge_reactants->setup transesterification Initial Transesterification (Atmospheric Pressure, 140-150 °C) setup->transesterification polycondensation Polycondensation (Reduced Pressure, 190-200 °C) transesterification->polycondensation Gradual Temperature Increase & Pressure Decrease cooling Cool to Room Temperature polycondensation->cooling neutralization Neutralize Catalyst cooling->neutralization characterization Characterize Macrodiol (¹H NMR, OH Titration) neutralization->characterization

Caption: Workflow for the synthesis of carbonate-type macrodiols.

Reaction Mechanism: Base-Catalyzed Transesterification

cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Catalyst Regeneration Diol R-OH (Diol) Alkoxide R-O⁻ (Alkoxide) Diol->Alkoxide Deprotonation Base B⁻ (Base Catalyst) Base->Alkoxide DPC PrO-C(O)-OPr (this compound) Intermediate Tetrahedral Intermediate Alkoxide->Intermediate Nucleophilic Attack DPC->Intermediate New_Carbonate R-O-C(O)-OPr (New Carbonate Linkage) Intermediate->New_Carbonate Propoxide PrO⁻ (Propoxide) Intermediate->Propoxide Elimination Diol_Chain R'-OH (Another Diol/Chain) Propanol PrOH (Propanol Byproduct) Propoxide->Propanol New_Alkoxide R'-O⁻ (New Alkoxide) Propoxide->New_Alkoxide Proton Exchange Diol_Chain->New_Alkoxide

References

Application Notes and Protocols for Dipropyl Carbonate Synthesis in an Autoclave

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and setup for the synthesis of dipropyl carbonate (DPC) in a laboratory-scale autoclave. The synthesis of DPC, a valuable solvent and chemical intermediate, can be achieved through various catalytic routes under elevated temperature and pressure. The protocols outlined below are based on established methods, including the transesterification of propylene (B89431) carbonate with propanol (B110389) and the direct synthesis from carbon dioxide and propanol.

Experimental Protocols

Two primary methods for the synthesis of this compound in an autoclave are detailed below.

Method 1: Transesterification of Propylene Carbonate with Propanol

This method involves the reaction of propylene carbonate with propanol in the presence of a suitable catalyst to yield this compound and propylene glycol.

Materials:

  • Propylene carbonate (C₄H₆O₃)

  • Propanol (C₃H₈O)

  • Catalyst (e.g., Fe-Zn double metal cyanide complex)

  • Nitrogen (N₂) gas (for inert atmosphere)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • High-pressure stainless steel autoclave (e.g., 100 ml capacity) with a Teflon liner, magnetic stirrer, temperature controller, and pressure gauge

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Charging:

    • Ensure the autoclave vessel and its components are clean and dry.

    • Charge the autoclave with propylene carbonate (e.g., 1.02 g, 10 mmol), propanol (e.g., 100 mmol), and the catalyst (e.g., 250 mg).[1]

  • Autoclave Assembly and Purging:

    • Securely seal the autoclave according to the manufacturer's instructions.

    • Purge the autoclave with nitrogen gas for several minutes to remove air and establish an inert atmosphere.

  • Reaction:

    • Place the autoclave in a heating mantle or oil bath and begin stirring.

    • Heat the reactor to the desired temperature (e.g., 170°C) and maintain this temperature for the specified reaction time (e.g., 8 hours).[1] The pressure inside the autoclave will rise due to the vapor pressure of the reactants at the reaction temperature (autogenous pressure).

  • Cooling and Depressurization:

    • After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature.

    • Once cooled, slowly and carefully vent the pressure inside the autoclave in a well-ventilated fume hood.

  • Product Recovery and Purification:

    • Open the autoclave and transfer the reaction mixture to a suitable container.

    • Separate the solid catalyst from the liquid mixture by filtration.[1]

    • Remove the excess, unreacted propanol from the filtrate by distillation or using a rotary evaporator.[1]

    • The remaining crude product can be further purified by distillation or column chromatography if necessary.

  • Analysis:

    • Analyze the product to determine the yield and purity of this compound using gas chromatography (GC) or other suitable analytical techniques.

Method 2: Direct Synthesis from Carbon Dioxide and Propanol

This "green" chemistry approach utilizes carbon dioxide as a C1 source to react directly with propanol to form this compound. This reaction is typically catalyzed by metal oxides.

Materials:

  • Propanol (C₃H₈O)

  • Carbon Dioxide (CO₂) gas (high purity)

  • Catalyst (e.g., Cerium Oxide (CeO₂), Zirconium Oxide (ZrO₂))[2]

  • Acetic acid (optional, as a promoter)[2]

  • Nitrogen (N₂) gas (for purging)

Equipment:

  • High-pressure stainless steel autoclave with a magnetic stirrer, temperature controller, and pressure gauge

  • Heating mantle or oil bath

  • Gas booster pump (if required to achieve desired CO₂ pressure)

  • Filtration apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst and Reactant Charging:

    • Place the catalyst (e.g., a mixture of 4.8 g CeO₂ and 1.2 g ZrO₂) and propanol (e.g., 32 g) into the autoclave.[2] If using a promoter, it can be added at this stage (e.g., 0.3 g of acetic acid).[2]

  • Autoclave Sealing and Pressurization:

    • Seal the autoclave securely.

    • Purge the system with low-pressure nitrogen or CO₂ to remove air.

    • Pressurize the autoclave with carbon dioxide to the desired reaction pressure (e.g., 4 MPa).[2]

  • Reaction:

    • Begin stirring and heat the autoclave to the reaction temperature (e.g., 110°C).[2]

    • Maintain the temperature and pressure for the duration of the reaction (e.g., 24 hours).[2]

  • Cooling and Depressurization:

    • After the reaction time has elapsed, cool the autoclave to room temperature.

    • Carefully and slowly vent the excess CO₂ pressure in a fume hood.

  • Product Recovery:

    • Open the autoclave and filter the reaction mixture to remove the solid catalyst.

  • Analysis:

    • Directly analyze the liquid product to determine the yield of this compound using gas chromatography (GC).

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols for easy comparison.

Table 1: Experimental Parameters for this compound Synthesis via Transesterification

ParameterValueReference
Reactants
Propylene Carbonate1.02 g (10 mmol)[1]
Propanol100 mmol[1]
Catalyst
TypeFe-Zn double metal cyanide[1]
Amount250 mg[1]
Reaction Conditions
Temperature170°C[1]
PressureAutogenous
Time8 hours[1]
Apparatus
Autoclave Volume100 ml[1]
AgitationRotating synthesis reactor (30 rpm)[1]

Table 2: Experimental Parameters for this compound Synthesis from CO₂ and Propanol

ParameterValueReference
Reactants
Propanol32 g[2]
Carbon Dioxide4 MPa[2]
Catalyst
TypeCeO₂ and ZrO₂[2]
Amount4.8 g CeO₂ and 1.2 g ZrO₂[2]
Promoter
TypeAcetic Acid[2]
Amount0.3 g[2]
Reaction Conditions
Temperature110°C[2]
Time24 hours[2]
Apparatus
AutoclaveStandard stirred autoclave[2]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound in an autoclave.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Prepare Reactants (e.g., Propanol, Propylene Carbonate/CO₂) charge_autoclave Charge Autoclave prep_reactants->charge_autoclave prep_catalyst Prepare Catalyst (e.g., CeO₂, Fe-Zn complex) prep_catalyst->charge_autoclave seal_purge Seal and Purge (with N₂ or CO₂) charge_autoclave->seal_purge pressurize Pressurize (with CO₂, if applicable) seal_purge->pressurize heat_stir Heat and Stir (Set Temperature and Time) pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize Reaction Complete recover_mixture Recover Reaction Mixture cool_depressurize->recover_mixture separate_catalyst Separate Catalyst (Filtration) recover_mixture->separate_catalyst purify_product Purify Product (Distillation) separate_catalyst->purify_product analyze_product Analyze Product (GC) purify_product->analyze_product

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dipropyl carbonate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthesis process. These can include:

  • Unreacted Starting Materials: Primarily n-propanol.

  • Byproducts from Transesterification: If dimethyl carbonate (DMC) is used as a reactant, it can be present as an impurity. DMC and n-propanol can form an azeotrope, which complicates purification by simple distillation.[1]

  • Catalyst Residues: Depending on the synthetic route, the catalyst used (e.g., metal salts, bases) may contaminate the crude product.[2]

  • Other Carbonates: Side reactions can lead to the formation of other carbonate species.

Q2: Which purification method is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. A multi-step approach is often the most effective. A common sequence involves:

  • Filtration: To remove solid catalyst residues.[2]

  • Distillation: To remove the bulk of volatile impurities like unreacted n-propanol.[2]

  • Washing/Extraction: To remove water-soluble impurities and residual acids or bases.

  • Column Chromatography: For achieving the highest purity by separating closely related impurities.[2]

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of this compound should be assessed using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the carbonate functional group and the absence of hydroxyl groups from alcohol impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
Problem Possible Cause Solution
Incomplete removal of n-propanol. Formation of an azeotrope with other impurities like dimethyl carbonate.[1]Consider using fractional distillation or an alternative purification method like extractive distillation if an azeotrope is present. A subsequent washing step can also help remove residual alcohol.
Product decomposition (darkening of color). Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
Bumping or uneven boiling. Insufficient agitation or lack of boiling chips.Use a magnetic stirrer and stir bar in the distillation flask. Add fresh boiling chips before starting the distillation.
Low recovery of purified product. Inefficient condensation or leaks in the apparatus.Ensure a continuous and adequate flow of cold water through the condenser. Check all joints for a proper seal, especially under vacuum.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound from impurities. Incorrect mobile phase polarity.Optimize the solvent system. A common system is a gradient of petroleum ether and dichloromethane (B109758).[2]
Product elutes too quickly or too slowly. Mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase the proportion of the less polar solvent (e.g., petroleum ether) if the product elutes too quickly, and vice versa.
Streaking or tailing of bands on the column. Sample is overloaded or insoluble in the mobile phase.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading.
Cracking of the silica (B1680970) gel bed. Running the column dry or rapid changes in solvent polarity.Always keep the silica gel bed covered with the mobile phase. When changing solvent polarity, do so gradually.

Experimental Protocols

Protocol 1: Purification by Distillation and Column Chromatography

This protocol is adapted from a procedure for the purification of dialkyl carbonates.[2]

  • Filtration:

    • Filter the crude reaction mixture to remove any solid catalyst.

  • Distillation:

    • Transfer the filtered crude product to a round-bottom flask suitable for distillation.

    • Add a magnetic stir bar.

    • Set up a distillation apparatus (simple or fractional, depending on the expected impurities).

    • Heat the flask to distill off the excess, unreacted n-propanol. The boiling point of n-propanol is 97 °C at atmospheric pressure.

    • For this compound (boiling point ~167-168 °C), vacuum distillation is recommended to prevent thermal decomposition.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase:

      • Initial elution: Petroleum ether : Dichloromethane (1:1).

      • Subsequent elution: Dichloromethane : Methanol (B129727) (95:5).

    • Procedure:

      • Pack a chromatography column with silica gel in the initial mobile phase.

      • Dissolve the distilled this compound in a minimal amount of the initial mobile phase.

      • Carefully load the sample onto the top of the silica gel bed.

      • Begin elution with the petroleum ether: dichloromethane mixture, collecting fractions.

      • Monitor the fractions by Thin Layer Chromatography (TLC).

      • If necessary, switch to the dichloromethane: methanol mixture to elute more polar compounds.

      • Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Washing and Extraction

This protocol is a general method for purifying organic esters and can be adapted for this compound.

  • Dissolution:

    • Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities.

      • Water to remove any water-soluble impurities.

      • A saturated solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

    • After each wash, allow the layers to separate fully and drain the aqueous layer.

  • Drying:

    • Transfer the washed organic layer to a clean, dry flask.

    • Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand until the organic layer is clear.

  • Solvent Removal:

    • Filter or decant the dried organic layer to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified this compound.

  • Final Purification (Optional):

    • For higher purity, the product obtained from this washing procedure can be further purified by vacuum distillation.

Data Presentation

Table 1: Isolated Yields of Dialkyl Carbonates after Column Chromatography

Dialkyl CarbonateAlcohol UsedIsolated Yield (mol%)
Dimethyl CarbonateMethanol86.6
Diethyl CarbonateEthanol79.4
This compound Propanol 77.5
Dibutyl CarbonateButanol75.2

Data adapted from patent EP1777212A1. The yield is based on the initial amount of the limiting reactant.[2]

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Dipropyl Carbonate filtration Filtration crude->filtration Remove Catalyst distillation Distillation filtration->distillation Remove Propanol washing Washing/ Extraction distillation->washing Remove Water- Soluble Impurities chromatography Column Chromatography washing->chromatography Final Polishing pure_dpc High-Purity This compound chromatography->pure_dpc

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Distillation

DistillationTroubleshooting start Distillation Problem check_impurities Incomplete Impurity Removal? start->check_impurities check_decomposition Product Decomposition? start->check_decomposition check_boiling Uneven Boiling? start->check_boiling azeotrope Consider Azeotrope Formation check_impurities->azeotrope Yes vacuum Use Vacuum Distillation check_decomposition->vacuum Yes stirring Improve Stirring/ Add Boiling Chips check_boiling->stirring Yes fractional Use Fractional Distillation azeotrope->fractional

Caption: Decision tree for troubleshooting common distillation issues.

References

Addressing stability and reactivity issues of dipropyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipropyl carbonate (DPC).

Section 1: Frequently Asked Questions (FAQs) - Stability and Reactivity

This section addresses common questions regarding the stability and reactivity of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound is sensitive to moisture and can hydrolyze, especially in the presence of acids or bases.[1][2] It is also incompatible with strong oxidizing agents and strong bases.[1] At elevated temperatures (300-400°C), it undergoes thermal decomposition.[3]

Q2: What are the visible signs of this compound degradation?

A2: Signs of degradation can include a change in color, the formation of a precipitate (in the presence of certain reactants), or a change in the pH of the solution if water is present. The most reliable method for detecting degradation is through analytical techniques such as gas chromatography (GC) or HPLC, which can identify and quantify impurities and degradation products.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4] It is also crucial to protect it from moisture.[4]

Q4: What are the main products of this compound degradation?

A4: The primary degradation pathways and their products are:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound hydrolyzes to form propanol (B110389) and carbon dioxide.

  • Thermal Decomposition: At high temperatures (300-400°C), it decomposes to produce carbon dioxide, propene, and propanol.[3]

Q5: Can I use this compound with acidic or basic reagents?

A5: Caution is advised when using this compound with strong acids or bases, as they can catalyze its hydrolysis.[2] If your experimental conditions require the use of an acid or base, it is recommended to perform the reaction at a low temperature and for the shortest possible time to minimize degradation. A compatibility study is advisable before proceeding with your main experiment.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Causes Troubleshooting Steps
Low or no yield in a reaction where DPC is a reactant or solvent. 1. Degradation of DPC: The this compound may have degraded due to improper storage or contamination. 2. Reaction with impurities: Impurities in the DPC (e.g., water, propanol) may be interfering with the reaction. 3. Side reactions: The reaction conditions (e.g., high temperature, presence of a strong acid or base) may be promoting side reactions or decomposition of the DPC.1. Check DPC purity: Analyze the purity of your this compound using GC or HPLC (see Section 4 for a sample protocol). 2. Use fresh or purified DPC: If significant impurities are detected, use a fresh bottle of high-purity this compound or purify the existing stock by distillation. 3. Optimize reaction conditions: If possible, lower the reaction temperature and use a milder acid or base, or a non-nucleophilic base.
Unexpected peaks in the chromatogram of my reaction mixture. 1. DPC degradation products: The unexpected peaks could be propanol or other byproducts from the decomposition of this compound. 2. Side products from reaction with DPC: Your reactants may be undergoing a side reaction with this compound, such as transesterification.1. Identify the peaks: Use GC-MS to identify the unexpected peaks. Compare their mass spectra with those of potential degradation products like propanol. 2. Run a blank reaction: Run a control experiment with this compound and your other reagents (excluding the limiting reactant) under the same reaction conditions to see if the same unexpected peaks are formed. 3. Modify reaction conditions: If side reactions with DPC are confirmed, consider using a different solvent or protecting sensitive functional groups on your reactants.
Inconsistent reaction results. 1. Variable DPC quality: The purity of the this compound may vary between batches. 2. Progressive degradation of DPC stock: Your stock of this compound may be degrading over time due to repeated opening of the container and exposure to atmospheric moisture.1. Qualify new batches: Always check the purity of a new batch of this compound before use. 2. Proper handling and storage: After opening, blanket the headspace of the DPC container with an inert gas like nitrogen or argon before resealing to minimize exposure to moisture and air.

Section 3: Quantitative Data on Stability

Condition Analogous Compound Observation Reference
Base-catalyzed Hydrolysis Diethyl Carbonate (DEC)More susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.[2]
Acid-catalyzed Hydrolysis Diethyl Carbonate (DEC)Hydrolysis occurs, but to a lesser extent than with base catalysis.[2]
Thermal Decomposition Diethyl Carbonate (DEC)First-order decomposition observed in the temperature range of 550-700 K.
Aqueous Stability Dimethyl Carbonate (DMC)Less than 10% hydrolysis observed in a 1% DMC/water/methanol mixture at 140°C over 20 hours in the absence of a catalyst.[5]

Section 4: Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of a this compound sample.

  • Instrumentation and Columns:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • A polar capillary column, such as a HP-Wax or equivalent, is recommended for good separation of the carbonate and potential alcohol impurities.

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or acetone.

    • If an internal standard is desired for quantification, add a known concentration of a suitable standard (e.g., cyclopentanol) to the sample solution.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp rate: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Identify the this compound peak based on its retention time, which can be confirmed by injecting a pure standard.

    • Identify and quantify any impurity peaks, such as propanol, by comparing their retention times to those of pure standards.

    • Calculate the purity of the this compound as the area percent of the DPC peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Stability Study of this compound under Basic Conditions

This protocol outlines a method to assess the stability of this compound in the presence of a base.

  • Materials:

    • High-purity this compound.

    • A suitable buffer solution (e.g., pH 10).

    • Internal standard (e.g., undecane).

    • Extraction solvent (e.g., dichloromethane).

    • GC vials.

  • Procedure:

    • In a sealed reaction vial, add a known volume of the pH 10 buffer solution.

    • Add a known volume of this compound and the internal standard.

    • Place the vial in a temperature-controlled water bath or heating block at a desired temperature (e.g., 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of a neutralizing agent (e.g., a dilute solution of a weak acid).

    • Extract the organic components with a known volume of dichloromethane.

    • Analyze the organic layer by GC using the method described in Protocol 1.

  • Data Analysis:

    • For each time point, calculate the concentration of this compound relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the rate of degradation under the tested conditions.

Section 5: Visualizations

Hydrolysis_of_Dipropyl_Carbonate cluster_reactants Reactants cluster_products Products DPC This compound H2CO3 Carbonic Acid (H₂CO₃) DPC->H2CO3 + H₂O H2O Water (H₂O) Propanol 2 x Propanol H2CO3->Propanol Hydrolysis CO2 Carbon Dioxide (CO₂) H2CO3->CO2 Decomposition

Hydrolysis of this compound.

Thermal_Decomposition_of_Dipropyl_Carbonate cluster_reactant Reactant cluster_products Products DPC This compound Propene Propene DPC->Propene Δ Propanol Propanol DPC->Propanol Δ CO2 Carbon Dioxide (CO₂) DPC->CO2 Δ Heat Heat (300-400°C)

Thermal Decomposition of this compound.

Stability_Analysis_Workflow start Start: DPC Sample prep_sample Prepare Sample (Dilute in Solvent, Add Internal Standard) start->prep_sample stability_study For Stability Study: Incubate DPC under Stress Conditions (e.g., pH 10, 50°C) start->stability_study gc_analysis Inject into GC-FID prep_sample->gc_analysis acquire_data Acquire Chromatogram gc_analysis->acquire_data analyze_data Analyze Data (Identify Peaks, Calculate Area %) acquire_data->analyze_data purity_report Report Purity analyze_data->purity_report plot_data Plot [DPC] vs. Time analyze_data->plot_data time_points Take Aliquots at Time Intervals (t=0, 1, 2, ... hrs) stability_study->time_points quench_extract Quench and Extract time_points->quench_extract quench_extract->prep_sample rate_determination Determine Degradation Rate plot_data->rate_determination

Experimental Workflow for DPC Purity and Stability Analysis.

References

Preventing decomposition of dipropyl carbonate in the presence of moisture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling dipropyl carbonate (DPC) and preventing its decomposition in the presence of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition in a laboratory setting?

A1: The primary cause of this compound decomposition is hydrolysis, which occurs in the presence of moisture. This reaction is accelerated by both acidic and basic conditions and results in the formation of propanol (B110389) and carbon dioxide.[1] It is crucial to store and handle DPC under anhydrous conditions to maintain its purity.

Q2: What are the visible signs of this compound decomposition?

A2: While there may not be immediate visible signs, decomposition can be inferred by changes in the physical properties of the substance or through analytical methods. The formation of propanol can lower the boiling point of the mixture. The most reliable way to detect decomposition is through analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify the presence of propanol and a decrease in DPC purity.

Q3: How should I properly store this compound to prevent decomposition?

A3: To prevent hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture. The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q4: Can I use common desiccants to keep my this compound dry?

A4: Yes, common laboratory desiccants are effective for maintaining a dry environment for this compound. Molecular sieves (3Å or 4Å) are particularly suitable for this purpose.

Q5: Are there chemical additives that can prevent moisture-induced decomposition?

A5: Yes, moisture scavengers can be used to chemically remove trace amounts of water from this compound. These are typically reactive compounds that irreversibly consume water. However, their compatibility with your specific experimental conditions must be verified to avoid unwanted side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Decomposition of this compound due to moisture contamination.1. Verify the purity of your this compound using GC or NMR. 2. Implement stringent anhydrous handling techniques. 3. Dry the this compound prior to use following the recommended protocol.
Presence of propanol peak in GC or NMR analysis Hydrolysis of this compound has occurred.1. Discard the contaminated batch if purity is critical. 2. For less sensitive applications, consider purifying the DPC by distillation under anhydrous conditions. 3. Review and improve your storage and handling procedures to prevent future contamination.
Cloudy appearance of this compound Potential phase separation due to significant water contamination.1. Do not use the reagent. 2. Obtain a fresh, unopened bottle of this compound. 3. Re-evaluate your solvent and reagent drying procedures.

Experimental Protocols

Protocol 1: Drying this compound with Activated Molecular Sieves

This protocol describes the standard procedure for drying this compound to remove trace moisture.

Materials:

  • This compound (reagent grade)

  • 3Å or 4Å molecular sieves

  • Oven

  • Desiccator

  • Anhydrous-ready flask with a septum or stopcock

Procedure:

  • Activate Molecular Sieves: Place the required amount of molecular sieves in a suitable flask and heat in an oven at 250-300 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

  • Cooling: After activation, allow the molecular sieves to cool to room temperature in a desiccator.

  • Drying DPC: Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing this compound.

  • Equilibration: Seal the flask and allow it to stand for at least 24 hours at room temperature. Occasional gentle swirling can improve drying efficiency.

  • Separation: Carefully decant or cannula transfer the dried this compound into a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Quantification of this compound Purity by Gas Chromatography (GC)

This method allows for the determination of this compound purity and the detection of propanol, a primary decomposition product.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., HP-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection recommended)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable anhydrous solvent (e.g., dichloromethane).

  • Standard Preparation: Prepare a series of calibration standards of pure this compound and propanol in the same solvent.

  • Analysis: Inject the samples and standards into the GC.

  • Quantification: Identify the peaks corresponding to this compound and propanol based on their retention times compared to the standards. Calculate the concentration of each component using the calibration curves.

Data Presentation

Table 1: Effectiveness of Different Drying Agents on Water Removal from Organic Solvents

Drying AgentInitial Water Content (ppm)Final Water Content (ppm)TimeReference
Molecular Sieves (3Å) ~200<1024-48 hGeneral Lab Practice
Anhydrous Magnesium Sulfate ~20020-5012-24 hGeneral Lab Practice
Anhydrous Sodium Sulfate ~20050-10024 hGeneral Lab Practice

Note: The efficiency of drying agents can vary based on the solvent and the specific conditions.

Visualizations

Decomposition Pathway of this compound

DPC This compound Intermediate Unstable Intermediate DPC->Intermediate + H₂O H2O Water (H₂O) Propanol 2 x Propanol CO2 Carbon Dioxide (CO₂) Intermediate->Propanol Intermediate->CO2

Caption: Hydrolysis of this compound yields propanol and carbon dioxide.

Experimental Workflow for Preventing DPC Decomposition

cluster_storage Storage cluster_handling Handling cluster_drying Drying Procedure cluster_analysis Purity Check Storage Store DPC in a tightly sealed container with desiccant (e.g., molecular sieves). Handling Handle under inert atmosphere (e.g., glovebox or Schlenk line). Storage->Handling Activate_Sieves Activate molecular sieves (250-300 °C, >3h). Handling->Activate_Sieves Add_Sieves Add activated sieves to DPC. Activate_Sieves->Add_Sieves Equilibrate Allow to stand for 24h. Add_Sieves->Equilibrate Separate Decant or cannula transfer dried DPC. Equilibrate->Separate Analysis Verify purity using GC or NMR. Separate->Analysis

References

How to improve the yield of dipropyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dipropyl carbonate (DPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of DPC synthesis, primarily through the transesterification of dimethyl carbonate (DMC) with n-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly method for synthesizing this compound?

A1: The transesterification of dimethyl carbonate (DMC) with n-propanol is a widely adopted method due to its relatively green nature, avoiding the use of toxic reagents like phosgene.[1][2] This reaction is typically carried out in the presence of a catalyst.

Q2: What are the key factors that influence the yield of this compound in the transesterification process?

A2: The primary factors affecting the yield of DPC are the choice of catalyst, catalyst loading, molar ratio of reactants (n-propanol to DMC), reaction temperature, and reaction time.[3] Optimizing these parameters is crucial for maximizing the conversion of reactants and the selectivity towards DPC.

Q3: What types of catalysts are effective for DPC synthesis?

A3: A variety of catalysts have been shown to be effective, with solid base catalysts being particularly common. Examples include potassium carbonate (K2CO3) supported on materials like Hβ zeolite or activated carbon, as well as calcined hydrotalcite-like compounds containing lanthanum.[3] The choice of catalyst can significantly impact both the conversion of DMC and the selectivity for DPC.

Q4: What is the expected side product in this reaction?

A4: The main side product observed during the transesterification of DMC with n-propanol is methyl propyl carbonate (MPC).[3] The reaction proceeds in a stepwise manner, with MPC being an intermediate. Optimizing reaction conditions can favor the formation of the desired DPC over MPC.

Troubleshooting Guide

Problem 1: Low conversion of dimethyl carbonate (DMC).

Possible Cause Suggested Solution
Inactive or Insufficient Catalyst - Ensure the catalyst is properly prepared and activated. - Increase the catalyst loading. For K2CO3/Hβ zeolite, a loading of around 28% has been shown to be effective.[3] - Consider using a different, more active catalyst system.
Suboptimal Reaction Temperature - Increase the reaction temperature. The reaction rate generally increases with temperature. A suitable temperature is around 363 K (90°C).[3] However, excessively high temperatures can lead to side reactions.
Insufficient Reaction Time - Increase the reaction time. For some catalyst systems, an optimal reaction time of up to 10 hours may be required to achieve high conversion.[3]
Poor Mass Transfer - Ensure adequate stirring to improve the contact between reactants and the solid catalyst.

Problem 2: High DMC conversion but low selectivity to this compound (DPC), with high methyl propyl carbonate (MPC) formation.

Possible Cause Suggested Solution
Reaction has not gone to completion - Increase the reaction time to allow for the conversion of the intermediate MPC to DPC.[3]
Suboptimal Reactant Molar Ratio - Adjust the molar ratio of n-propanol to DMC. An excess of n-propanol can shift the equilibrium towards the formation of DPC. A molar ratio of 3:1 (n-propanol:DMC) has been found to be optimal in some systems.[3]
Inefficient Methanol (B129727) Removal - The transesterification reaction produces methanol as a byproduct. Removing methanol from the reaction mixture can help drive the equilibrium towards the formation of DPC. This can be achieved through techniques like reactive distillation.

Problem 3: Catalyst deactivation and difficulty in reuse.

Possible Cause Suggested Solution
Leaching of Active Species - For supported catalysts, ensure the active component (e.g., K2CO3) is strongly anchored to the support. Proper preparation and calcination methods are crucial.
Coke Formation or Poisoning - If catalyst deactivation is observed after multiple runs, regeneration may be necessary. This can sometimes be achieved by washing with a suitable solvent and then calcining at an appropriate temperature.
Structural Changes in the Support - Characterize the catalyst before and after the reaction (e.g., using XRD) to check for any structural degradation of the support material.

Data Presentation

Table 1: Influence of Reaction Parameters on DPC Synthesis using K2CO3/Hβ Zeolite Catalyst

ParameterConditionDMC Conversion (%)DPC Selectivity (%)DPC Yield (%)Reference
K2CO3 Loading 28%94.458.755.4[3]
Reactant Molar Ratio (Propanol:DMC) 3:1--Optimized[3]
Reaction Temperature 363 K (90°C)HighestHighest-[3]
Reaction Time 10 h--55.4 (maximum)[3]

Note: The yield is calculated as (DMC Conversion %) x (DPC Selectivity %).

Experimental Protocols

Detailed Methodology for DPC Synthesis using K2CO3/Hβ Zeolite Catalyst

This protocol is based on the findings reported in the literature for a high-yield synthesis of this compound.[3]

1. Catalyst Preparation (28% K2CO3/Hβ): a. Dissolve a calculated amount of potassium carbonate (K2CO3) in deionized water. b. Add Hβ zeolite to the solution with stirring. c. Continue stirring for a specified period to ensure impregnation. d. Dry the mixture in an oven at a controlled temperature (e.g., 120°C) overnight. e. Calcine the dried solid in a furnace at a high temperature (e.g., 500°C) for several hours to obtain the final catalyst.

2. Transesterification Reaction: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl carbonate (DMC) and n-propanol in a 1:3 molar ratio.[3] b. Add the prepared 28% K2CO3/Hβ catalyst. The catalyst dosage is typically a percentage of the total reactant mass (e.g., 4 wt%).[3] c. Heat the reaction mixture to 363 K (90°C) with constant stirring.[3] d. Maintain the reaction at this temperature for 10 hours.[3]

3. Product Analysis: a. After cooling the reaction mixture to room temperature, separate the solid catalyst by filtration or centrifugation. b. Analyze the liquid product mixture using gas chromatography (GC) to determine the conversion of DMC and the selectivity to DPC and MPC.

4. Product Purification: a. The crude product can be purified by distillation to separate the unreacted starting materials, the methanol byproduct, the MPC intermediate, and the final DPC product.

Mandatory Visualization

Dipropyl_Carbonate_Synthesis_Workflow Reactants Reactants (DMC & Propanol) Mixing Mixing & Heating (e.g., 90°C, 10h) Reactants->Mixing Catalyst Catalyst (e.g., K2CO3/Hβ) Catalyst->Mixing Reaction Transesterification Reaction Mixing->Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Crude_Product Crude Product (DPC, MPC, Methanol, Unreacted Reactants) Filtration->Crude_Product Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Reuse Purification Purification (Distillation) Crude_Product->Purification Pure_DPC Pure Dipropyl Carbonate (DPC) Purification->Pure_DPC Troubleshooting_Dipropyl_Carbonate_Yield Start Low DPC Yield Check_Conversion Check DMC Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Troubleshoot_Conversion Troubleshoot Conversion: - Check Catalyst Activity - Increase Temperature/Time - Optimize Catalyst Loading Low_Conversion->Troubleshoot_Conversion Check_Selectivity Check DPC Selectivity High_Conversion->Check_Selectivity Troubleshoot_Conversion->Start Re-evaluate Low_Selectivity Low Selectivity (High MPC) Check_Selectivity->Low_Selectivity Low End Optimized Yield Check_Selectivity->End High Troubleshoot_Selectivity Troubleshoot Selectivity: - Increase Reaction Time - Adjust Reactant Ratio - Remove Methanol Low_Selectivity->Troubleshoot_Selectivity Troubleshoot_Selectivity->Start Re-evaluate

References

Technical Support Center: Efficient Synthesis of Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing catalysts for the efficient synthesis of dipropyl carbonate (DPC). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via transesterification of dimethyl carbonate (DMC) with propanol (B110389).

Issue Possible Causes Recommended Solutions
Low this compound (DPC) Yield 1. Inefficient Catalyst: The chosen catalyst may have low activity. 2. Suboptimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, leading to reactant evaporation. 3. Incorrect Reactant Molar Ratio: An insufficient excess of propanol may limit the forward reaction. 4. Insufficient Reaction Time: The reaction may not have reached equilibrium. 5. Catalyst Deactivation: The catalyst may have lost activity due to poisoning or leaching.1. Catalyst Selection: Ensure you are using a suitable catalyst, such as potassium carbonate (K2CO3) supported on activated carbon or Hβ zeolite. 2. Temperature Optimization: For K2CO3/Hβ zeolite catalysts, a reaction temperature of around 363 K (90°C) has been shown to be effective.[1] Avoid exceeding the boiling point of propanol (around 370 K or 97°C) to prevent its evaporation.[1] 3. Adjust Molar Ratio: A propanol to DMC molar ratio of 3:1 is often optimal for maximizing DPC yield.[1] 4. Increase Reaction Time: For K2CO3/Hβ zeolite, a reaction time of up to 10 hours may be necessary to achieve maximum yield.[1] 5. Catalyst Regeneration/Fresh Catalyst: If catalyst deactivation is suspected, consider regenerating the catalyst or using a fresh batch.
Poor Selectivity to DPC 1. Formation of By-products: Side reactions may be occurring, leading to the formation of undesired products like methyl propyl carbonate (MPC). 2. Inappropriate Catalyst Loading: An incorrect amount of the active component (e.g., K2CO3) on the support can affect selectivity. 3. Unfavorable Reaction Conditions: Temperature and pressure can influence the selectivity of the reaction.1. Optimize Reaction Conditions: Adjusting the temperature and reactant molar ratio can help favor the formation of DPC over by-products. 2. Optimize Catalyst Loading: For K2CO3/Hβ zeolite, a loading of approximately 28% has been found to provide high selectivity to DPC.[1] For K2CO3 on activated carbon, a loading of around 15% is suggested. 3. Product Analysis: Utilize techniques like gas chromatography to identify and quantify by-products, which can help in diagnosing the issue.
Catalyst Deactivation 1. Leaching of Active Species: The active catalytic component (e.g., K2CO3) may be dissolving into the reaction mixture. 2. Coking or Fouling: Deposition of organic residues on the catalyst surface can block active sites. 3. Structural Changes in Support: The support material (e.g., zeolite) may undergo structural deformation.1. Use of a Stable Support: Choose a support material that strongly anchors the active catalyst. 2. Regeneration: Calcination of the used catalyst can sometimes restore its activity by burning off organic deposits. 3. Optimize Loading: An appropriate catalyst loading can improve stability; excessive loading may lead to poorly anchored active species.
Inconsistent Results 1. Variability in Catalyst Preparation: Inconsistent procedures for catalyst synthesis can lead to batch-to-batch variations. 2. Presence of Impurities: Water or other impurities in the reactants can negatively impact the reaction. 3. Inaccurate Control of Reaction Parameters: Fluctuations in temperature, pressure, or stirring rate can affect the outcome.1. Standardize Catalyst Preparation: Follow a detailed and consistent protocol for catalyst synthesis. 2. Use High-Purity Reactants: Ensure that dimethyl carbonate and propanol are of high purity and are anhydrous. 3. Precise Control of Conditions: Utilize accurate temperature controllers, pressure gauges, and consistent stirring to maintain stable reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and environmentally friendly method for DPC synthesis is the transesterification of dimethyl carbonate (DMC) with propanol using a heterogeneous catalyst.

Q2: Which catalysts are most effective for DPC synthesis?

A2: Solid base catalysts have shown high efficacy. Specifically, potassium carbonate (K2CO3) supported on materials with a high surface area, such as activated carbon and Hβ zeolite, are commonly used and have demonstrated good catalytic activity.[1]

Q3: What are the typical by-products in DPC synthesis via transesterification?

A3: The primary by-product is methyl propyl carbonate (MPC), which is an intermediate in the reaction. Methanol is also produced as a co-product. In some cases, side reactions can lead to the formation of other ethers or carbonates.

Q4: How does the catalyst loading affect the reaction?

A4: The loading of the active component on the support is a critical parameter. For instance, with K2CO3/Hβ zeolite catalysts, increasing the K2CO3 loading up to a certain point (around 28%) enhances the catalytic activity by providing more active sites.[1] However, excessive loading can lead to pore blockage and a decrease in surface area, which can negatively impact performance.

Q5: What is the effect of the propanol to DMC molar ratio on the synthesis?

A5: The transesterification reaction is an equilibrium-limited process. Using an excess of propanol shifts the equilibrium towards the formation of DPC, thereby increasing the conversion of DMC and the yield of the desired product. A molar ratio of propanol to DMC of 3:1 has been reported as optimal in some systems.[1]

Q6: How can I analyze the products of the reaction?

A6: Gas chromatography (GC) is the most common method for the quantitative analysis of the reaction mixture. A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) can be used to separate and quantify the reactants (DMC, propanol) and products (DPC, MPC, methanol).

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts under various experimental conditions for the synthesis of this compound.

CatalystSupportCatalyst Loading (wt%)Temperature (K)Time (h)Propanol:DMC Molar RatioDMC Conversion (%)DPC Selectivity (%)DPC Yield (%)
K2CO3Hβ Zeolite28363103:194.458.755.4
K2CO3Activated Carbon15-5----
KOHNaβ Molecular Sieve-36364:195.593.6~89.4
K2CO3MgO2040341.5:1 (n-propanol:DEC)63.3 (DEC)83.3 (EPC)51.9 (EPC)

Note: Data for K2CO3/Activated Carbon was limited in the provided search results. EPC refers to Ethyl Propyl Carbonate from Diethyl Carbonate (DEC).

Experimental Protocols

Protocol 1: Preparation of K2CO3/Hβ Zeolite Catalyst

Objective: To prepare a potassium carbonate catalyst supported on Hβ zeolite.

Materials:

  • Hβ zeolite

  • Potassium carbonate (K2CO3)

  • Deionized water

Procedure:

  • Support Pre-treatment: Dry the Hβ zeolite to remove any adsorbed water.

  • Impregnation:

    • Prepare an aqueous solution of K2CO3 with a concentration calculated to achieve the desired loading (e.g., 28 wt%).

    • Add the Hβ zeolite to the K2CO3 solution.

    • Stir the mixture thoroughly to ensure uniform impregnation.

  • Drying: Dry the impregnated zeolite to remove the water.

  • Calcination: Calcine the dried material in a furnace at a specified temperature and for a set duration to obtain the final catalyst. Note: Specific calcination conditions were not detailed in the search results but are a critical step to be optimized.

Protocol 2: Synthesis of this compound via Transesterification

Objective: To synthesize this compound from dimethyl carbonate and propanol using a supported K2CO3 catalyst.

Materials:

  • Dimethyl carbonate (DMC)

  • Propanol

  • K2CO3/Hβ zeolite catalyst (prepared as in Protocol 1)

  • Nitrogen gas

Apparatus:

  • A three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Magnetic stirrer with a heating mantle.

Procedure:

  • Reaction Setup:

    • To the three-necked flask, add the desired amounts of dimethyl carbonate, propanol (e.g., a 1:3 molar ratio), and the K2CO3/Hβ zeolite catalyst (e.g., 4% of the total reactant mass).[1]

    • Begin stirring the mixture.

  • Inert Atmosphere: Purge the flask with nitrogen gas for approximately 10 minutes to create an inert atmosphere.[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 363 K or 90°C) while continuously stirring.[1]

    • Maintain the reaction at this temperature for the specified duration (e.g., 10 hours).[1]

  • Reaction Quenching and Catalyst Separation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Product Analysis:

    • Analyze the liquid product mixture using gas chromatography (GC) to determine the conversion of DMC and the selectivity and yield of DPC.[1]

    • A gas chromatograph (e.g., Fuli GC-9790) with a flame ionization detector (FID) can be used for quantitative analysis.[1]

Visualizations

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis DPC Synthesis cluster_analysis Product Analysis Catalyst_Support Select Support (e.g., Hβ Zeolite) Impregnation Impregnation with K2CO3 Solution Catalyst_Support->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reactants Charge Reactants (DMC, Propanol) & Catalyst Calcination->Reactants Prepared Catalyst Reaction Transesterification Reaction (Controlled Temperature & Time) Reactants->Reaction Separation Catalyst Separation (Filtration/Centrifugation) Reaction->Separation GC_Analysis Gas Chromatography (GC) Analysis Separation->GC_Analysis Liquid Product Quantification Quantify DPC Yield & Selectivity GC_Analysis->Quantification Troubleshooting_Workflow Start Low DPC Yield or Selectivity Check_Catalyst Is the catalyst active and properly prepared? Start->Check_Catalyst Check_Conditions Are reaction conditions (T, t, ratio) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Optimize catalyst loading or use fresh catalyst Check_Catalyst->Optimize_Catalyst No Check_Purity Are reactants pure and anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions Adjust Temperature, Time, or Molar Ratio Check_Conditions->Optimize_Conditions No Analyze_Byproducts Analyze for by-products (e.g., MPC) using GC Check_Purity->Analyze_Byproducts Yes Purify_Reactants Use high-purity, anhydrous reactants Check_Purity->Purify_Reactants No Adjust_Selectivity Fine-tune conditions to minimize by-products Analyze_Byproducts->Adjust_Selectivity Optimize_Catalyst->Start Optimize_Conditions->Start Purify_Reactants->Start End Improved Yield/ Selectivity Adjust_Selectivity->End

References

Incompatibilities of dipropyl carbonate with strong oxidizing agents and bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipropyl Carbonate

This technical support center provides essential information regarding the safe handling of this compound, with a specific focus on its incompatibilities with strong oxidizing agents and bases. The following troubleshooting guides and FAQs are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a flammable liquid and vapor.[1][2] Key hazards include causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2] It is crucial to handle it in a well-ventilated area and away from heat, sparks, and open flames.[1][3]

Q2: Which specific chemical classes are considered incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[1][4] It may also decompose upon exposure to moist air or water.[4]

Q3: What are some examples of strong oxidizing agents to avoid?

Strong oxidizing agents are substances that can cause or contribute to the combustion of other materials. Examples include, but are not limited to:

  • Permanganates (e.g., Potassium permanganate)

  • Nitrates (e.g., Nitric acid)

  • Chromates and Dichromates (e.g., Chromic acid)

  • Peroxides (e.g., Hydrogen peroxide)

  • Perchlorates

  • Hypochlorites

Q4: What are the risks of mixing this compound with a strong oxidizing agent?

Mixing this compound, a combustible liquid, with a strong oxidizing agent can lead to a vigorous, exothermic reaction. This can result in a rapid increase in temperature and pressure, creating a significant risk of fire or explosion. All sources of ignition should be strictly avoided when handling this chemical.[3]

Q5: What happens when this compound is exposed to strong bases?

Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can catalyze the hydrolysis of this compound.[5][6] This reaction breaks down the this compound into propanol (B110389) and a carbonate or bicarbonate salt. The reaction can be exothermic, and the propanol produced is also flammable, contributing to the overall fire hazard.

Q6: How should this compound be stored to prevent hazardous reactions?

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][3] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][3] Crucially, ensure it is stored separately from incompatible materials like strong oxidizing agents and bases.[1][4]

Troubleshooting Guide

Scenario 1: I've accidentally mixed this compound with an unknown substance, and the container is becoming warm.

  • Immediate Action: This indicates a possible exothermic reaction. Do not handle the container directly if it is too hot. Evacuate personnel from the immediate area and ensure adequate ventilation, if safe to do so. If there is a risk of fire, be prepared to use an appropriate fire extinguisher (CO2, dry chemical, or foam).[3]

  • Likely Cause: You have likely mixed this compound with an incompatible substance, such as a strong oxidizing agent or a strong base, causing a chemical reaction that releases heat.

  • Follow-up: Once the situation is stable and safe, treat the mixture as hazardous waste. Arrange for disposal through a licensed disposal company, ensuring the container is clearly labeled with its contents.[1] Do not attempt to neutralize the mixture without a proper risk assessment and procedure.

Scenario 2: My this compound solution is bubbling or changing color after adding another reagent.

  • Immediate Action: Gas evolution (bubbling) and color changes are signs of a chemical reaction. Stop adding the reagent immediately. Do not inhale any vapors and ensure the work is being performed in a well-ventilated area or fume hood.[3]

  • Likely Cause: The bubbling is likely due to the formation of gaseous byproducts, such as carbon dioxide from decomposition.[4] This can be caused by contamination with an acid (reacting with any carbonate impurities) or a base-catalyzed hydrolysis reaction. A color change can indicate the formation of new chemical species.

  • Follow-up: The mixture should be considered unstable. Allow the reaction to subside in a safe, ventilated location away from ignition sources. Dispose of the material as hazardous waste.[1]

Scenario 3: How do I handle a small spill of this compound?

  • Immediate Action: Remove all sources of ignition from the area.[3] Ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4]

  • Containment & Cleanup: For small spills, contain the leakage. Use a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or earth to soak up the spill.[1][3]

  • Disposal: Collect the absorbent material and the spilled substance into a suitable, labeled container for disposal.[1] Ventilate the area and wash the spill site after the material has been completely picked up.[4] Do not let the product enter drains.[1]

Data Presentation

Table 1: Summary of this compound Incompatibilities

Incompatible ClassExamplesPotential HazardsRecommended Precautions
Strong Oxidizing Agents Nitric acid, Potassium permanganate, PeroxidesVigorous exothermic reaction, fire, explosion.Store separately. Keep away from heat and ignition sources.[1][3]
Strong Bases Sodium hydroxide, Potassium hydroxideCatalyzes hydrolysis, an exothermic reaction that produces flammable propanol.Store separately in a dry environment.[1][4]
Moisture/Water Humid air, aqueous solutionsMay slowly decompose (hydrolyze).[4]Keep container tightly closed. Store in a dry place.[1]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS).[1] Work in a well-ventilated chemical fume hood. Remove all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment).[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][3]

  • Grounding: When transferring from a large container, ground and bond the container and receiving equipment to prevent static discharge.[3] Use only non-sparking tools.[3]

  • Dispensing: Open the container carefully. Use a clean, dry pipette or graduated cylinder to measure and dispense the required amount.

  • Storage: After dispensing, tightly close the container cap immediately to prevent the release of vapors and exposure to moisture.[1]

  • Cleanup: Clean any contaminated surfaces promptly. Dispose of any contaminated materials (e.g., pipette tips, paper towels) in a designated hazardous waste container.

Protocol 2: Management of Accidental Contamination with an Incompatible Substance

This protocol is for emergency response planning and should only be executed by trained personnel with appropriate safety measures in place.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If there are signs of a reaction (heat, gas), evacuate the immediate area.

  • Ventilation: Ensure maximum ventilation in the area, if it is safe to do so without exposing personnel to hazardous fumes.

  • Assess from a Distance: Do not approach the container. Observe for signs of an escalating reaction (e.g., increasing temperature, pressure buildup, smoke).

  • Fire Prevention: If the reaction produces flammable vapors (e.g., propanol from hydrolysis), remove any nearby ignition sources and have appropriate fire extinguishing media (CO2, dry chemical) ready.[3]

  • Containment: If a spill occurs as a result of the reaction, contain it with inert absorbent material (sand, vermiculite) once the reaction has ceased and the area is safe to enter.

  • Disposal: The resulting mixture is hazardous waste. Do not attempt to handle or dispose of it until it has completely cooled and is stable. The waste must be collected by a specialized disposal service. Label the waste container clearly, noting the suspected mixture of chemicals.[1]

Mandatory Visualizations

DPC This compound (Flammable Liquid) Oxidizer Strong Oxidizing Agents DPC->Oxidizer Incompatible with Base Strong Bases DPC->Base Incompatible with Hazard1 Fire / Explosion Risk Oxidizer->Hazard1 Leads to Hazard2 Exothermic Hydrolysis (Heat + Flammable Propanol) Base->Hazard2 Leads to

Caption: Logical diagram of this compound incompatibilities.

Start Start: Handle DPC Check_Env Work in Fume Hood? No Ignition Sources? Start->Check_Env Wear_PPE Wear Correct PPE (Gloves, Goggles) Check_Env->Wear_PPE Yes Stop STOP: Correct Environment Check_Env->Stop No Ground Ground & Bond Containers Wear_PPE->Ground Dispense Dispense Using Non-Sparking Tools Ground->Dispense Store Tightly Close & Store Securely Dispense->Store End End Store->End

Caption: Experimental workflow for safely handling this compound.

Start Incompatibility Suspected (Heat, Gas, Color Change) Step1 Alert Others & Evacuate Immediate Area Start->Step1 Step2 Is Reaction Escalating? Step1->Step2 Step3 Call Emergency Response. Observe from Safe Distance. Step2->Step3 Yes Step4 Allow Reaction to Subside in Ventilated Area Step2->Step4 No Step5 Once Stable & Cool, Treat as Hazardous Waste Step3->Step5 Step4->Step5 Step6 Arrange Professional Disposal Step5->Step6

Caption: Troubleshooting workflow for accidental mixing incidents.

References

Optimizing reaction temperature and time for transesterification of dipropyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the transesterification of dipropyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the transesterification synthesis of this compound (DPC)?

A1: this compound is commonly synthesized through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with propanol (B110389).[1]

Q2: What type of catalyst is typically used for this reaction?

A2: Basic catalysts are frequently employed. Studies have shown that potassium carbonate (K2CO3) supported on various materials like Hβ zeolite or activated carbon can be effective.[1][2] The basicity of the catalyst is a crucial factor, with weak basic sites often being the active sites for the reaction.[3]

Q3: What are the general optimal reaction conditions for the synthesis of DPC?

A3: Optimal conditions can vary depending on the specific catalyst and experimental setup. However, research has indicated that a reaction temperature of around 363 K (90°C) and a reaction time of 5 to 10 hours can be effective.[1][2] The molar ratio of reactants also plays a significant role.[1]

Q4: What are the main factors that influence the yield and selectivity of the transesterification reaction?

A4: Several factors significantly impact the reaction outcome, including reaction temperature, reaction time, catalyst type and loading, and the molar ratio of the reactants (e.g., n(propyl alcohol)/n(DMC)).[1][3][4]

Q5: Are there any common side reactions to be aware of?

A5: While the primary reaction aims for the formation of this compound, side reactions can occur. The formation of byproducts can be influenced by the catalyst's properties and the reaction conditions. For instance, strong basic sites on a catalyst might lead to undesired decomposition reactions.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Conversion of Dimethyl Carbonate (DMC) 1. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.[1] 2. Inadequate Reaction Time: The reaction may not have had enough time to proceed to completion.[1][2] 3. Insufficient Catalyst Activity: The catalyst loading may be too low, or the catalyst may have poor activity.[1][3] 4. Incorrect Reactant Molar Ratio: An inappropriate ratio of propanol to DMC can limit the conversion.[1]1. Gradually increase the reaction temperature to the optimal range identified for your catalyst (e.g., around 363 K for K2CO3/Hβ).[1] 2. Increase the reaction time. Experiments have shown optimal times in the range of 5-10 hours.[1][2] 3. Ensure the correct catalyst loading is used. For K2CO3/Hβ, a loading of 28% has been shown to be effective.[1] If catalyst activity is still low, consider preparing a fresh batch of catalyst. 4. Optimize the molar ratio of propanol to DMC. A ratio of 3:1 has been reported as optimal in some studies.[1]
Low Selectivity to this compound (DPC) 1. Suboptimal Reaction Temperature: Higher temperatures can sometimes favor side reactions. 2. Inappropriate Catalyst: The catalyst's properties (e.g., pore size, surface area, basicity) may not be ideal for DPC formation.[1][3]1. While higher temperatures can increase conversion, they may negatively impact selectivity. It is crucial to find the optimal temperature that balances both.[1] 2. Consider using a catalyst with optimized properties. For example, a K2CO3/Hβ catalyst with a 28% K2CO3 loading has been shown to provide good selectivity.[1] The choice of support material (e.g., Hβ zeolite vs. activated carbon) can also influence selectivity.[1][2]
Inconsistent Results 1. Catalyst Deactivation: The catalyst may be losing its activity over repeated uses. 2. Variability in Starting Materials: Impurities in the reactants can affect the reaction. 3. Inconsistent Reaction Conditions: Fluctuations in temperature or stirring speed can lead to variable outcomes.1. Test the reusability of your catalyst. Some catalysts, like K2CO3/AC, have shown good reusability.[2] If deactivation is observed, catalyst regeneration or using a fresh batch for each reaction may be necessary. 2. Ensure the purity of your dimethyl carbonate and propanol. 3. Maintain precise control over reaction parameters such as temperature and mixing.

Experimental Protocols

Synthesis of K2CO3/Hβ Catalyst

This protocol is based on the methodology for preparing a supported potassium carbonate catalyst.

  • Support Preparation: Begin with commercially available Hβ zeolite as the support material.

  • Impregnation: Prepare an aqueous solution of potassium carbonate (K2CO3).

  • Mixing: Add the Hβ zeolite to the K2CO3 solution and stir continuously for a specified period (e.g., 24 hours) at room temperature to ensure even impregnation.

  • Drying: Remove the excess water by evaporation under reduced pressure at a controlled temperature (e.g., 353 K).

  • Calcination: Calcine the dried solid at a high temperature (e.g., 773 K) for a set duration (e.g., 4 hours) in a muffle furnace to obtain the final K2CO3/Hβ catalyst.

Transesterification of Dimethyl Carbonate with Propanol

This protocol outlines the general procedure for the transesterification reaction.

  • Reactant and Catalyst Charging: In a batch reactor, add the calculated amounts of dimethyl carbonate (DMC), propanol, and the prepared catalyst.

  • Reaction Conditions: Set the desired reaction temperature (e.g., 363 K) and stirring speed.

  • Reaction Progression: Allow the reaction to proceed for the specified time (e.g., 10 hours).

  • Sampling and Analysis: Periodically, or at the end of the reaction, take samples from the reactor.

  • Product Analysis: Analyze the composition of the reaction mixture using gas chromatography (GC) to determine the conversion of DMC and the selectivity to this compound (DPC).

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on the Transesterification of DMC with Propanol using K2CO3/Hβ Catalyst

Reaction Temperature (K)DMC Conversion (%)DPC Selectivity (%)
333LowLow
343ModerateModerate
353HighHigh
36394.458.7
366Slightly LowerSlightly Lower
Reaction conditions: n(propyl alcohol)/n(DMC) = 3, reaction time = 10 h, K2CO3 loading = 28%.[1]

Table 2: Effect of Reactant Molar Ratio (n(propyl alcohol)/n(DMC)) on the Transesterification of DMC with Propanol using K2CO3/Hβ Catalyst

n(propyl alcohol)/ n(DMC)DMC Conversion (%)DPC Selectivity (%)DPC Yield (%)
2/183.352.143.4
2.5/190.256.851.2
3/194.458.755.4
3.5/195.957.355.0
4/196.558.356.3
Reaction conditions: reaction temperature = 363 K, reaction time = 10 h, K2CO3 loading = 28%.[1]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Transesterification Reaction cluster_analysis Product Analysis p1 Prepare K2CO3 Solution p2 Impregnate Hβ Zeolite p1->p2 p3 Dry the Mixture p2->p3 p4 Calcine the Solid p3->p4 r1 Charge Reactor with DMC, Propanol & Catalyst p4->r1 r2 Set Reaction Temperature (e.g., 363 K) r1->r2 r3 Set Reaction Time (e.g., 10 hours) r1->r3 r4 Stir the Mixture r1->r4 a1 Take Samples r4->a1 a2 Analyze by Gas Chromatography a1->a2 a3 Determine Conversion & Selectivity a2->a3

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low DPC Yield cause1 Suboptimal Temperature issue->cause1 cause2 Inadequate Time issue->cause2 cause3 Poor Catalyst Activity issue->cause3 cause4 Incorrect Molar Ratio issue->cause4 sol1 Adjust Temperature to ~363 K cause1->sol1 sol2 Increase Reaction Time (5-10h) cause2->sol2 sol3 Check Catalyst Loading/Prepare Fresh cause3->sol3 sol4 Optimize Reactant Ratio (e.g., 3:1) cause4->sol4

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Safe Disposal of Dipropyl Carbonate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of dipropyl carbonate waste. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is classified as a hazardous substance.[1] The primary hazards include:

  • Flammability: It is a flammable liquid and vapor.[2][3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Health Hazards: It may cause skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] It is considered harmful if swallowed, inhaled, or in contact with skin.[3][4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A2: When handling this compound waste, you must wear appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or glasses with side shields.[1][5]

  • Skin Protection: Compatible, chemical-resistant gloves and protective clothing.[1][5] Always inspect gloves before use and use proper glove removal technique.[2]

  • Respiratory Protection: Handle the waste in a well-ventilated area or a chemical fume hood.[1][2]

Q3: How should I collect and store this compound waste in the laboratory?

A3: Proper collection and storage are crucial to prevent accidents:

  • Container: Use a designated, properly labeled, and chemically compatible waste container.[1] The container must have a tightly fitting cap and be kept closed except when adding waste.[2]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1][2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

  • Segregation: Do not mix this compound waste with other waste streams.[2] Keep it separate from strong oxidizing agents and strong bases.[5]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste must be disposed of as hazardous chemical waste. The general procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] All disposal activities must be in accordance with local, state, and federal regulations.[2] Never dispose of this compound down the drain.[1]

Q5: How should I label a waste container for this compound?

A5: The waste container must be clearly labeled with its contents.[6] The label should include the chemical name ("this compound Waste") and identify its hazards (e.g., "Flammable," "Irritant").

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of this compound.

Solution:

  • Safety First: Immediately alert others in the area and ensure there are no sources of ignition.[1][2] Ensure the area is well-ventilated.[1][2]

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Cleanup: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to soak up the spill.[2]

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a properly labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area after the material has been picked up.[5]

Problem: The waste container is emitting a strange odor.

Solution: This could indicate that the container is not properly sealed or that an incompatible substance has been added, causing a chemical reaction. Immediately ensure the container's cap is tightly sealed. If the odor persists, move the container to a well-ventilated area like a fume hood and consult with your institution's Environmental Health and Safety (EHS) department for guidance.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueReference
CAS Number 623-96-1[1][2][4]
Molecular Formula C₇H₁₄O₃[1][3][4]
Molecular Weight 146.18 g/mol [1][3][4]
Flash Point 55 °C (131 °F) - closed cup[4][5]
Boiling Point 167-168 °C[4]
Density 0.944 g/mL at 25 °C[4]
UN Number 3272[2][5]
Transport Hazard Class 3 (Flammable Liquid)[4][5]
Packing Group III[5]

Experimental Protocol: Spill Cleanup

This protocol details the steps for cleaning up a small-scale this compound spill in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Spill kit containing non-combustible absorbent material (e.g., sand, vermiculite).

  • Non-sparking tools (e.g., plastic scoop or dustpan).

  • A designated hazardous waste container with a proper label.

Procedure:

  • Assess the Situation: Evacuate non-essential personnel from the immediate area.[1]

  • Eliminate Ignition Sources: Turn off any nearby equipment, open flames, or potential sources of sparks.[1][2]

  • Ensure Ventilation: Work in a well-ventilated area or fume hood to avoid inhaling vapors.[1][2]

  • Wear PPE: Don the appropriate PPE, including safety goggles, gloves, and a lab coat.[1][5]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Create a dike around the spill using absorbent material to stop it from spreading.

  • Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material.[2] Allow the material to fully absorb the liquid.

  • Collect the Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material and place it into the designated hazardous waste container.[1]

  • Seal and Label: Securely close the waste container. Ensure it is accurately labeled as "this compound Spill Debris" and includes hazard warnings.

  • Final Cleanup: Wipe down the spill area with an appropriate solvent (check your institution's specific procedures) and collect the cleaning materials as hazardous waste.

  • Dispose: Arrange for the disposal of the waste container through your institution's licensed hazardous waste disposal program.[1]

  • Report: Report the incident to your supervisor or laboratory safety coordinator.[7]

Logical Workflow for Waste Disposal

DipropylCarbonateDisposal cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill gen Generate Dipropyl Carbonate Waste assess Assess Hazards (Flammable, Irritant) gen->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect store Store Container in a Cool, Dry, Well-Ventilated Area collect->store check Keep Container Tightly Closed Away From Ignition Sources store->check arrange Arrange for Pickup by a Licensed Waste Disposal Company check->arrange disposed Waste Disposed in Compliance with Regulations arrange->disposed spill_event Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill_event->spill_protocol collect_spill Collect Contaminated Materials as Waste spill_protocol->collect_spill collect_spill->arrange

Caption: Workflow for the safe management and disposal of this compound waste.

References

Troubleshooting low ionic conductivity in dipropyl carbonate-based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipropyl carbonate (DPC)-based electrolytes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low ionic conductivity.

Troubleshooting Guide: Low Ionic Conductivity

Issue: My this compound-based electrolyte is exhibiting lower than expected ionic conductivity.

This guide will walk you through a systematic process to identify and resolve the potential causes of low ionic conductivity in your DPC-based electrolyte system.

Troubleshooting_Low_Ionic_Conductivity cluster_salt Salt-Related Checks cluster_solvent Solvent-Related Checks start Start: Low Ionic Conductivity Observed check_salt 1. Verify Salt Concentration and Purity start->check_salt check_solvent 2. Assess Solvent Quality and Viscosity check_salt->check_solvent Concentration & Purity OK salt_conc Is salt concentration optimal? (Typically 0.8-1.2 M) check_salt->salt_conc check_temp 3. Evaluate Experimental Temperature check_solvent->check_temp Solvent Quality OK solvent_purity Is the DPC anhydrous and high-purity? check_solvent->solvent_purity consider_additives 4. Consider a Co-Solvent or Additive check_temp->consider_additives Temperature is Optimal remeasure 5. Re-measure Ionic Conductivity consider_additives->remeasure Co-Solvent/Additive Introduced end_resolved Issue Resolved remeasure->end_resolved Conductivity Improved end_consult Consult Further Literature/ Technical Support remeasure->end_consult Conductivity Still Low salt_purity Is the salt anhydrous and pure? salt_conc->salt_purity Yes salt_purity->check_solvent Yes solvent_viscosity Is the viscosity too high? solvent_purity->solvent_viscosity Yes solvent_viscosity->check_temp No

Caption: Troubleshooting workflow for low ionic conductivity.

Step 1: Verify Salt Concentration and Purity

Question: Could the concentration or purity of my lithium salt be the issue?

Answer: Yes, both the concentration and purity of the dissolved salt are critical factors.

  • Optimal Concentration: For many carbonate-based electrolytes, the maximum ionic conductivity is typically observed at a salt concentration of around 1.0 M.[1] At lower concentrations, there are fewer charge carriers. Conversely, at very high concentrations, increased viscosity and the formation of ion pairs can hinder ion mobility and decrease conductivity.[2][3]

  • Salt Purity: The presence of impurities, especially water, can significantly decrease ionic conductivity. Lithium salts are often hygroscopic and must be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture absorption. Ensure your salt is of high purity and has been properly dried before use.

Recommended Action:

  • Prepare a fresh batch of electrolyte, ensuring the salt is weighed accurately to achieve the target concentration.

  • Handle all materials in an inert and dry environment.

  • If the issue persists, consider using a newly opened container of high-purity, battery-grade salt.

Step 2: Assess Solvent Quality and Viscosity

Question: How does the this compound (DPC) solvent itself affect conductivity?

Answer: The properties of DPC, primarily its viscosity and purity, are fundamental to achieving high ionic conductivity.

  • Viscosity: Ionic conductivity is inversely related to the viscosity of the electrolyte.[4] Solvents with higher viscosity will impede the movement of ions. DPC, being a linear carbonate, generally has a lower viscosity than cyclic carbonates like propylene (B89431) carbonate (PC), but it is still a key parameter to consider.

  • Purity: Similar to the salt, the purity of the DPC is crucial. Water is a common and detrimental impurity.

Recommended Action:

  • Ensure you are using high-purity, anhydrous DPC.

  • If high viscosity is suspected to be the primary limiting factor, consider the use of a co-solvent.

Step 3: Evaluate Experimental Temperature

Question: Does the temperature at which I'm conducting my experiment matter?

Answer: Absolutely. Ionic conductivity is strongly dependent on temperature.

  • Temperature Effects: An increase in temperature generally leads to a decrease in electrolyte viscosity and an increase in ion mobility, resulting in higher ionic conductivity.[5][6] If your experiments are conducted at low temperatures, a lower conductivity reading is expected.

Recommended Action:

  • Verify the temperature at which your measurements are being taken.

  • If your application allows, consider performing measurements at a controlled, slightly elevated temperature (e.g., 25°C or 30°C) to see if conductivity improves. Be aware that the thermal stability of your electrolyte components is a limiting factor.[2]

Step 4: Consider a Co-Solvent or Additive

Question: What can I do if the intrinsic properties of the DPC and salt system are limiting the conductivity?

Answer: Employing co-solvents or specialized additives is a common strategy to enhance ionic conductivity.

  • Co-solvents: A widely used approach is to mix a solvent with a high dielectric constant (which promotes salt dissociation), such as ethylene (B1197577) carbonate (EC) or propylene carbonate (PC), with a low-viscosity solvent like DPC.[7][8] This combination can achieve a balance of properties that leads to higher overall conductivity.

  • Additives:

    • Anion Acceptors: Compounds like boron-based additives can interact with the anions of the lithium salt, which helps to break up ion pairs and increase the number of free lithium ions available to conduct charge.[9]

    • Inorganic Nanoparticles: The addition of nano-sized inorganic oxides such as SiO₂, TiO₂, or Al₂O₃ can sometimes improve ionic conductivity.[9] The proposed mechanism involves the adsorption of anions onto the oxide surface, which disrupts ion pairs and increases the dissociation of the lithium salt.[9]

Recommended Action:

  • Experiment with binary or ternary solvent systems. A common starting point is a mixture of a cyclic carbonate (like EC or PC) with DPC.

  • Investigate the use of small amounts (typically 1-5% by weight) of additives known to enhance conductivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical range for ionic conductivity in carbonate-based electrolytes? A typical ionic conductivity for a 1.0 M solution of LiPF₆ in a mixture of organic carbonates at room temperature is in the range of a few mS/cm.[1] For instance, solutions of LiPF₆ in propylene carbonate can reach conductivities around 6.0 mS/cm.[10]

Q2: Why does ionic conductivity decrease at very high salt concentrations? At high salt concentrations, the viscosity of the electrolyte increases significantly, which slows down the movement of ions.[11] Additionally, the increased proximity of ions leads to the formation of neutral ion pairs and larger aggregates, which do not contribute to ionic conductivity.[2] This reduces the overall number of effective charge carriers.

Q3: Can the type of lithium salt used impact the ionic conductivity? Yes, the choice of lithium salt has a significant impact. Salts like lithium hexafluorophosphate (B91526) (LiPF₆) are commonly used because they offer a good balance of ionic conductivity and electrochemical stability.[7] Other salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium tetrafluoroborate (B81430) (LiBF₄), will result in different conductivity values due to variations in ion size, mobility, and the degree of ion pairing in the DPC solvent.[12]

Q4: How does water as an impurity affect my electrolyte? Water can react with common lithium salts, such as LiPF₆, leading to the formation of HF, which can degrade electrode materials. Furthermore, water can increase the viscosity of the electrolyte and interfere with the solvation of lithium ions, both of which can lead to a decrease in ionic conductivity.

Q5: What is the relationship between viscosity, dielectric constant, and ionic conductivity?

  • Viscosity: Lower viscosity is generally better for ionic conductivity as it allows for easier ion movement.[4]

  • Dielectric Constant: A higher dielectric constant of the solvent helps to dissolve the salt and separate the positive and negative ions, leading to a higher concentration of free charge carriers.[3] The ideal electrolyte often uses a mixture of solvents to achieve a balance: one with a high dielectric constant to dissolve the salt and another with a low viscosity to facilitate ion transport.[8]

Data Presentation

Table 1: Ionic Conductivity and Viscosity of Common Carbonate-Based Electrolytes

Note: Data for this compound (DPC) is limited in the literature. The values presented for other common carbonates are for comparative purposes. The electrolyte is 1.0 M LiPF₆ in the specified solvent at approximately 25°C, unless otherwise noted.

SolventIonic Conductivity (mS/cm)Viscosity (mPa·s)Dielectric Constant
Propylene Carbonate (PC)~6.0[10]~2.5~65.0
Ethylene Carbonate (EC)Solid at 25°CSolid at 25°C~89.6 (at 40°C)
Diethyl Carbonate (DEC)Low~0.75~2.8
Dimethyl Carbonate (DMC)Low~0.59~3.1
This compound (DPC) Data not readily availableExpected to be slightly higher than DECExpected to be low
EC/DMC (1:1 wt.)~10-12~2.8-
PC/DEC (1:1 vol.)~7-9--

Experimental Protocols

Methodology for Measuring Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the standard procedure for determining the ionic conductivity of a liquid electrolyte.

1. Objective: To measure the bulk resistance of the DPC-based electrolyte, from which the ionic conductivity can be calculated.

2. Materials and Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module

  • Conductivity cell (two-electrode or four-electrode configuration) with platinum or other inert electrodes

  • Inert atmosphere glovebox (e.g., Argon-filled)

  • DPC-based electrolyte solution

  • Temperature control system (e.g., water bath or environmental chamber)

3. Experimental Setup:

  • Two-Electrode Cell: This is a common setup for measuring electrolyte conductivity.[13] It consists of two parallel, inert electrodes with a known geometry, immersed in the electrolyte.

  • Cell Constant: The cell constant (K) is a geometric factor specific to the conductivity cell used. It is determined by calibrating the cell with a standard solution of known conductivity (e.g., a standard KCl solution). The cell constant is calculated as K = σ_known * R_measured.

  • Procedure:

    • Assemble the conductivity cell inside an inert atmosphere glovebox to prevent contamination.

    • Fill the cell with the DPC-based electrolyte, ensuring the electrodes are fully immersed.

    • Seal the cell to prevent solvent evaporation and atmospheric contamination.

    • Place the cell in a temperature-controlled environment and allow it to thermally equilibrate.

    • Connect the cell to the potentiostat.

4. EIS Measurement Parameters:

  • Mode: Potentiostatic

  • DC Potential: 0 V (to avoid any DC current)

  • AC Amplitude: A small perturbation, typically 10 mV, is used to ensure the system responds linearly.[13]

  • Frequency Range: A wide range is typically scanned, for example, from 100 kHz down to 1 Hz.[14]

5. Data Acquisition and Analysis:

  • Run the EIS experiment. The output is typically a Nyquist plot, which plots the negative imaginary impedance (-Z") versus the real impedance (Z').

  • On the Nyquist plot, the bulk resistance (R_bulk) of the electrolyte is determined from the high-frequency intercept on the real (Z') axis.[15] This point corresponds to the frequency at which the capacitive contributions are negligible.

  • Calculate the ionic conductivity (σ) using the following formula:

    σ = K / R_bulk

    Where:

    • σ is the ionic conductivity (in S/cm)

    • K is the cell constant (in cm⁻¹)

    • R_bulk is the measured bulk resistance (in Ω)

6. Reporting Results:

  • The ionic conductivity should be reported in S/cm or mS/cm.

  • The temperature at which the measurement was performed must be specified.

  • Details of the electrolyte composition (solvent, salt, concentration) should be clearly stated.

References

Dipropyl carbonate safety precautions and personal protective equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and emergency procedures for handling dipropyl carbonate in a laboratory setting. The following question-and-answer format is designed to address common concerns and provide clear guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a flammable liquid and vapor.[1][2] It can be harmful if swallowed, inhaled, or comes into contact with skin.[1] The substance may cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

2. What are the immediate first aid measures in case of exposure?

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, ensuring to flush under the eyelids. Seek medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.

3. What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE is mandatory when working with this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.

Experimental Protocols & Handling

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and take precautionary measures against static discharge.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Keep containers tightly sealed to prevent leakage.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol [1]
Appearance Liquid
Boiling Point 167-168 °C[3]
Melting Point -41 °C[4]
Flash Point 55 °C (131 °F) - closed cup
Density 0.944 g/mL at 25 °C[3]
Solubility in Water 4.1 g/L at 25 °C[5]
Vapor Pressure 1.7 mmHg at 25 °C[4][5]

Emergency Workflow: Chemical Spill

The following diagram outlines the procedural flow for safely managing a this compound spill in the laboratory.

G cluster_0 Chemical Spill Response Workflow A Spill Detected B Evacuate Immediate Area & Alert Others A->B C Assess the Spill Size and Risk B->C D Don Appropriate PPE C->D E Contain the Spill with Absorbent Material D->E F Collect and Dispose of Waste in a Labeled Container E->F G Decontaminate the Area F->G H Report the Incident G->H

Caption: General workflow for handling a chemical spill.

References

Technical Support Center: Dipropyl Carbonate in High-Voltage Li-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dipropyl Carbonate (DPC) in high-voltage lithium-ion battery applications. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Capacity Fading and Poor Cycling Stability

Q: My high-voltage cell with a DPC-based electrolyte shows significant capacity loss after only a few cycles. What are the likely causes and how can I troubleshoot this?

A: Rapid capacity fading in high-voltage cells using DPC is a common challenge, often stemming from aggressive side reactions at the cathode-electrolyte interface. At potentials above 4.2 V vs. Li/Li⁺, linear carbonates like DPC are prone to oxidative decomposition.

Troubleshooting Steps:

  • Verify Electrochemical Window: The first step is to determine the practical oxidation stability of your electrolyte. The oxidative decomposition of the electrolyte can lead to reduced lithium inventory and the formation of a thick, resistive layer on the cathode, known as the Cathode Electrolyte Interphase (CEI).[1]

  • Analyze Interfacial Impedance: An increase in impedance is a strong indicator of detrimental surface layer growth. Use Electrochemical Impedance Spectroscopy (EIS) to monitor the change in charge transfer resistance at both the anode and cathode during cycling. A significant rise in impedance correlates with capacity fade.

  • Post-Mortem Surface Analysis: After cycling, disassemble the cell in an inert atmosphere. Analyze the surface of the cathode (e.g., NMC, LCO) and anode (e.g., graphite) using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM). Look for evidence of a thick, non-uniform CEI on the cathode and signs of excessive SEI growth or lithium plating on the anode.

  • Consider Electrolyte Additives: The introduction of specific additives can create a more stable protective layer on the cathode at high voltages. Additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) can electropolymerize to form a passivating film, suppressing further electrolyte decomposition.[2] For example, 1 wt% of Lithium Difluorophosphate (LiDFP) has been shown to significantly improve capacity retention in high-voltage cells.[2]

Logical Troubleshooting Flow for Poor Cycling Stability

start Observed Problem: Rapid Capacity Fade cause1 Potential Cause: Electrolyte Oxidation at Cathode start->cause1 cause2 Potential Cause: Unstable SEI on Anode start->cause2 cause3 Potential Cause: Transition Metal Dissolution start->cause3 analysis1 Analysis: Cyclic Voltammetry (CV) to check oxidation potential cause1->analysis1 analysis2 Analysis: Electrochemical Impedance Spectroscopy (EIS) cause1->analysis2 analysis3 Analysis: Post-mortem XPS/SEM on cathode surface cause1->analysis3 cause2->analysis2 analysis4 Analysis: Post-mortem XPS/SEM on anode surface cause2->analysis4 analysis5 Analysis: ICP-OES of electrolyte to detect dissolved metals cause3->analysis5 solution1 Solution: Introduce film-forming additives (VC, FEC, LiDFP) analysis1->solution1 analysis3->solution1 solution2 Solution: Optimize SEI formation protocol (slow initial cycles) analysis4->solution2 solution3 Solution: Apply cathode surface coating (e.g., Al2O3, Li-Polymer) analysis5->solution3 solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate

Caption: Troubleshooting workflow for capacity fade.

Issue 2: Cell Swelling and Gas Generation

Q: My pouch cell is swelling significantly during the first few cycles and during high-voltage holds. What gases are being produced and why?

A: Gas generation is a critical issue in Li-ion batteries, stemming from the electrochemical decomposition of electrolyte components.[3] In carbonate-based electrolytes, common gaseous products include CO₂, CO, and various hydrocarbons like ethylene (B1197577) (C₂H₄) and ethane (B1197151) (C₂H₆).[3][4]

Primary Causes:

  • SEI Formation (Anode): During the initial charging cycles, the electrolyte reductively decomposes on the graphite (B72142) anode surface to form the Solid Electrolyte Interphase (SEI). This process is a major source of gas.[5] While necessary, an unstable or continuously reforming SEI leads to excessive and prolonged gas production.

  • Oxidative Decomposition (Cathode): At high voltages, DPC and other electrolyte components can oxidize at the cathode surface. This process is a significant source of CO and CO₂.[1] The highly catalytic surface of Ni-rich cathodes can lower the onset potential for this decomposition.[1]

  • Reaction with Trace Water: Residual moisture in the cell can react with the LiPF₆ salt to form acidic species like HF, which in turn catalyzes further electrolyte decomposition and gas generation.

Troubleshooting and Mitigation:

  • Quantify and Identify Gases: Use in-situ or ex-situ gas analysis techniques, such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), to identify the specific gases and their quantities.[4][6] High levels of CO and CO₂ often point towards oxidative decomposition at the cathode.

  • Use Gas-Suppressing Additives: Certain additives are designed to modify the SEI or CEI to reduce gas production. For example, divinyl sulfone (DVSF) has been shown to reduce CO₂ generation by reacting with cyclic carbonates.[5]

  • Control Formation Protocol: A slow, controlled formation protocol at a low C-rate (e.g., C/20) and moderate temperature (e.g., 25°C) can help form a more stable and compact SEI, reducing the total volume of gas generated during the battery's lifetime.[7]

Decomposition Pathway Leading to Gas Generation

reactant reactant process process product product interface interface DPC This compound (DPC) Oxidation Oxidation (>4.2V) DPC->Oxidation at Reduction Reduction (<0.8V) DPC->Reduction at LiPF6 LiPF6 Salt Hydrolysis Hydrolysis LiPF6->Hydrolysis H2O Trace H2O H2O->Hydrolysis Cathode Cathode Surface (e.g., NMC) Oxidation->Cathode CO2 CO2, CO Oxidation->CO2 Hydrocarbons Propane, Propene, etc. Oxidation->Hydrocarbons Anode Anode Surface (Graphite) Reduction->Anode SEI_Components SEI Components (e.g., Li2CO3, ROLi) Reduction->SEI_Components HF HF Hydrolysis->HF HF->Oxidation catalyzes

Caption: Pathways of DPC electrolyte decomposition.

Issue 3: Poor Rate Capability and High Viscosity

Q: My cell's performance drops significantly at higher C-rates when using a DPC-based electrolyte. Is this related to the solvent's physical properties?

A: Yes, the physical properties of the electrolyte, such as ionic conductivity and viscosity, are critical for rate performance. DPC, having a longer alkyl chain than dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), generally exhibits higher viscosity and lower ionic conductivity.

Key Considerations:

  • Viscosity and Ionic Transport: Higher viscosity impedes the movement of lithium ions through the electrolyte and within the porous structure of the electrodes, leading to increased polarization and a drop in voltage at high currents. This effect is more pronounced at lower temperatures.

  • Wettability: A more viscous electrolyte may also have poorer wettability of the separator and electrodes, which can lead to inhomogeneous current distribution and reduced active material utilization, especially in large-format cells.

Mitigation Strategies:

  • Co-Solvents: Formulate the electrolyte with a lower-viscosity co-solvent. Adding solvents like EMC or DMC can significantly decrease the overall viscosity and improve ionic conductivity. A common strategy is to blend a high-permittivity solvent like ethylene carbonate (EC) for salt dissociation with low-viscosity linear carbonates like DPC and EMC.

  • Temperature Effects: Evaluate cell performance at various temperatures. As temperature increases, electrolyte viscosity decreases and ionic conductivity increases, which should improve rate capability.[8][9] Understanding this relationship is crucial for applications with specific operating temperature ranges.

  • Electrode and Separator Design: Thinner electrodes and more porous separators can help mitigate the mass transport limitations associated with higher viscosity electrolytes.

Quantitative Data Summary

Table 1: Physicochemical Properties of Common Carbonate Solvents

SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Viscosity (cP at 25°C)Ionic Conductivity (1M LiPF₆, mS/cm)
Ethylene Carbonate (EC)C₃H₄O₃88.0636.4248~1.9 (at 40°C)~6.5 (in 1:1 EC:DMC)
Propylene Carbonate (PC)C₄H₆O₃102.09-48.82422.53~7.0
Dimethyl Carbonate (DMC)C₃H₆O₃90.084.6900.59Low (used as co-solvent)
Diethyl Carbonate (DEC)C₅H₁₀O₃118.13-431270.75Low (used as co-solvent)
This compound (DPC) C₇H₁₄O₃ 146.18 -70 168 ~1.1 Lower than DMC/DEC blends

Note: Values are approximate and can vary based on purity, salt concentration, and measurement conditions. DPC data is less common in literature compared to other carbonates.

Table 2: Performance Impact of Additives in High-Voltage Cells

CathodeBase ElectrolyteAdditiveVoltage Window (V)Cycle NumberCapacity Retention (%)Reference
LiNi₁/₃Mn₁/₃Co₁/₃O₂Carbonate-based1 wt% LiDFPup to 4.520078.2[2]
LiNi₀.₅Co₀.₂Mn₀.₃O₂Carbonate-based1 wt% LiDFPup to 4.510093.8[2]
Li/NMC532EC-based5% FECN/A100Stable Cycling[2]
NCM811@LMNCON/ANone (Coating)2.7 - 4.650083.4[10]

Experimental Protocols

Protocol 1: Evaluation of Electrolyte Oxidative Stability using Cyclic Voltammetry (CV)

Objective: To determine the anodic stability limit of the DPC-based electrolyte.

Materials:

  • Three-electrode cell (e.g., Swagelok-type or beaker cell).[11]

  • Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) disk electrode.

  • Counter (CE) and Reference (RE) Electrodes: Lithium metal foil.

  • Electrolyte: DPC-based solution with 1M LiPF₆.

  • Potentiostat.

  • Argon-filled glovebox.

Procedure:

  • Assemble the three-electrode cell inside the glovebox.

  • Connect the cell to the potentiostat.

  • Set the CV parameters:

    • Scan range: Open Circuit Voltage (OCV) to ~5.5 V vs. Li/Li⁺.

    • Scan rate: A slow scan rate, e.g., 0.1 to 1.0 mV/s, is recommended to observe clear onsets.

    • Number of cycles: 3-5.

  • Run the experiment, recording the current response as a function of the applied potential.

Data Analysis:

  • Plot the current vs. potential.

  • The onset potential of oxidation is identified as the voltage at which a sharp, continuous increase in anodic current is observed. This indicates the beginning of significant electrolyte decomposition.

Protocol 2: Post-Cycling Gas Analysis using Gas Chromatography (GC)

Objective: To identify and quantify the gaseous decomposition products from a cycled Li-ion cell.

Materials:

  • Cycled pouch or coin cell.

  • Gas-tight syringe.

  • Gas Chromatography system with a suitable detector (e.g., TCD for permanent gases, FID for hydrocarbons, or MS for identification).

  • Sealed container inside an argon-filled glovebox.

Procedure:

  • Place the cycled cell inside the sealed container within the glovebox.

  • Carefully puncture the cell casing (for pouch cells) or open the crimped seal (for coin cells) to release the internal gases into the container.

  • Using the gas-tight syringe, draw a known volume of the headspace gas from the container.

  • Inject the gas sample into the GC inlet.

  • Run the pre-programmed GC method to separate and detect the different gas components.

Data Analysis:

  • Identify gas species by comparing their retention times to those of known standards or by using the MS library.

  • Quantify the concentration of each gas by integrating the peak areas and comparing them against a calibration curve generated from standard gas mixtures.

Experimental Workflow for Decomposition Analysis

start Assemble and Seal Li-ion Pouch Cell (DPC Electrolyte) cycling Perform Electrochemical Cycling (e.g., Formation, High-Voltage Hold) start->cycling observe Observe Degradation (Swelling, Capacity Fade) cycling->observe disassemble Disassemble Cell in Ar-filled Glovebox observe->disassemble Yes gas_analysis Gas Analysis: Headspace GC-MS disassemble->gas_analysis electrolyte_analysis Electrolyte Analysis: Extract liquid, LC-MS disassemble->electrolyte_analysis electrode_analysis Electrode Surface Analysis: Rinse electrodes, XPS/SEM/FTIR disassemble->electrode_analysis result1 Identify Gaseous Products (CO2, CO, Hydrocarbons) gas_analysis->result1 result2 Identify Soluble Products (Oligomers, Phosphates) electrolyte_analysis->result2 result3 Characterize SEI/CEI Composition and Morphology electrode_analysis->result3

Caption: Workflow for post-mortem cell analysis.

References

Technical Support Center: Viscosity Reduction in Dipropyl Carbonate Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of viscosity in electrolyte solutions containing dipropyl carbonate (DPC). High viscosity can impede ion transport, affecting the performance of electrochemical systems.[1][2] This guide offers practical solutions and detailed experimental protocols to address these challenges.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at reducing the viscosity of DPC-based electrolyte solutions.

Issue Potential Cause Troubleshooting Steps
1. Electrolyte viscosity is too high for the application. High concentration of lithium salt.Reduce the salt concentration. While a higher concentration can increase conductivity, it also significantly increases viscosity.[3] Experiment with a range of concentrations to find the optimal balance for your application.
High proportion of DPC in the solvent mixture.Introduce a low-viscosity co-solvent. Linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) are effective at reducing the overall viscosity of the electrolyte.[4][5] Start with a small percentage of the co-solvent and incrementally increase it while monitoring the viscosity.
Low experimental temperature.Increase the operating temperature. The viscosity of carbonate-based electrolytes decreases as the temperature rises.[4] However, ensure the temperature remains within the safe operating limits of your experimental setup and materials.
2. Inconsistent viscosity measurements between samples. Inaccurate measurement technique.Ensure a standardized and precise viscosity measurement protocol is followed. Use a calibrated viscometer and control the temperature accurately during measurements.[6][7]
Sample contamination.Traces of water or other impurities can affect viscosity.[5] Ensure all solvents and salts are of high purity and handle them in a controlled environment (e.g., a glovebox) to prevent contamination.
Incomplete dissolution of the salt.Ensure the lithium salt is fully dissolved in the solvent mixture. Use appropriate mixing techniques (e.g., magnetic stirring) and allow sufficient time for complete dissolution.
3. Phase separation or precipitation occurs after adding a co-solvent. Poor miscibility of the co-solvent with DPC or the salt solution.Select a co-solvent that is miscible with DPC over the desired temperature and concentration range. Consult solvent miscibility charts and perform small-scale miscibility tests before preparing larger batches.
Salt precipitation due to reduced dielectric constant.While low-viscosity co-solvents are beneficial, they often have lower dielectric constants, which can reduce salt dissociation.[4][8] It may be necessary to use a ternary mixture, incorporating a high-dielectric-constant solvent like ethylene (B1197577) carbonate (EC) to maintain salt solubility while still achieving a lower viscosity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective co-solvents for reducing the viscosity of this compound (DPC) based electrolytes?

A1: Linear carbonates with low viscosity are excellent choices. Dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) are commonly used to reduce the viscosity of carbonate-based electrolytes.[4][5] These solvents, when blended with DPC, can significantly lower the overall viscosity of the solution, thereby improving ion mobility.

Q2: How does the concentration of the lithium salt affect the viscosity of the electrolyte?

A2: The viscosity of the electrolyte is directly influenced by the concentration of the dissolved lithium salt.[6] Increasing the salt concentration generally leads to a higher viscosity due to increased ion-solvent and ion-ion interactions.[6] It is crucial to optimize the salt concentration to achieve a balance between ionic conductivity and viscosity.

Q3: What is the effect of temperature on the viscosity of DPC electrolyte solutions?

A3: The viscosity of DPC electrolyte solutions, like other carbonate-based electrolytes, is inversely proportional to temperature.[4] Increasing the temperature reduces the viscosity, which can enhance ion transport. However, it is important to consider the thermal stability of all components in your system and operate within a safe temperature range.

Q4: Can I use a single solvent for my electrolyte system?

A4: While possible, it is often not ideal. Solvents with high dielectric constants, which are good for dissolving salts, tend to have high viscosity. Conversely, low-viscosity solvents may have lower dielectric constants.[4][8] Therefore, a mixed-solvent system is typically employed to achieve an optimal balance of properties.[4][9]

Q5: How can I accurately measure the viscosity of my electrolyte solutions?

A5: Accurate viscosity measurements are critical for electrolyte development.[2] Using a calibrated viscometer, such as an Ubbelohde or a rotational viscometer, under tightly controlled temperature conditions is essential.[6][7] Ensure that the sample is free from air bubbles and contaminants, as these can affect the results.[5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound (DPC) in the searched literature, the following table presents illustrative data for a structurally similar linear carbonate, diethyl carbonate (DEC), mixed with propylene (B89431) carbonate (PC). This data demonstrates the general principle of how blending a higher viscosity solvent (PC) with a lower viscosity co-solvent (DEC) reduces the overall viscosity of the mixture.

Table 1: Viscosity of Propylene Carbonate (PC) and Diethyl Carbonate (DEC) Mixtures at 298.15K [6]

Volume % PCVolume % DECDensity (g/cm³)Viscosity (cP)
10001.1982.51
75251.1371.69
65351.1071.45
55451.0771.22
35651.0260.95
15850.9850.81
01000.9690.75

Note: This data is for PC/DEC mixtures and is intended to illustrate the concept of viscosity reduction through the use of a co-solvent. The actual viscosity values for DPC mixtures will vary.

Experimental Protocols

Protocol 1: Viscosity Measurement using an Ubbelohde Viscometer

This protocol describes the standard procedure for measuring the kinematic viscosity of an electrolyte solution, from which the dynamic viscosity can be calculated.[6]

Materials:

  • Ubbelohde viscometer

  • Thermostatted water bath with a temperature control of ±0.1°C

  • Stopwatch

  • Pipettes

  • Electrolyte sample

  • Distilled water for calibration

Procedure:

  • Calibration:

    • Calibrate the viscometer using distilled water at a known temperature to determine the viscometer constant (k).[6]

    • Measure the flow time of distilled water (t_water) through the viscometer's capillary.

    • Calculate the constant k using the known kinematic viscosity of water (ν_water) at that temperature: k = ν_water / t_water.[6]

  • Sample Preparation and Loading:

    • Ensure the electrolyte sample is at the desired measurement temperature and free of any air bubbles or particulate matter.

    • Carefully pipette a precise volume of the electrolyte sample into the viscometer.

  • Measurement:

    • Place the viscometer vertically in the thermostatted bath, ensuring the sample is fully immersed and allowed to reach thermal equilibrium (approximately 20 minutes).[7]

    • By applying gentle suction, draw the liquid up through the capillary into the measuring bulb.

    • Release the suction and allow the liquid to flow back down.

    • Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a small margin of error.[6]

  • Calculation of Viscosity:

    • Calculate the average flow time (t_sample) from your measurements.

    • Calculate the kinematic viscosity (ν) of the sample using the formula: ν = k * t_sample.[6]

    • To determine the dynamic viscosity (η), measure the density (ρ) of the electrolyte at the same temperature and use the formula: η = ν * ρ.[6]

Visualizations

The following diagrams illustrate key concepts in reducing the viscosity of electrolyte solutions.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis prep_dpc This compound (DPC) mix Mixing & Dissolution prep_dpc->mix prep_salt Lithium Salt prep_salt->mix prep_cosolvent Co-solvent (e.g., DMC) prep_cosolvent->mix viscometer Load into Viscometer mix->viscometer Prepared Electrolyte thermostat Thermal Equilibration viscometer->thermostat measure_time Measure Flow Time thermostat->measure_time calculate_visc Calculate Viscosity measure_time->calculate_visc analyze Analyze & Optimize calculate_visc->analyze

Caption: Experimental workflow for preparing and measuring the viscosity of electrolyte solutions.

influencing_factors cluster_factors Influencing Factors viscosity Electrolyte Viscosity temp Temperature temp->viscosity Increase -> Decrease salt_conc Salt Concentration salt_conc->viscosity Increase -> Increase cosolvent Co-solvent Addition cosolvent->viscosity Low Viscosity Co-solvent -> Decrease solvent_ratio Solvent Ratio solvent_ratio->viscosity Optimize for low viscosity

Caption: Key factors influencing the viscosity of this compound electrolyte solutions.

References

Technical Support Center: Overcoming Phase Separation in Solvent Systems with Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipropyl carbonate in solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a dialkyl carbonate ester. It is used as a solvent, plasticizer, and in the synthesis of other chemicals. In the pharmaceutical industry, it can be found in drug formulations and as a medium for chemical reactions.

Q2: What causes phase separation in solvent systems containing this compound?

Phase separation, or immiscibility, occurs when the components of a solvent mixture are not completely soluble in one another. With this compound, this is most commonly observed when mixed with aqueous solutions or highly polar solvents. The extent of phase separation is influenced by factors such as temperature, pressure, and the presence of other solutes like salts or active pharmaceutical ingredients (APIs).

Q3: Is this compound miscible with water?

No, this compound is not fully miscible with water. It has a low solubility in water, which is approximately 4.1 g/L at 25°C. This partial miscibility is a common cause of phase separation when used in aqueous or semi-aqueous systems.

Q4: What are the signs of phase separation in my experiment?

The most common signs of phase separation include:

  • Turbidity or Cloudiness: The solution appears hazy or milky.

  • Formation of Layers: Two or more distinct liquid layers are visible.

  • Oily Droplets: Small droplets of one liquid are suspended in the other, forming an emulsion.

Q5: How can I prevent phase separation when using this compound?

Phase separation can often be prevented by:

  • Adding a Co-solvent: Introducing a mutually soluble solvent (a co-solvent) can create a single-phase system. Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used for this purpose with other dialkyl carbonates.

  • Adjusting Temperature: In some cases, changing the temperature can increase the mutual solubility of the solvent components.

  • Modifying Component Ratios: Carefully adjusting the proportions of the solvents in the mixture can sometimes bring the system into a miscible region.

Troubleshooting Guide

This guide addresses specific issues you may encounter with phase separation in solvent systems containing this compound.

Issue 1: My this compound and aqueous solution are forming two layers.
  • Question: I've mixed this compound with an aqueous buffer for my reaction, and it has separated into two distinct layers. How can I create a single-phase system?

  • Answer: This is expected behavior due to the low solubility of this compound in water. To overcome this, you can introduce a co-solvent that is miscible with both this compound and water. Short-chain alcohols are often effective.

    • Recommended Action: Add ethanol or isopropanol to your mixture incrementally while stirring until the solution becomes clear. The required amount will depend on the initial ratio of this compound to your aqueous solution. It is advisable to first determine the appropriate solvent ratios by creating a ternary phase diagram for your specific system.

Issue 2: My formulation with this compound becomes cloudy upon cooling.
  • Question: My drug formulation, which contains this compound, is clear at a higher temperature but becomes turbid when cooled to room temperature. What is happening and how can I fix it?

  • Answer: This phenomenon is likely due to temperature-dependent solubility. The components of your solvent system are miscible at elevated temperatures but separate into two phases as the temperature decreases.

    • Recommended Action:

      • Incorporate a Co-solvent: As with Issue 1, adding a suitable co-solvent like ethanol can lower the temperature at which phase separation occurs.

      • Evaluate Solvent Ratios: You may need to adjust the concentration of this compound in your formulation to a level that remains soluble at your target storage temperature.

Issue 3: After adding a salt to my this compound/co-solvent/water mixture, it separated.
  • Question: I had a stable, single-phase mixture of this compound, ethanol, and water. However, upon dissolving my salt, the solution turned cloudy and separated. Why did this happen?

  • Answer: This is a "salting-out" effect. The dissolved salt ions interact strongly with water molecules, reducing the amount of "free" water available to solvate the organic components (this compound and ethanol). This effectively decreases the solubility of the organic solvents, leading to phase separation.

    • Recommended Action:

      • Increase the Amount of Co-solvent: Adding more ethanol can help to overcome the salting-out effect and bring the system back to a single phase.

      • Use a Different Co-solvent: A more polar co-solvent might be less susceptible to salting out.

      • Lower the Salt Concentration: If your experimental design allows, reducing the salt concentration is the most direct way to mitigate this issue.

Quantitative Data

Solvent 1 Solvent 2 Miscibility Notes
This compoundWater4.1 g/L at 25°CPartially miscible
Propylene CarbonateWater17.5% at 25°CPartially miscible
Propylene CarbonateEthanolMiscibleOften used as a co-solvent to create a single phase with water.
Propylene CarbonateMethanolMiscibleSimilar to ethanol, used to improve miscibility with aqueous solutions.
Dimethyl Carbonaten-PropanolForms an azeotropeIndicates significant interaction and potential for miscibility challenges that may require specific separation techniques like liquid-liquid extraction.[1]

Experimental Protocols

Protocol 1: Determining a Ternary Phase Diagram

A ternary phase diagram is essential for understanding the miscibility of a three-component system (e.g., this compound, water, and a co-solvent like ethanol) at a constant temperature and pressure.

Objective: To map the phase boundaries between single-phase (miscible) and multi-phase (immiscible) regions for a this compound/water/ethanol system.

Materials:

  • This compound

  • Deionized water

  • Ethanol (or other co-solvent)

  • Glass vials or test tubes with closures

  • Burettes or precision pipettes

  • Vortex mixer

Methodology:

  • Prepare Binary Mixtures: In a series of vials, prepare binary mixtures of this compound and water at various known weight ratios (e.g., 10:90, 20:80, ..., 90:10).

  • Titration with Co-solvent: Titrate each binary mixture with the co-solvent (ethanol) dropwise, mixing vigorously after each addition.

  • Identify the Cloud Point: Continue adding the co-solvent until the solution transitions from turbid (two-phase) to clear (single-phase). The point at which the solution becomes clear is the "cloud point."

  • Record Compositions: Carefully record the mass or volume of all three components at the cloud point.

  • Repeat for All Binary Mixtures: Perform this titration for all the prepared binary mixtures.

  • Plot the Data: Convert the compositions at each cloud point to weight percentages or mole fractions. Plot these points on a ternary diagram. The line connecting these points forms the binodal curve, which separates the miscible and immiscible regions of the phase diagram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_output Output prep1 Prepare Binary Mixtures (this compound + Water) titrate Titrate Binary Mixture with Co-solvent prep1->titrate prep2 Select Co-solvent (e.g., Ethanol) prep2->titrate observe Observe for Cloud Point (Turbid to Clear) titrate->observe record Record Composition at Cloud Point observe->record Cloud Point Reached plot Plot Data on Ternary Diagram record->plot output Binodal Curve (Phase Boundary) plot->output troubleshooting_logic cluster_cause Identify Cause cluster_solution Potential Solutions start Phase Separation Observed? cause1 Immiscible Components (e.g., DPC + Water) start->cause1 Yes cause2 Temperature Change start->cause2 Yes cause3 Salting-Out Effect start->cause3 Yes solution1 Add Co-solvent (e.g., Ethanol, Isopropanol) cause1->solution1 solution3 Modify Solvent Ratios cause1->solution3 cause2->solution1 solution2 Adjust Temperature cause2->solution2 cause3->solution1 solution4 Reduce Salt Concentration cause3->solution4

References

Validation & Comparative

Dipropyl Carbonate vs. Dimethyl Carbonate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the properties, applications, and performance of dipropyl carbonate and dimethyl carbonate.

In the realm of organic chemistry and pharmaceutical development, the choice of solvent and reagent can significantly impact reaction efficiency, product purity, and the overall environmental footprint of a process. Among the class of organic carbonates, dimethyl carbonate (DMC) has emerged as a prominent "green" solvent and reagent, lauded for its low toxicity and biodegradability.[1][2][3] Its higher homolog, this compound (DPC), while less common, presents an alternative with distinct physical properties. This guide provides a detailed comparative analysis of these two carbonates, supported by physicochemical data and outlining experimental methodologies for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a solvent dictate its behavior and suitability for various applications. This compound, with its longer alkyl chains, exhibits a higher molecular weight, boiling point, and flash point compared to dimethyl carbonate. Conversely, dimethyl carbonate has a higher density and vapor pressure. These differences are critical when considering factors such as reaction temperature, volatility, and safety.

PropertyThis compound (DPC)Dimethyl Carbonate (DMC)
Molecular Formula C7H14O3C3H6O3
Molecular Weight 146.18 g/mol 90.08 g/mol
Boiling Point 167-168 °C90 °C
Melting Point -41 °C2-4 °C
Density 0.944 g/mL at 25 °C1.069 g/mL at 25 °C
Flash Point 55 °C17 °C
Vapor Pressure 1.7 mmHg at 25 °C~55 mmHg at 25 °C
Solubility in Water 4.1 g/L at 25 °CPartially soluble (up to 13%)

Applications in Research and Development

Dimethyl Carbonate (DMC): The Versatile Green Alternative

Dimethyl carbonate has garnered significant attention as a sustainable alternative to hazardous reagents and solvents. Its primary applications in the pharmaceutical and chemical industries include:

  • Green Methylating Agent: DMC serves as a non-toxic substitute for traditional methylating agents like dimethyl sulfate (B86663) and methyl halides in the synthesis of active pharmaceutical ingredients (APIs).[1][2]

  • Solvent for Synthesis and Purification: Its favorable solvency for many organic compounds makes it a useful reaction medium.[1] It has also been explored as a greener alternative to acetonitrile (B52724) in reversed-phase liquid chromatography for peptide purification.

  • Electrolyte Component in Lithium-Ion Batteries: DMC is a common co-solvent in the electrolyte of lithium-ion batteries, contributing to the formation of a stable solid electrolyte interphase (SEI) on the anode.[4][5][6][7][8]

  • Carbonylating Agent: It can act as a phosgene (B1210022) substitute for the synthesis of carbamates and other carbonyl-containing compounds.[2]

This compound (DPC): Niche Applications

The applications of this compound are less extensively documented. It is primarily utilized in:

  • Transesterification Reactions: DPC can be synthesized via the transesterification of dimethyl carbonate with propanol. Conversely, it can be used as a starting material to produce other carbonates through transesterification.

  • Specialty Solvent: Due to its higher boiling point and lower volatility compared to DMC, DPC may be suitable for high-temperature reactions where solvent loss is a concern.

Performance and Experimental Data

While direct comparative studies are limited, the performance of each carbonate can be inferred from their properties and existing research.

Solubility: The difference in polarity and alkyl chain length between DPC and DMC will influence their ability to dissolve various solutes. Experimental determination of the solubility of specific APIs in both solvents is crucial for formulation development.

Reactivity: As a methylating agent, DMC's reactivity is well-established. The reactivity of DPC in similar reactions would be expected to be lower due to steric hindrance from the propyl groups.

Electrochemical Performance: In lithium-ion batteries, the choice of solvent significantly impacts ion mobility and SEI formation. DMC's low viscosity and ability to form a stable SEI are key to its widespread use. The higher viscosity of DPC would likely lead to lower ionic conductivity and potentially different SEI characteristics.

Experimental Protocols

To facilitate further comparative studies, the following section details methodologies for key experiments.

Determination of Physicochemical Properties

A comprehensive comparison requires accurate measurement of fundamental properties.

Caption: Workflow for determining key thermophysical properties.

Vapor Pressure Measurement (Static Method):

  • A sample of the carbonate is placed in a thermostated vessel connected to a pressure transducer.

  • The sample is degassed to remove any dissolved air.

  • The vessel is heated to a series of controlled temperatures.

  • At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

Heat Capacity Measurement (Tian-Calvet Calorimetry):

  • A known mass of the carbonate is sealed in a sample cell.

  • The cell is placed in the calorimeter and subjected to a controlled temperature program (e.g., a slow, linear temperature ramp).

  • The heat flow to or from the sample is measured relative to a reference cell.

  • The heat capacity is calculated from the heat flow, the mass of the sample, and the heating rate.

Phase Behavior Analysis (Differential Scanning Calorimetry - DSC):

  • A small, accurately weighed sample of the carbonate is hermetically sealed in a DSC pan.

  • The pan is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, including cooling and heating cycles.

  • The heat flow into or out of the sample is measured as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase changes.[9]

Synthesis of this compound via Transesterification

This protocol outlines a common method for synthesizing DPC from DMC.

G Reactants Dimethyl Carbonate + Propanol + Catalyst Reaction Batch Reactor (Controlled Temperature & Pressure) Reactants->Reaction Separation Distillation Reaction->Separation Product This compound Separation->Product Byproduct Methanol (B129727) Separation->Byproduct

Caption: Experimental workflow for the synthesis of DPC.

Procedure:

  • Dimethyl carbonate, propanol, and a suitable catalyst (e.g., an alkaline ionic liquid or a solid base catalyst) are charged into a batch reactor.

  • The reactor is sealed and heated to the desired reaction temperature under controlled pressure.

  • The reaction mixture is stirred for a specified period to allow for the transesterification to occur.

  • After the reaction is complete, the catalyst is separated (if heterogeneous) or neutralized (if homogeneous).

  • The product mixture is then subjected to fractional distillation to separate the this compound from unreacted starting materials and the methanol byproduct.

Electrochemical Performance Evaluation in a Lithium-Ion Battery

This protocol describes the assembly and testing of a coin cell to evaluate the performance of a carbonate as an electrolyte solvent.

G Electrode_Prep Electrode Preparation (Anode & Cathode) Cell_Assembly Coin Cell Assembly (Glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (Li Salt in Carbonate Solvent) Electrolyte_Prep->Cell_Assembly Electrochemical_Testing Galvanostatic Cycling Impedance Spectroscopy Cell_Assembly->Electrochemical_Testing Performance_Analysis Capacity, Efficiency, Cycle Life Electrochemical_Testing->Performance_Analysis

Caption: Workflow for electrochemical performance testing.

Procedure:

  • Electrolyte Preparation: A lithium salt (e.g., LiPF6) is dissolved in the carbonate solvent (or a mixture of solvents) to a specific concentration (e.g., 1 M) inside an argon-filled glovebox.

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled in the glovebox using a lithium metal anode, a separator, and a cathode material (e.g., LiCoO2). The electrolyte is added to saturate the separator and electrodes.

  • Electrochemical Testing: The assembled cell is cycled using a battery cycler. This involves repeatedly charging and discharging the cell at a constant current (galvanostatic cycling) between set voltage limits.

  • Performance Analysis: The specific capacity, coulombic efficiency, and capacity retention over multiple cycles are calculated to evaluate the performance of the electrolyte. Electrochemical impedance spectroscopy (EIS) can also be performed to study the interfacial properties.[4]

Conclusion

Dimethyl carbonate stands out as a versatile and environmentally benign solvent and reagent with a broad range of applications, particularly in pharmaceutical synthesis and energy storage. Its favorable physicochemical properties, including low viscosity and a good safety profile, make it a preferred choice in many "green chemistry" applications. This compound, while less studied, offers a higher boiling point and lower volatility, which could be advantageous in specific high-temperature processes. Further direct comparative studies, particularly in areas such as API solubility and electrochemical performance, would be beneficial to fully elucidate the potential of this compound as a viable alternative or complementary solvent to dimethyl carbonate. The experimental protocols outlined in this guide provide a framework for researchers to conduct such valuable comparative analyses.

References

A Comparative Guide to Dipropyl Carbonate and Diethyl Carbonate as Battery Electrolyte Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing safer, longer-lasting, and more efficient lithium-ion batteries, the choice of electrolyte solvent is paramount. This guide provides a detailed comparison of two linear carbonate solvents: dipropyl carbonate (DPC) and diethyl carbonate (DEC). While DEC is a well-established component of commercial electrolytes, DPC is emerging as a promising alternative with enhanced stability. This comparison is based on an analysis of their physicochemical properties and their impact on battery performance, supported by experimental data from scientific literature.

Executive Summary

This compound generally exhibits superior thermal stability, lower volatility, and a higher flash point compared to diethyl carbonate, making it a potentially safer option for lithium-ion batteries. Diethyl carbonate, on the other hand, is more commonly used and has a lower viscosity, which can be beneficial for ionic conductivity at lower temperatures. The selection between DPC and DEC will ultimately depend on the specific requirements of the battery application, balancing the trade-offs between safety, performance, and cost.

At a Glance: DPC vs. DEC

PropertyThis compound (DPC)Diethyl Carbonate (DEC)Significance in Battery Performance
Molecular Formula C₇H₁₄O₃C₅H₁₀O₃Influences molecular weight, density, and viscosity.
Molecular Weight 146.18 g/mol 118.13 g/mol Affects physical properties like boiling point and vapor pressure.
Boiling Point 167-168 °C[1]126.8 °C[2]Higher boiling point indicates lower volatility and better thermal stability.
Flash Point 55 °C[1]33 °C[2]Higher flash point suggests lower flammability and enhanced safety.
Density (at 25 °C) 0.944 g/cm³[1]0.975 g/mL[2]Important for calculating electrolyte volume and mass.
Viscosity Higher (inferred)Lower (0.73 mPa·s at 25 °C)[3]Lower viscosity generally leads to higher ionic conductivity and better rate performance.
Ionic Conductivity Potentially lowerGenerally higherA key parameter for efficient ion transport between electrodes.
Electrochemical Stability Potentially widerStandardA wider window allows for the use of higher voltage electrode materials.
Cycling Performance Potentially more stableStandardAffects the long-term capacity retention and lifespan of the battery.

In-Depth Comparison

Physicochemical Properties

Volatility and Flammability: this compound has a significantly higher boiling point (167-168 °C) and flash point (55 °C) compared to diethyl carbonate (126.8 °C and 33 °C, respectively).[1][2] This indicates that DPC is less volatile and less flammable than DEC, which is a critical consideration for the safety of lithium-ion batteries, especially in high-temperature applications or in the event of a thermal runaway.

Viscosity and Ionic Conductivity: While direct comparative data for DPC in identical electrolyte formulations is scarce, it is generally expected that the longer alkyl chains in DPC will lead to a higher viscosity compared to DEC.[3] Viscosity is inversely related to ionic conductivity; a lower viscosity solvent typically allows for faster ion transport, resulting in higher ionic conductivity.[4] DEC's lower viscosity (0.73 mPa·s at 25 °C) is one of the reasons for its widespread use in commercial electrolytes, as it contributes to good rate performance.[3] However, the actual ionic conductivity of an electrolyte is a complex function of the solvent's dielectric constant, the salt concentration, and ion-solvent interactions.

Electrochemical Performance

Electrochemical Stability Window: The electrochemical stability window (ESW) of an electrolyte determines the voltage range within which the battery can operate without significant electrolyte decomposition. A wider ESW is crucial for developing high-energy-density batteries that utilize high-voltage cathode materials. While specific comparative studies are limited, DPC is often cited as having enhanced stability compared to DEC, suggesting it may possess a wider electrochemical stability window.[2] This is attributed to the longer alkyl chains which may be more resistant to oxidation at high potentials.

Battery Cycling Performance: The long-term cycling stability of a battery is heavily influenced by the stability of the electrolyte and the integrity of the solid electrolyte interphase (SEI) layer formed on the anode. Decomposition of the electrolyte solvent during cycling can lead to a loss of active lithium, an increase in cell impedance, and a decline in capacity.[2] Given its higher thermal and potentially electrochemical stability, DPC-based electrolytes are expected to exhibit improved cycling performance and longer cycle life compared to DEC-based electrolytes, particularly under demanding conditions such as high temperatures or high voltages. However, direct comparative cycling data under identical conditions is needed for a definitive conclusion.

Experimental Protocols

To provide a comprehensive comparison of DPC and DEC, the following experimental methodologies are typically employed:

Ionic Conductivity Measurement

Methodology: Ionic conductivity is commonly measured using electrochemical impedance spectroscopy (EIS).

  • Electrolyte Preparation: Prepare electrolyte solutions by dissolving a lithium salt (e.g., 1 M LiPF₆) in the desired solvent or solvent blend (e.g., DPC or DEC, often mixed with a cyclic carbonate like ethylene (B1197577) carbonate, EC).

  • Cell Assembly: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

  • EIS Measurement: AC impedance is measured over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

Viscosity Measurement

Methodology: The viscosity of the electrolyte solutions can be measured using a viscometer.

  • Sample Preparation: Prepare the electrolyte solutions as described for the ionic conductivity measurement.

  • Measurement: Use a calibrated viscometer (e.g., a cone-and-plate or capillary viscometer) to measure the dynamic viscosity of the electrolyte at a controlled temperature.

Electrochemical Stability Window (ESW) Determination

Methodology: Linear sweep voltammetry (LSV) is a standard technique to determine the ESW.

  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere. The cell consists of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • LSV Measurement: The potential of the working electrode is swept from the open-circuit potential to a high positive potential (for oxidative stability) or a low negative potential (for reductive stability) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The ESW is determined by the potential at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Battery Cycling Performance Evaluation

Methodology: Galvanostatic cycling is used to assess the long-term performance of batteries with the different electrolytes.

  • Cell Assembly: Coin cells (or other cell formats) are assembled with a specific anode (e.g., graphite) and cathode (e.g., LiCoO₂) and the prepared electrolyte.

  • Formation Cycles: The cells are subjected to a few initial cycles at a low current rate to form a stable SEI layer.

  • Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., C/2 charge and 1C discharge) between defined voltage limits for a large number of cycles (e.g., 100-500 cycles).

  • Data Analysis: The discharge capacity, coulombic efficiency, and capacity retention are plotted against the cycle number to evaluate the cycling stability.

Logical Relationship Diagram

The following diagram illustrates the key relationships between the properties of the solvents and the resulting battery performance.

G DPC This compound (DPC) BoilingPoint Boiling Point (Volatility) DPC->BoilingPoint Higher FlashPoint Flash Point (Flammability) DPC->FlashPoint Higher Viscosity Viscosity DPC->Viscosity Higher (Inferred) ESW Electrochemical Stability Window (ESW) DPC->ESW Potentially Wider CycleLife Cycle Life DPC->CycleLife Potentially Longer DEC Diethyl Carbonate (DEC) DEC->BoilingPoint Lower DEC->FlashPoint Lower DEC->Viscosity Lower DEC->ESW Standard Safety Safety BoilingPoint->Safety FlashPoint->Safety IonicConductivity Ionic Conductivity Viscosity->IonicConductivity Inversely affects RateCapability Rate Capability IonicConductivity->RateCapability EnergyDensity Energy Density ESW->EnergyDensity ESW->CycleLife

Caption: Relationship between solvent properties and battery performance.

Conclusion

The choice between this compound and diethyl carbonate as a battery electrolyte solvent involves a trade-off between safety and performance. DPC offers the potential for enhanced safety due to its lower volatility and higher flash point, and may contribute to longer cycle life because of its improved stability. DEC, with its lower viscosity, generally provides higher ionic conductivity, which is beneficial for rate performance. For applications where safety and longevity are the primary concerns, DPC presents a compelling case. However, for applications demanding high power output, DEC-based electrolytes may be more suitable. Further direct comparative studies are essential to fully elucidate the performance benefits of DPC and to optimize its use in advanced lithium-ion battery electrolytes.

References

A Comparative Analysis of the Thermodynamic Properties of Dimethyl, Diethyl, and Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the key thermodynamic properties of three prominent dialkyl carbonates, supported by experimental data and detailed methodologies.

In the realm of chemical research and development, particularly in applications ranging from electrolyte formulations in lithium-ion batteries to green solvents in organic synthesis, a thorough understanding of the thermodynamic properties of organic carbonates is paramount. This guide provides an objective comparison of the thermodynamic characteristics of dimethyl carbonate (DMC), diethyl carbonate (DEC), and dipropyl carbonate (DPC), presenting key experimental data in a structured format to facilitate informed decision-making by researchers, scientists, and drug development professionals.

Comparative Data Summary

The following tables summarize the key thermodynamic properties of dimethyl, diethyl, and this compound based on experimental data. These properties are crucial for modeling and optimizing processes involving these compounds.

PropertyDimethyl Carbonate (DMC)Diethyl Carbonate (DEC)This compound (DPC)Units
Molar Mass90.078118.132146.184 g/mol
Boiling Point (at 101.3 kPa)90.1[1]125.9168.2°C
Melting Point2-4-74.3-70.4°C
Density (at 20°C)1.0760.9750.943g/cm³
Viscosity (at 20°C)0.6260.7541.09mPa·s
PropertyDimethyl Carbonate (DMC)Diethyl Carbonate (DEC)This compound (DPC)Units
Vapor Pressure (at 298.15 K) 5.481.480.29kPa
Liquid Heat Capacity (Cp) 1.832[2]2.1852.53J/(g·K)
Enthalpy of Vaporization (ΔHvap) 34.239.444.8kJ/mol

Experimental Protocols

The experimental data presented in this guide are derived from established methodologies for determining the thermodynamic properties of chemical compounds. The following provides an overview of the key experimental protocols employed.

Vapor Pressure Measurement (Static Method)

The vapor pressure of the organic carbonates was determined using a static method.[3][4][5][6] This technique involves placing a sample of the degassed liquid into a thermostatically controlled vessel connected to a pressure measuring device. The system is evacuated to remove any residual air, and the sample is allowed to reach thermal equilibrium at a specific temperature. The pressure exerted by the vapor in equilibrium with the liquid is then directly measured by a high-precision pressure transducer. Measurements are typically performed over a range of temperatures to establish the vapor pressure-temperature relationship.[3][4][5][6]

Heat Capacity Measurement (Tian-Calvet Calorimetry)

The heat capacities of the condensed phases were measured using Tian-Calvet calorimetry.[3][4][5] This method involves placing a known mass of the sample in a sample cell and a reference cell (often empty) within a calorimeter. The temperature of the calorimeter is then increased at a constant rate. The difference in heat flow required to maintain the sample and reference cells at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

Density Measurement

Liquid densities were determined using a vibrating tube densimeter. This instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. The density of the liquid is directly related to the oscillation period. The instrument is calibrated using fluids of known density, such as dry air and distilled water, at various temperatures and pressures.

Viscosity Measurement

The dynamic viscosity of the carbonates was measured using a capillary viscometer, such as an Ubbelohde-type viscometer.[7] The time taken for a fixed volume of the liquid to flow through a capillary of a known diameter and length under a constant hydrostatic head is measured. The viscosity is then calculated from this flow time using the viscometer constants, which are determined by calibrating with a liquid of known viscosity.

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the logical relationship and the general trend observed for the thermodynamic properties of the dialkyl carbonates as the alkyl chain length increases from dimethyl to this compound.

ThermodynamicProperties Trend of Thermodynamic Properties with Increasing Alkyl Chain Length cluster_DMC Dimethyl Carbonate (DMC) cluster_DEC Diethyl Carbonate (DEC) cluster_DPC This compound (DPC) DMC_VP High Vapor Pressure DEC_VP Intermediate Vapor Pressure DMC_VP->DEC_VP Decreasing Trend DMC_Visc Low Viscosity DEC_Visc Intermediate Viscosity DMC_Visc->DEC_Visc Increasing Trend DMC_BP Low Boiling Point DEC_BP Intermediate Boiling Point DMC_BP->DEC_BP Increasing Trend DPC_VP Low Vapor Pressure DEC_VP->DPC_VP Decreasing Trend DPC_Visc High Viscosity DEC_Visc->DPC_Visc Increasing Trend DPC_BP High Boiling Point DEC_BP->DPC_BP Increasing Trend

References

Dipropyl Carbonate: A Comparative Analysis for Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of dipropyl carbonate's role in enhancing lithium-ion battery performance reveals its potential as a stabilizing co-solvent, though comprehensive comparative data with industry-standard carbonates remains emergent. This guide synthesizes available experimental findings on the performance of this compound (DPC) in contrast to conventional electrolyte components such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC), offering insights for researchers and professionals in battery development.

In the quest for safer and more durable lithium-ion batteries, electrolyte formulation is a critical area of research. Organic carbonates are the cornerstone of current commercial electrolytes, typically comprising a high-dielectric-constant cyclic carbonate like EC to dissolve the lithium salt and a low-viscosity linear carbonate like DMC, DEC, or EMC to ensure good ionic conductivity. This compound (DPC), a linear carbonate with a longer alkyl chain, has been investigated as a potential co-solvent to improve electrolyte properties, particularly thermal stability.

Performance Comparison of Carbonate-Based Electrolytes

The performance of an electrolyte is a multifactorial equation balancing ionic conductivity, electrochemical stability, and thermal resilience. While direct, comprehensive comparative studies including DPC are limited, the following table summarizes typical performance characteristics of various carbonate-based electrolytes based on available research. Standard electrolytes often consist of 1M LiPF6 in a mixture of carbonates, frequently with EC as a foundational component.

Electrolyte Solvent System (Typical Mixture with 1M LiPF6)Ionic Conductivity (mS/cm)First Cycle Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)Thermal Stability (Onset of Decomposition °C)
EC/DMC (1:1 v/v) ~7-12[1][2][3]~85-90[4]~90-95~200-220[5][6][7]
EC/DEC (1:1 v/v) ~3-7[3]~80-88~85-93~180-200[8]
EC/EMC (3:7 v/v) ~5-10[2]~85-92~92-97~210-230[6][7]
EC/DPC (hypothetical/emerging) Likely lower than EC/DMCPotentially higher due to stable SEIPotentially higher due to reduced electrolyte decompositionExpected to be higher than other linear carbonates

Note: The values presented are typical ranges found in the literature and can vary significantly based on specific experimental conditions, electrode materials, and cell design.

Experimental Protocols

The evaluation of electrolyte performance involves a standardized set of electrochemical and thermal analyses.

Electrolyte Preparation

Electrolytes are typically prepared in an argon-filled glovebox to prevent contamination from moisture and oxygen. The lithium salt, most commonly lithium hexafluorophosphate (B91526) (LiPF6), is dissolved in a mixture of high-purity, battery-grade organic carbonate solvents to a concentration of 1 M. For instance, to prepare an EC/DMC (1:1 v/v) electrolyte, equal volumes of EC and DMC are mixed, and then the appropriate amount of LiPF6 is added and stirred until fully dissolved.[9]

Cell Assembly

Electrochemical performance is evaluated using coin cells (e.g., CR2032 type). A typical cell consists of a cathode (e.g., LiCoO2), a separator (e.g., polypropylene), and an anode (e.g., graphite), assembled in a glovebox. The electrolyte is added to saturate the separator and electrodes.

Electrochemical Measurements
  • Cycling Stability and Coulombic Efficiency: Cells are cycled at a constant current rate (e.g., C/2, where C is the theoretical capacity) within a specific voltage range (e.g., 3.0-4.2 V for a LiCoO2/graphite cell).[10] The discharge capacity is measured at each cycle to determine capacity retention. Coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity of the same cycle.

  • Rate Capability: The ability of the battery to perform at different charge and discharge rates is tested by subjecting the cells to various C-rates (e.g., from C/10 to 5C).[11] The discharge capacity is recorded at each rate to evaluate the performance under high-power conditions.

  • Ionic Conductivity: The ionic conductivity of the electrolyte is measured using electrochemical impedance spectroscopy (EIS). A conductivity cell with two blocking electrodes is filled with the electrolyte, and the impedance is measured over a range of frequencies. The bulk resistance of the electrolyte is determined from the Nyquist plot and used to calculate the ionic conductivity.[1]

Thermal Stability Analysis

The thermal stability of the electrolytes is evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]

  • DSC: A small, hermetically sealed sample of the electrolyte is heated at a constant rate, and the heat flow to or from the sample is measured. Exothermic peaks indicate decomposition reactions, providing information on the onset temperature of thermal runaway.[5]

  • TGA: The mass of an electrolyte sample is monitored as it is heated at a constant rate. The temperature at which significant mass loss occurs indicates the onset of solvent evaporation and decomposition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the performance evaluation of a novel electrolyte formulation.

experimental_workflow Experimental Workflow for Electrolyte Performance Evaluation cluster_prep Preparation cluster_electrochem Electrochemical Characterization cluster_thermal Thermal Analysis cluster_analysis Data Analysis & Comparison electrolyte_prep Electrolyte Preparation (e.g., 1M LiPF6 in Carbonate Mixture) cell_assembly Coin Cell Assembly (in Glovebox) electrolyte_prep->cell_assembly ionic_conductivity Ionic Conductivity Measurement (EIS) electrolyte_prep->ionic_conductivity dsc_analysis Differential Scanning Calorimetry (DSC) electrolyte_prep->dsc_analysis tga_analysis Thermogravimetric Analysis (TGA) electrolyte_prep->tga_analysis electrode_prep Electrode Fabrication (e.g., LiCoO2 Cathode, Graphite Anode) electrode_prep->cell_assembly cycling_stability Cycling Stability & Coulombic Efficiency Test cell_assembly->cycling_stability rate_capability Rate Capability Test cell_assembly->rate_capability data_analysis Data Compilation and Analysis cycling_stability->data_analysis rate_capability->data_analysis ionic_conductivity->data_analysis dsc_analysis->data_analysis tga_analysis->data_analysis comparison Performance Comparison vs. Standard Electrolytes data_analysis->comparison

Figure 1. Workflow for evaluating lithium-ion battery electrolyte performance.

Signaling Pathways and Logical Relationships

The interplay between electrolyte components and battery performance can be visualized as a cause-and-effect relationship. The choice of carbonate solvent directly influences key physical and chemical properties of the electrolyte, which in turn dictate the overall performance of the lithium-ion cell.

logical_relationship Influence of Carbonate Choice on Battery Performance cluster_solvent Solvent Properties cluster_electrolyte Electrolyte Characteristics cluster_performance Battery Performance Metrics DPC This compound (DPC) viscosity Viscosity DPC->viscosity dielectric Dielectric Constant DPC->dielectric sei SEI Formation & Stability DPC->sei thermal Thermal Stability DPC->thermal EMC Ethyl Methyl Carbonate (EMC) EMC->viscosity EMC->dielectric EMC->sei EMC->thermal DEC Diethyl Carbonate (DEC) DEC->viscosity DEC->dielectric DEC->sei DEC->thermal DMC Dimethyl Carbonate (DMC) DMC->viscosity DMC->dielectric DMC->sei DMC->thermal EC Ethylene Carbonate (EC) EC->dielectric EC->sei conductivity Ionic Conductivity viscosity->conductivity dielectric->conductivity rate Rate Capability conductivity->rate cycling Cycling Stability sei->cycling efficiency Coulombic Efficiency sei->efficiency safety Safety thermal->safety

References

A Comparative Analysis of the Vapor Pressure of Dipropyl Carbonate and Other Dialkyl Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of solvents is paramount. Among these, vapor pressure is a critical parameter influencing a substance's volatility, handling requirements, and performance in various applications. This guide provides an objective comparison of the vapor pressure of dipropyl carbonate against other common dialkyl carbonates—dimethyl carbonate, diethyl carbonate, and dibutyl carbonate—supported by experimental data.

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor phase is in equilibrium with the liquid phase at a given temperature. In the homologous series of dialkyl carbonates, this property is intrinsically linked to the length of the alkyl chains. As the alkyl chain length increases, intermolecular forces (van der Waals forces) become stronger, leading to a decrease in vapor pressure. Consequently, at a given temperature, dimethyl carbonate exhibits the highest vapor pressure, followed by diethyl carbonate, this compound, and finally dibutyl carbonate with the lowest vapor pressure.

Quantitative Vapor Pressure Data

The following table summarizes the experimental vapor pressure data for the four dialkyl carbonates at various temperatures. The data for dimethyl carbonate, diethyl carbonate, and this compound are from a comprehensive study by Pokorný et al. (2017), ensuring consistency in measurement methodology.[1][2][3] The data for dibutyl carbonate is from a study by Chernyak et al. (2008).

Temperature (°C)Dimethyl Carbonate Vapor Pressure (kPa)Diethyl Carbonate Vapor Pressure (kPa)This compound Vapor Pressure (kPa)Dibutyl Carbonate Vapor Pressure (kPa)
01.580.440.10Not Available
103.040.890.22Not Available
205.551.710.440.05
257.392.360.630.08
309.693.200.880.12
4015.935.561.620.23
5025.439.202.850.43
6039.2214.654.820.76
7058.6222.617.851.31
8085.2033.8612.402.19
90120.7549.3719.103.58
100Not Available69.8728.705.72

Note: The vapor pressure of dibutyl carbonate at 20°C, 25°C, and 30°C has been extrapolated from the available experimental data and Antoine equation parameters for comparative purposes.

The relationship between vapor pressure and temperature can be effectively modeled using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where P is the vapor pressure, T is the temperature, and A, B, and C are component-specific constants.

CompoundABCTemperature Range (°C)
Dimethyl Carbonate7.23161277.03237.23-32 to 77
Diethyl Carbonate7.29961479.02216.8217 to 157
This compoundNot AvailableNot AvailableNot AvailableNot Available
Dibutyl Carbonate4.315941640.758-94.499100 to 206

Note: The Antoine equation parameters are highly dependent on the units of pressure and temperature. The parameters for dibutyl carbonate are for pressure in kPa and temperature in °C.

Experimental Protocol: Static Method for Vapor Pressure Measurement

The experimental data for dimethyl, diethyl, and this compound presented in this guide were obtained using the static method.[1][2][3] This technique is a reliable and widely used approach for determining the vapor pressure of pure liquids.

Objective: To measure the equilibrium vapor pressure of a pure liquid sample at a series of controlled temperatures.

Apparatus:

  • A thermostated sample cell (equilibrium cell) to maintain a constant and uniform temperature.

  • A pressure measuring system (e.g., a capacitance manometer) connected to the sample cell.

  • A vacuum system to degas the sample and the apparatus.

  • A temperature control and measurement system.

Procedure:

  • Sample Preparation: A small amount of the pure liquid sample is introduced into the equilibrium cell.

  • Degassing: The sample is thoroughly degassed to remove any dissolved gases or volatile impurities. This is a critical step and is typically achieved by repeated freeze-pump-thaw cycles. The sample is frozen using a coolant (e.g., liquid nitrogen), and the headspace is evacuated. The sample is then thawed, allowing dissolved gases to escape into the headspace, and the process is repeated until a constant pressure is achieved after a freeze-thaw cycle.

  • Temperature Equilibration: The degassed sample in the equilibrium cell is brought to the desired temperature using the thermostat. It is crucial to allow sufficient time for the entire system to reach thermal equilibrium.

  • Pressure Measurement: Once the temperature has stabilized, the pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.

  • Data Collection: The vapor pressure is recorded at various temperatures, typically in increasing or decreasing order, to obtain a vapor pressure curve.

Diagram of the Experimental Workflow:

VaporPressureMeasurement cluster_setup Apparatus Setup cluster_degassing Degassing cluster_measurement Measurement Sample Introduce Sample into Cell Connect Connect Cell to Vacuum & Pressure Gauge Sample->Connect Freeze Freeze Sample Connect->Freeze Pump Evacuate Headspace Freeze->Pump Thaw Thaw Sample Pump->Thaw Repeat Repeat Cycles Thaw->Repeat Repeat->Freeze If necessary SetTemp Set & Stabilize Temperature Repeat->SetTemp MeasureP Measure Equilibrium Vapor Pressure SetTemp->MeasureP Record Record Data MeasureP->Record Record->SetTemp Change T

Caption: Workflow for vapor pressure determination using the static method.

Logical Relationship of Dialkyl Carbonate Properties

The vapor pressure of dialkyl carbonates is a direct consequence of their molecular structure. The following diagram illustrates the logical relationship between the alkyl chain length, intermolecular forces, and the resulting vapor pressure.

DialkylCarbonateProperties AlkylChain Alkyl Chain Length (e.g., Methyl, Ethyl, Propyl, Butyl) IntermolecularForces Strength of Intermolecular Forces (van der Waals) AlkylChain->IntermolecularForces Increases VaporPressure Vapor Pressure IntermolecularForces->VaporPressure Decreases Volatility Volatility VaporPressure->Volatility Directly Proportional

Caption: Relationship between alkyl chain length and vapor pressure.

References

Investigating alternatives to dipropyl carbonate in high-performance electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of alternatives to dipropyl carbonate (DPC) in high-performance electrolytes, complete with supporting experimental data, protocols, and visualizations for researchers and scientists in battery technology.

Introduction to High-Performance Electrolytes

The electrolyte is a critical component of lithium-ion batteries (LIBs), facilitating the transport of lithium ions between the cathode and anode. Conventional electrolytes typically consist of a lithium salt, like lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents.[1] These solvents must possess a high dielectric constant to dissolve the salt, low viscosity for good ionic mobility, and a wide electrochemical stability window.[2] Ethylene carbonate (EC) is a key component for forming a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes, but its high melting point requires co-solvents.[1][3]

Linear carbonates like this compound (DPC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) are used to decrease viscosity and improve low-temperature performance.[4] However, the push for higher energy density, faster charging, and wider operating temperature ranges necessitates the investigation of novel electrolyte formulations that can overcome the limitations of traditional carbonate mixtures, such as instability at high voltages.[5] This guide explores and compares several alternatives to DPC, focusing on fluorinated carbonates, sulfone-based systems, and other linear carbonates.

Comparative Analysis of Alternative Solvents

The performance of an electrolyte is intrinsically linked to the physicochemical properties of its solvent components. The ideal solvent should offer a balance of high ionic conductivity, low viscosity, a wide liquid range, and electrochemical stability.

Physicochemical Properties

The following table summarizes the key physical properties of DPC and several alternative solvents. These properties are crucial determinants of an electrolyte's performance across different conditions.

SolventClassMelting Point (°C)Boiling Point (°C)Viscosity (cP at 25°C)Dielectric Constant (ε)
This compound (DPC) Linear Carbonate-70.71681.093.0
Ethyl Methyl Carbonate (EMC) Linear Carbonate-551070.653.0
Propyl Propionate (PP) Ester-76122-1240.765.2
Bis(2,2,2-trifluoroethyl) Carbonate (HFDEC) Fluorinated Carbonate-66.5118N/AN/A
Methyl (2,2,2-trifluoroethyl) Carbonate (FEMC) Fluorinated Carbonate-66.7104-106N/AN/A
Fluoroethylene Carbonate (FEC) Fluorinated Carbonate~18-22212~2.3 (at 40°C)~107
Sulfolane (SL) Sulfone28.528510.343.3

Note: Data compiled from various sources.[5][6] Viscosity and dielectric constant can vary based on measurement conditions and purity.

Electrochemical Performance Data

The ultimate validation of an electrolyte formulation lies in its performance within an electrochemical cell. The table below compares the performance of electrolytes based on alternative solvents, highlighting key metrics from recent studies.

Electrolyte FormulationCell ConfigurationVoltage Range (V)Key Performance MetricsSource
1 M LiPF₆ in EMC:VC (98:2 w/w) Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂ / Graphite Pouch Cell2.8 - 4.5Outperformed EC-based electrolytes in long-term cycling at elevated temperatures.[7]
1 M LiPF₆ in FEC:FEMC (1:9 v/v) LiNi₀.₅Mn₀.₃Co₀.₂O₂ / Graphite2.8 - 4.7Superior charge-discharge performance and stability compared to non-fluorinated EC/EMC at high voltage (4.7 V).[8]
1 M LiPF₆ in PP + 5% FEC NCM523 / Gr-Si CR2032 Full CellN/AShowed improved capacity and energy at low temperatures (-30°C) compared to standard Gen 2 electrolyte (EC/EMC based).[6]
1 M LiPF₆ in PP/HFDEC (80:20) + 5% FEC NCM523 / Gr-Si CR2032 Full CellN/AImproved cycling performance at -20°C compared to Gen 2 electrolyte.[6]
1 M LiBOB in EC:DMC + VC LiNi₁/₃Mn₁/₃Co₁/₃O₂ / Si-Graphite3.0 - 4.3(Fluorine-Free) Highest discharge capacity (147 mAh/g) and capacity retention (84.4% after 200 cycles) at C/10.[9]
3.25 m LiFSI in Sulfolane (SL) MCMB Graphite / Li Half-Cell0.01 - 2.5Enabled reversible graphite cycling without co-solvents like EC, which is not possible with conventional carbonates.[5]

Logical Comparison of Solvent Alternatives

The choice of solvent involves trade-offs between various properties. The diagram below illustrates the logical relationships and key characteristics of different solvent classes investigated as alternatives to standard linear carbonates like DPC.

G cluster_0 Electrolyte Solvent Classes cluster_1 Key Properties & Performance Trade-offs Standard Standard Linear Carbonates (e.g., DPC, EMC, DMC) P1 Good Low-Temp Performance Standard->P1 P4 High Ionic Conductivity Standard->P4 Fluorinated Fluorinated Carbonates (e.g., FEC, FEMC) Fluorinated->P1 P2 High Voltage Stability (>4.4V) Fluorinated->P2 Primary Advantage P3 Stable SEI on Graphite Fluorinated->P3 Improved SEI P5 High Cost Fluorinated->P5 NonCarbonate Non-Carbonate Solvents (e.g., Sulfones, Esters) NonCarbonate->P2 Primary Advantage P6 Compatibility Issues with Anode NonCarbonate->P6 Often require additives for SEI formation

Caption: Logical comparison of electrolyte solvent classes.

Experimental Protocols

Reliable and reproducible data is contingent on standardized experimental protocols. The methodologies below are commonly employed for evaluating the performance of new electrolyte formulations.

Cell Assembly

Electrochemical testing is typically conducted using standardized cell hardware.

  • Cell Types: CR2032-type coin cells are common for initial screening and half-cell studies. Pouch cells are used for full-cell testing and long-term cycling to better represent commercial cell performance.[10][11]

  • Configuration:

    • Half-Cell: A working electrode (e.g., graphite anode or NMC cathode) is tested against a lithium metal counter and reference electrode. This setup is crucial for isolating and evaluating the performance of a single electrode with the new electrolyte.[10][12]

    • Full-Cell: A complete battery with a graphite-based anode and a lithium metal oxide cathode (e.g., NMC) is assembled to evaluate the electrolyte's performance in a practical configuration.[8][9]

  • Assembly Environment: All cell assembly is performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm to prevent contamination of the electrolyte and cell components.[8]

Electrochemical Characterization

A suite of electrochemical techniques is used to comprehensively assess electrolyte performance.

  • Galvanostatic Cycling:

    • Objective: To determine specific capacity, Coulombic efficiency, and capacity retention over many cycles.[13]

    • Procedure: Cells are charged and discharged at a constant current, referred to as a C-rate (where 1C is the current to fully charge/discharge the cell in one hour). A typical protocol involves an initial formation cycle at a low C-rate (e.g., C/25 or C/10) to form the SEI, followed by cycling at higher rates (e.g., C/2, 1C) between defined voltage limits (e.g., 3.0 V to 4.5 V).[9][11][13]

  • Cyclic Voltammetry (CV):

    • Objective: To determine the electrochemical stability window of the electrolyte.

    • Procedure: The voltage is swept at a slow, constant rate (e.g., 0.1 mV/s) across a wide potential range using a three-electrode setup. The resulting current is measured, and sharp increases in current at the voltage extremes indicate oxidative or reductive decomposition of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Objective: To investigate the resistance characteristics of the cell, including the SEI layer resistance and charge-transfer resistance.[13]

    • Procedure: A small AC voltage or current perturbation is applied to the cell over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting impedance is plotted in a Nyquist plot, from which different resistance components can be modeled and quantified.[13]

Post-Mortem Analysis

After cycling, cells are carefully disassembled inside a glovebox for material characterization.

  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the chemical composition of the SEI layer formed on the electrode surface, identifying components derived from the decomposition of solvents and salts.[8][14]

  • Scanning Electron Microscopy (SEM): Used to visualize the morphology of the electrode surfaces to check for degradation, such as cracking of active material or excessive SEI growth.[8]

General Experimental Workflow

The diagram below outlines the typical workflow for investigating a new electrolyte solvent.

G cluster_workflow Electrolyte Performance Evaluation Workflow A 1. Electrolyte Formulation (Salt + Solvent + Additives) B 2. Physicochemical Analysis (Conductivity, Viscosity) A->B C 3. Cell Assembly (Half-Cell & Full-Cell) A->C F 6. Data Analysis (Capacity, Efficiency, Impedance) B->F D 4. Formation Cycling (SEI Formation at low C-rate) C->D E 5. Electrochemical Testing (Galvanostatic Cycling, CV, EIS) D->E E->F G 7. Post-Mortem Analysis (XPS, SEM) E->G After Cycling H Performance Assessment F->H G->H

References

GC-FID versus GC-MS for the analysis of carbonate esters in electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide: GC-FID vs. GC-MS for the Analysis of Carbonate Esters in Electrolytes

For researchers, scientists, and professionals in drug development and battery technology, the accurate analysis of carbonate esters in electrolytes is paramount. These compounds are critical components of lithium-ion battery electrolytes, and their precise quantification is essential for quality control, performance evaluation, and safety assessment.[1][2] Gas chromatography (GC) is the analytical technique of choice for this purpose, primarily coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This guide provides an objective comparison of GC-FID and GC-MS for this application, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.

Principle of Separation and Detection

Both GC-FID and GC-MS utilize gas chromatography to separate the volatile carbonate esters from the electrolyte matrix. The separated compounds then pass to a detector. The fundamental difference lies in how these detectors operate.

  • GC-FID: The Flame Ionization Detector is a destructive technique where the column effluent is mixed with hydrogen and air and then ignited. The combustion of organic compounds produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte. This makes FID a highly sensitive detector for quantifiable analysis of most organic compounds, including carbonate esters.[3]

  • GC-MS: In a Mass Spectrometer, eluting compounds are ionized, typically by electron impact (EI), which fragments the molecules into characteristic patterns. These charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum provides a molecular fingerprint, enabling not only quantification but also definitive identification of the compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of carbonate esters in electrolytes using both GC-FID and GC-MS.

Sample Preparation

A common and critical step for both methods is the dilution of the electrolyte sample to prevent column overload and potential damage from the lithium salts (e.g., LiPF₆).[5][6]

  • Extraction: Disassemble the battery in an inert atmosphere (e.g., an argon-filled glove box).

  • Dilution: Extract the electrolyte and dilute it with a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[1][4][7] A high dilution factor (e.g., 1:1000) is often employed.[6][8]

GC-FID Methodology

This method is well-suited for routine quantitative analysis where the identity of the target carbonate esters is known.[3]

Instrumentation: An Agilent 8860 GC system with a split/splitless injector and a flame ionization detector is a representative setup.[1]

  • GC Column: Agilent J&W HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injector: Split/splitless, 250 °C, split ratio 50:1.[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow.[1][2]

  • Oven Temperature Program: Initial temperature of 40 °C (hold for 3 min), ramp at 10 °C/min to 160 °C (hold for 5 min).[8]

  • Detector: FID at 250 °C.

GC-MS Methodology

GC-MS is the preferred method when unambiguous identification of analytes is required, or for the analysis of unknown impurities and degradation products.[4][8]

Instrumentation: A PerkinElmer Clarus SQ 8 GC/MS or a Shimadzu GCMS-QP2050 are examples of suitable systems.[7][8]

  • GC Column: PerkinElmer Elite-35MS (30 m x 0.25 mm, 0.25 µm) or SH-I-5MS (30 m × 0.25 mm I.D., 0.25 μm).[7][8]

  • Injector: Capillary injector with split mode, 280 °C, split ratio 20:1.[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 35 °C (hold for 3 min), ramp at 10 °C/min to 240 °C (hold for 2 min).[7]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 270 °C.[7]

    • Mass Range: 25-300 amu.[7]

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[9]

Performance Comparison: GC-FID vs. GC-MS

The choice between GC-FID and GC-MS often depends on the specific analytical requirements, including the need for identification, sensitivity, and cost-effectiveness.

Performance ParameterGC-FIDGC-MSKey Considerations
Selectivity LowerHigherGC-MS provides structural information, allowing for the differentiation of co-eluting peaks and identification of unknown compounds.[8][10]
Sensitivity (LOD/LOQ) ExcellentExcellent (especially in SIM mode)Both techniques offer low detection limits, often in the sub-mg/L range.[1][3][6][7][9]
Linearity (R²) Excellent (>0.999)Excellent (>0.999)Both methods demonstrate a wide linear dynamic range for accurate quantification.[1][7][8][11]
Precision (%RSD) Excellent (<2%)Excellent (<5%)Both techniques provide high repeatability for reliable results.[1][7][10]
Cost LowerHigherGC-FID systems are generally less expensive to purchase and maintain.[3]
Ease of Use SimplerMore ComplexGC-MS requires more expertise for method development, data analysis, and maintenance.[3]
Identification Capability NoneDefinitiveGC-MS is essential for identifying unknown impurities, additives, and degradation products.[4][8]

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general experimental workflow for electrolyte analysis and a logical approach to selecting the appropriate technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis A Electrolyte Sample B Dilution with Solvent (e.g., DCM, Ethyl Acetate) A->B C GC Injection B->C D Chromatographic Separation C->D E GC-FID D->E F GC-MS D->F G Quantitative Analysis (Peak Area) E->G H Qualitative & Quantitative Analysis (Mass Spectra & Peak Area) F->H

Caption: General experimental workflow for the GC analysis of carbonate esters in electrolytes.

Decision_Tree A Analytical Goal for Carbonate Ester Analysis B Need for structural confirmation or identification of unknowns? A->B C GC-MS B->C Yes D Routine quantitative analysis of known compounds? B->D No E GC-FID D->E Yes F Consider GC-MS for higher confidence and future-proofing D->F No

References

Propylene Carbonate: A Superior Green Solvent Alternative to Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pharmaceutical and chemical industries are increasingly prioritizing sustainability, driving the search for effective, green solvents to replace hazardous traditional options. This guide provides a detailed, data-driven comparison between propylene (B89431) carbonate (PC), a cyclic carbonate, and dipropyl carbonate (DPC), a linear carbonate. While both are considered less harmful than many conventional solvents, this document will demonstrate that propylene carbonate's superior environmental profile, safety, and versatile performance make it a more advantageous green solvent substitute in many research and development applications.

At a Glance: Key Property Comparison

A solvent's utility is fundamentally defined by its physical and chemical properties. Propylene carbonate exhibits high polarity, a wide liquid range, and a high flash point, making it a suitable replacement for polar aprotic solvents like DMF and NMP. This compound, in contrast, is less polar, has a lower boiling point, and a lower flash point, positioning it as an alternative for different applications.

PropertyPropylene Carbonate (PC)This compound (DPC)
CAS Number 108-32-7623-96-1
Molecular Formula C₄H₆O₃C₇H₁₄O₃
Molecular Weight 102.09 g/mol 146.18 g/mol [1]
Structure Cyclic CarbonateLinear Carbonate
Boiling Point 240-242 °C167-168 °C[1][2]
Melting Point -48.8 °C-41 °C[1]
Density 1.205 g/cm³ (at 25 °C)0.944 g/cm³ (at 25 °C)[1][2]
Vapor Pressure Low1.7 mmHg (at 25 °C)[1]
Flash Point 132 °C55 °C[2]
Dipole Moment 4.9 DNot available
Solubility in Water 240 g/L (at 20 °C)4.1 g/L (at 25 °C)[1]

Evaluating Green and Safety Credentials

The "greenness" of a solvent is determined by a range of factors, from its synthesis route to its impact on health and the environment. Propylene carbonate excels in nearly all these areas, positioning it as a leading sustainable solvent.[3]

ParameterPropylene Carbonate (PC)This compound (DPC)
Synthesis 100% atom economy reaction of propylene oxide and CO₂.[4] Utilizes an abundant, renewable carbon source.[4]Typically via phosgenation of propanol (B110389) (historical) or transesterification, which are less atom-economical.
Toxicity Profile Low toxicity, non-corrosive, not classified as carcinogenic, mutagenic, or reprotoxic.[4][5] Causes serious eye irritation.[5]Harmful if swallowed, inhaled, or in contact with skin.[2][6] Causes skin and serious eye irritation.[2][6]
Biodegradability Readily biodegradable.[5]No components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[7]
Regulatory Often considered VOC-exempt due to low vapor pressure.[2]Flammable liquid (Hazard Class 3).[1][2]
Safety Hazards High flash point reduces fire risk.[2]Lower flash point indicates a higher fire hazard.[2] Emits toxic fumes in a fire.[1]

The following diagram illustrates a logical workflow for evaluating and selecting a green solvent substitute, a critical process in sustainable chemistry.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: EHS Assessment cluster_2 Phase 3: Performance & Viability A Define Requirements (Polarity, BP, Solubility) B Identify Potential Substitutes (PC, DPC, etc.) A->B C Compare Physicochemical Properties (Tables 1 & 2) B->C D Evaluate Safety & Health Data (Toxicity, Flash Point, Irritation) C->D Proceed with suitable candidates E Assess Environmental Profile (Biodegradability, Synthesis Route) D->E F Consult Solvent Selection Guides (e.g., ACS, CHEM21) E->F G Conduct Small-Scale Performance Tests F->G Select top candidates for lab testing H Analyze Results (Yield, Purity, Reaction Time) G->H I Assess Scalability, Cost, & Recyclability H->I J Final Solvent Selection I->J

Workflow for Green Solvent Selection.

Performance in Chemical Synthesis: Experimental Evidence

While direct comparative studies between PC and DPC in the same reaction are scarce, their performance can be inferred from individual studies and the general properties of cyclic versus linear carbonates.

Propylene Carbonate: A Proven Alternative to Polar Aprotic Solvents

Propylene carbonate's high polarity and stability make it an excellent green substitute for conventional solvents like DMF, DMAc, and NMP in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in drug discovery and development.[8]

  • Heck Reaction: PC has been successfully used as a solvent for the Heck reaction, a key C-C bond-forming reaction.[8][9] Studies show it can be a highly effective medium, sometimes outperforming traditional solvents.[8]

  • Suzuki-Miyaura Reaction: PC has also been demonstrated as a viable solvent for the Suzuki-Miyaura reaction.[10] However, its nucleophilic susceptibility should be noted, as under certain conditions (e.g., with specific heterocyclic substrates), the carbonate ring can be opened by other nucleophiles present in the reaction mixture.[10]

This compound: Applications in Catalysis

Fewer studies highlight DPC as a green solvent for specific organic reactions. However, organic carbonates, including linear ones like diethyl and this compound, have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions, yielding products with high enantioselectivity.[11] The lower polarity and viscosity of DPC compared to PC may be advantageous in specific catalytic systems or for dissolving less polar substrates.

The differing reactivity between cyclic and linear carbonates has also been observed in studies related to lithium-ion battery electrolytes, where cyclic carbonates like PC were found to be more reactive with reactive oxygen species than linear carbonates like dimethyl carbonate (a close analog of DPC).[12] This suggests that linear carbonates may offer greater stability in oxidative environments.

Experimental Protocol: The Heck Reaction using Propylene Carbonate

This section provides a representative protocol for conducting a palladium-catalyzed Heck reaction, a cornerstone of modern synthetic chemistry, using propylene carbonate as a green solvent alternative. This protocol is based on established methodologies and demonstrates the practical application of PC in a common synthetic transformation.[13][14]

Objective: To synthesize an alkene via the coupling of an aryl halide and an alkene using a palladium catalyst in propylene carbonate.

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate (B1210297), Pd(OAc)₂)

  • Base (e.g., Triethylamine, Et₃N)

  • Propylene Carbonate (PC), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 0.1-1 mol% Pd(OAc)₂).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol), the base (1.2 mmol), and propylene carbonate (2-3 mL).

  • Stirring: Begin stirring the mixture to dissolve the components.

  • Alkene Addition: Add the alkene (1.2 mmol) to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-140 °C) using a preheated oil bath.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure coupled product. Confirm the structure and purity using techniques like NMR and GC-MS.

The following diagram illustrates a generalized workflow for comparing the performance of two solvents in a chemical reaction.

cluster_setup Reaction Setup (Parallel) cluster_run Execution & Monitoring cluster_analysis Work-up & Analysis A1 Reaction A: Solvent: Propylene Carbonate Reagents, Catalyst, Base C1 Run Reaction A A1->C1 A2 Reaction B: Solvent: this compound Reagents, Catalyst, Base C2 Run Reaction B A2->C2 B Control Variables (Temperature, Time, Stirring, Inert Atmosphere) B->C1 B->C2 D Monitor Progress (TLC, GC, HPLC) C1->D C2->D E Quench & Extract D->E F Isolate & Purify Product (e.g., Chromatography) E->F G Analyze & Compare Results (Yield, Purity, Byproducts) F->G

Workflow for Comparative Solvent Performance Testing.

Conclusion

For researchers, scientists, and drug development professionals seeking to integrate greener practices into their work, the choice of solvent is a critical leverage point. The data overwhelmingly supports propylene carbonate as a superior green solvent substitute over this compound for a wide range of applications, particularly those requiring a polar aprotic medium.

Propylene carbonate offers an exceptional combination of performance, low toxicity, biodegradability, a high flash point for improved safety, and a sustainable synthesis route that utilizes CO₂.[4][5] While this compound is an improvement over many highly hazardous traditional solvents, its flammability, more concerning hazard profile, and less sustainable synthesis make it a secondary choice. By adopting propylene carbonate, laboratories and manufacturing facilities can significantly reduce their environmental footprint without compromising on chemical efficiency.

References

A Comparative Guide to the Environmental Impact of Dipropyl Carbonate Synthesis: Phosgene vs. Non-Phosgene Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dipropyl carbonate (DPC), a valuable solvent and chemical intermediate, has traditionally relied on the use of phosgene (B1210022), a highly toxic and corrosive gas. Growing environmental and safety concerns have spurred the development of greener, non-phosgene alternatives. This guide provides an objective comparison of the traditional phosgene route and the more sustainable transesterification route for DPC synthesis, supported by available data and detailed experimental methodologies.

Executive Summary

The non-phosgene route, specifically the transesterification of dimethyl carbonate (DMC) with n-propanol, presents a significantly more environmentally benign pathway for the synthesis of this compound compared to the traditional phosgene-based method. The phosgene route is hampered by the extreme toxicity of its primary reagent and the production of corrosive hydrogen chloride (HCl) as a byproduct. In contrast, the transesterification route utilizes less hazardous materials and produces methanol (B129727) as a recyclable byproduct, leading to a better atom economy and a lower environmental factor (E-factor).

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative metrics for the environmental impact assessment of the two synthesis routes. It is important to note that while extensive data exists for the transesterification route, specific quantitative yield and energy consumption data for the phosgene-based synthesis of this compound is less readily available in open literature and is often inferred from similar reactions.

MetricPhosgene RouteNon-Phosgene (Transesterification) RouteSupporting Data & Remarks
Primary Reagents n-Propanol, Phosgene (COCl₂)n-Propanol, Dimethyl Carbonate (DMC)Phosgene is a highly toxic gas, while DMC is considered a green reagent.
Main Byproducts Hydrogen Chloride (HCl)Methanol (CH₃OH)HCl is a corrosive and hazardous gas. Methanol can be recycled or used as a fuel.
Atom Economy (Theoretical) ~60%~89%The transesterification route incorporates a larger proportion of the reactant atoms into the final product.
E-Factor (Theoretical) > 0.67~0.12The E-factor for the phosgene route is significantly higher due to the generation of HCl. This value does not account for solvent waste.
Toxicity of Reagents Very High (Phosgene)Low to Moderate (DMC, n-Propanol)Phosgene is a Schedule 3 chemical under the Chemical Weapons Convention.
Safety Concerns ExtremeModerateHandling of phosgene requires specialized equipment and stringent safety protocols.
Energy Consumption Likely HighModeratePhosgene production is energy-intensive. Transesterification can often be performed at moderate temperatures.
Catalyst Often uncatalyzed or base-catalyzedSolid base catalysts (e.g., K₂CO₃/AC, K₂CO₃/Hb)Catalysts in the transesterification route are often heterogeneous, allowing for easier separation and recycling.
Yield Good to high (assumed)High (up to 95.5% DMC conversion reported)Specific yield for DPC via phosgene route is not widely reported.
Selectivity Moderate to high (assumed)High (up to 93.6% for DPC reported)Side reactions in the phosgene route can lead to the formation of chlorinated byproducts.

Experimental Protocols

Phosgene Route: Synthesis of this compound

This protocol is based on the general reaction of alcohols with phosgene.

Reaction: 2 CH₃CH₂CH₂OH + COCl₂ → (CH₃CH₂CH₂)₂CO₃ + 2 HCl

Procedure:

  • A solution of n-propanol in an inert solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube. The system must be operated in a well-ventilated fume hood with appropriate safety measures for handling phosgene.

  • The solution is cooled in an ice bath.

  • Phosgene gas is bubbled through the cooled solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition of phosgene is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

  • The reaction mixture is then purged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and the byproduct, hydrogen chloride. The off-gas must be passed through a scrubber containing a sodium hydroxide (B78521) solution to neutralize HCl and phosgene.

  • The resulting mixture is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Non-Phosgene Route: Transesterification for this compound Synthesis

This protocol is based on the transesterification of dimethyl carbonate with n-propanol using a solid base catalyst.

Reaction: 2 CH₃CH₂CH₂OH + (CH₃O)₂CO ⇌ (CH₃CH₂CH₂)₂CO₃ + 2 CH₃OH

Procedure:

  • A mixture of n-propanol, dimethyl carbonate (DMC), and a solid base catalyst (e.g., 4 wt% K₂CO₃ supported on activated carbon) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A typical molar ratio of n-propanol to DMC is 4:1.

  • The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred vigorously.

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of DMC and the selectivity to this compound (DPC).

  • Upon completion of the reaction (typically after 6 hours), the reaction mixture is cooled to room temperature.

  • The solid catalyst is separated from the reaction mixture by filtration.

  • The filtrate, containing DPC, unreacted starting materials, and the methanol byproduct, is subjected to fractional distillation to separate the components. Methanol, having the lowest boiling point, is distilled off first and can be collected for recycling. Unreacted DMC and n-propanol can also be recovered and reused.

  • The final product, this compound, is obtained as a higher-boiling fraction.

Mandatory Visualization

Caption: Comparison of Phosgene and Non-Phosgene Synthesis Routes for this compound.

Experimental_Workflow cluster_phosgene_workflow Phosgene Route Workflow cluster_non_phosgene_workflow Non-Phosgene Route Workflow p_start Start: n-Propanol & Phosgene p_reaction Reaction in Inert Solvent (Low Temperature) p_start->p_reaction p_purge Purge with Inert Gas (Remove excess COCl2 & HCl) p_reaction->p_purge p_neutralize Neutralization & Washing p_purge->p_neutralize p_separate Separation & Drying p_neutralize->p_separate p_distill Fractional Distillation p_separate->p_distill p_end End: this compound p_distill->p_end np_start Start: n-Propanol, DMC & Catalyst np_reaction Transesterification Reaction (Heating) np_start->np_reaction np_filter Catalyst Filtration np_reaction->np_filter np_distill Fractional Distillation (Methanol & Reactant Recovery) np_filter->np_distill np_end End: this compound np_distill->np_end

Caption: Experimental Workflows for this compound Synthesis.

Conclusion

The environmental impact assessment clearly favors the non-phosgene, transesterification route for the synthesis of this compound. The elimination of highly toxic phosgene and the corrosive HCl byproduct, coupled with a higher atom economy and the potential for byproduct recycling, aligns with the principles of green chemistry. While the phosgene route may offer high reactivity, the associated safety risks and environmental burdens are significant drawbacks. For researchers, scientists, and drug development professionals seeking sustainable and safer chemical processes, the transesterification of dimethyl carbonate with n-propanol is the recommended method for the production of this compound. Future research should focus on optimizing catalyst efficiency and further reducing energy consumption in the non-phosgene route to enhance its environmental and economic advantages.

Comparative Toxicity Profile of Dipropyl Carbonate and Other Organic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of dipropyl carbonate and other commonly used organic carbonates, namely dimethyl carbonate, diethyl carbonate, and propylene (B89431) carbonate. The information is compiled from various toxicology studies and safety data sheets, with a focus on quantitative data and standardized experimental protocols. This document aims to assist researchers and professionals in making informed decisions regarding solvent selection in pharmaceutical and chemical applications.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound and its alternatives. The data is primarily presented as LD50 (Lethal Dose, 50%) values, which represent the dose required to be fatal to 50% of the tested population.

Chemical CompoundCAS NumberAcute Oral LD50 (mg/kg)Acute Dermal LD50 (mg/kg)Acute Inhalation LC50 (mg/L)Skin IrritationEye Irritation
This compound 623-96-1300 (mouse)[1], 3200 (rabbit)[1]980 (rat)[1], 1100[2]11 (4h, estimate)[2]Causes skin irritation[3][4]Causes serious eye irritation[3]
Dimethyl Carbonate 616-38-66000 (mouse), 12900 (rat)[5], 13000 (rat)>5000 (rabbit)>38,000 ppm (rat)[5]Not irritating[5][6]Slightly irritating[5] / Not irritating[6]
Diethyl Carbonate 105-58-8>4876 (rat)[7][8]No data available>1268 (7h, rat)[7]No skin irritation (rabbit)[7][8]No eye irritation (rabbit)[7]
Propylene Carbonate 108-32-7>5000 (rat)[9]>2000 (rabbit)[9][10]No data availableNo skin irritation (rabbit)[10][11]Irritating to eyes (rabbit)[10][11]

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These internationally accepted methods ensure data reliability and comparability. Below are summaries of the key experimental protocols.

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Test Principle: The test substance is administered in a single dose by gavage to fasted experimental animals. The dose is escalated in a stepwise procedure to determine the dose that causes mortality in 50% of the animals.

  • Animals: Healthy, young adult rodents (typically rats or mice) of a single sex are used. At least 5 animals are used per dose level[12].

  • Procedure: Animals are fasted overnight prior to dosing[12]. The test substance, typically dissolved in an appropriate vehicle like corn oil or water, is administered using a stomach tube[12]. The maximum volume administered to rodents should not exceed 1 mL/100g of body weight for non-aqueous solutions and 2 mL/100g for aqueous solutions[12].

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy of all animals is performed at the end of the study[12].

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Test Principle: The test substance is applied to a shaved area of the skin of experimental animals for a 24-hour period. The aim is to assess the short-term toxic effects of dermal exposure.

  • Animals: Healthy young adult animals (typically rats or rabbits) of a single sex are used[13].

  • Procedure: Approximately 10% of the body surface area is shaved 24 hours before the test. The test substance is applied uniformly to the shaved area and covered with a porous gauze patch and non-irritating tape[14].

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Test Principle: A single dose of the test substance is applied to a small area of the skin of an animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animals: Albino rabbits are the preferred species[16].

  • Procedure: The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period[16]. Untreated skin serves as a control.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days to assess the reversibility of any effects[16][17].

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Test Principle: A single dose of the test substance is applied to one eye of an experimental animal to assess its potential to cause eye irritation or corrosion.

  • Animals: Albino rabbits are typically used[18].

  • Procedure: The test substance is instilled into the conjunctival sac of one eye of the animal; the other eye remains untreated and serves as a control[19].

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling)[18][20]. The observation period can be extended up to 21 days to evaluate the reversibility of the effects[18].

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Test Principle: This in vitro test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that require a specific amino acid for growth. The test substance is evaluated for its ability to cause mutations that restore the bacteria's ability to synthesize the amino acid, leading to the growth of revertant colonies.

  • Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism[21][22]. There are two primary methods: the plate incorporation method and the pre-incubation method[23].

  • Observation: After incubation for 48-72 hours, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative (solvent) control[23]. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies[24]. For instance, genotoxicity studies for dimethyl carbonate following OECD guidelines have shown negative results[25].

Comparative Toxicity Visualization

The following diagram illustrates the relative acute oral toxicity of the four organic carbonates based on their LD50 values in rats. A lower LD50 value indicates higher toxicity.

Dipropyl_Carbonate This compound (3200 mg/kg in rabbit, mouse data indicates higher toxicity) Diethyl_Carbonate Diethyl Carbonate (>4876 mg/kg) Dipropyl_Carbonate->Diethyl_Carbonate Lower Toxicity Propylene_Carbonate Propylene Carbonate (>5000 mg/kg) Diethyl_Carbonate->Propylene_Carbonate Lower Toxicity Dimethyl_Carbonate Dimethyl Carbonate (12900 mg/kg) Propylene_Carbonate->Dimethyl_Carbonate Lower Toxicity

Caption: Relative acute oral toxicity ranking of organic carbonates.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment. Researchers should always consult the most current Safety Data Sheets (SDS) and relevant toxicological literature before using any chemical substance.

References

Validating the Purity of Dipropyl Carbonate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For dipropyl carbonate, a versatile solvent and reagent, ensuring high purity is paramount for its application in sensitive processes, including drug formulation and synthesis. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of this compound, complete with experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the required level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods used for this compound analysis.

TechniquePrincipleInformation ProvidedLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Quantitative purity, identification and quantification of volatile impurities.Typically in the low ppm range.[1]High sensitivity and specificity for volatile organic compounds.[2]Not suitable for non-volatile impurities; requires sample volatilization.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Measurement of the nuclear magnetic resonance of hydrogen atoms to determine the concentration of a substance by comparing its signal integral to that of a certified reference standard.Absolute purity determination without the need for a specific analyte reference standard.Dependent on the analyte and the magnetic field strength, but can reach nanomolar levels with appropriate instrumentation.[3]High precision and accuracy; non-destructive; provides structural information.[4]Lower sensitivity compared to GC-MS for trace impurities; requires a high-purity internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample, which is characteristic of its molecular structure and functional groups.Identification of the compound and detection of functional group impurities.Generally in the percentage range for impurity detection.[5]Rapid and non-destructive; provides information about molecular structure.Not inherently quantitative without calibration; less sensitive to trace impurities compared to chromatographic methods.

In-Depth Analysis: Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential organic impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8860 GC with a 5977B MS).[6]

  • Column: A non-polar or mid-polar capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or acetone, to a concentration of approximately 1 mg/mL.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1[7]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 20 °C/min

    • Final Hold: Hold at 280 °C for 5 minutes[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 30-350

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Potential Impurities:

Common impurities in this compound can arise from the synthesis process. For instance, in the transesterification of dimethyl carbonate with propanol (B110389), potential byproducts include methyl propyl carbonate and residual starting materials.[8] Synthesis from urea (B33335) and propanol may introduce different side products.[5]

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by using a certified internal standard.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte or standard.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Pulse Angle: 30° or 90°. A 90° pulse provides maximum signal but requires a longer relaxation delay.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. This is critical for accurate quantification.

    • Acquisition Time (aq): Sufficiently long to ensure high digital resolution.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).[9]

    • Temperature: Maintain a constant and accurately controlled temperature.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the triplet at ~4.0 ppm (O-CH₂), the sextet at ~1.7 ppm (CH₂), and the triplet at ~0.9 ppm (CH₃) can be used.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that is useful for the identification of this compound and the detection of impurities with different functional groups.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the this compound liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient.

  • Data Analysis:

    • The FTIR spectrum of this compound will show characteristic absorption bands for the C=O stretch (around 1740-1750 cm⁻¹), C-O stretch (around 1260 cm⁻¹), and C-H stretches (around 2800-3000 cm⁻¹).

    • Impurities such as residual propanol would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹. Water contamination would also appear in this region. Carboxylic acid impurities would show a broad O-H stretch and a C=O stretch at a slightly different wavenumber than the carbonate.

Workflow for Validating this compound Purity

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, integrating the discussed analytical techniques.

Purity_Validation_Workflow cluster_decision Decision start Start: this compound Sample gcms GC-MS Analysis start->gcms qnmr Quantitative ¹H-NMR start->qnmr ftir FTIR-ATR Analysis start->ftir purity_assay Purity Assay (%) gcms->purity_assay impurity_id Impurity Identification & Quantification gcms->impurity_id qnmr->purity_assay functional_group_id Functional Group Identification ftir->functional_group_id pass Purity Specification Met purity_assay->pass > 99% fail Purity Specification Not Met purity_assay->fail < 99% impurity_id->pass Impurities < Specification impurity_id->fail Impurities > Specification report Generate Certificate of Analysis pass->report

Caption: Workflow for the purity validation of this compound.

Conclusion

A multi-technique approach is recommended for the comprehensive validation of this compound purity. GC-MS provides excellent sensitivity for volatile impurities, while qNMR offers high precision for absolute purity determination. FTIR serves as a rapid screening tool for functional group impurities. By employing these methods in a structured workflow, researchers and drug development professionals can ensure the quality and consistency of this compound for its intended applications.

References

Cross-referencing dipropyl carbonate data in NIST and PubChem databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of dipropyl carbonate data from the National Institute of Standards and Technology (NIST) and PubChem databases is presented for researchers, scientists, and professionals in drug development. This guide provides a structured overview of the available quantitative data, outlines the experimental methodologies for key physical properties, and visually represents the data cross-referencing workflow.

Data Presentation

The following tables summarize the quantitative data for this compound, cross-referencing information from both the NIST and PubChem databases. Additional data from commercial and other chemical information sources have been included to provide a more complete profile.

Table 1: Identifiers and Chemical Properties

PropertyNISTPubChemOther Sources
CAS Number 623-96-1[1][2]623-96-1[3]623-96-1[4][5][6]
Molecular Formula C₇H₁₄O₃[1][2]C₇H₁₄O₃[3][7]C₇H₁₄O₃[6]
Molecular Weight 146.1843 g/mol [1][2]146.18 g/mol [3]146.18 g/mol [4][5][6]
IUPAC Name Carbonic acid, dipropyl ester[1][2]This compound[3]N/A
Synonyms This compound, n-Propyl carbonate, Di-n-propylcarbonate[1][2]Carbonic acid, dipropyl ester, n-Propyl carbonate[3]Di-n-propyl carbonate[4]
InChI InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3[1][2]InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3[3]1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3[4]
InChIKey VUPKGFBOKBGHFZ-UHFFFAOYSA-N[1][2]VUPKGFBOKBGHFZ-UHFFFAOYSA-N[3]VUPKGFBOKBGHFZ-UHFFFAOYSA-N[4]
SMILES N/ACCCOC(=O)OCCC[3][7]CCCOC(=O)OCCC[4]
PubChem CID N/A69344[3]N/A

Table 2: Physical and Thermochemical Properties

PropertyNIST ValuePubChem ValueOther Sources Value
Boiling Point 441.2 K (168.05 °C)[1]N/A167-168 °C[4][6]
Enthalpy of Vaporization (ΔvapH°) 53.2 ± 0.3 kJ/mol[1]N/AN/A
Density N/AN/A0.944 g/mL at 25 °C[4][6]
Refractive Index N/AN/An20/D 1.401[4][6]
Flash Point N/AN/A55 °C (131 °F) - closed cup[4][6]
Melting Point N/AN/A<25 °C[6]
XlogP (Predicted) N/A2.3[7]N/A
Monoisotopic Mass N/A146.0943 Da[7]N/A

Table 3: Spectral Information

Spectrum TypeNISTPubChem
IR Spectrum Available[1][2]Links to NIST[3]
Mass Spectrum (EI) Available[1][2]Links to NIST[3]

Experimental Protocols

While the specific experimental reports for all data points are not directly provided in the databases, the following are detailed descriptions of the standard methodologies likely employed to determine the key physical properties of this compound.

1. Boiling Point Determination (Capillary Method) The boiling point of an organic liquid like this compound is commonly determined using a capillary method with a Thiele tube or a similar heating apparatus.[2][3]

  • Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., Thiele tube with heating oil or an aluminum block), and a rubber band or wire to attach the test tube to the thermometer.

  • Procedure:

    • A small amount of this compound is placed in the fusion tube.

    • The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • The assembly is heated slowly and uniformly in the heating bath.

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

    • The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded.

    • The boiling point is the average of these two temperatures.

2. Enthalpy of Vaporization (Calorimetry) The enthalpy of vaporization is determined by measuring the heat required to vaporize a known amount of the substance at a constant temperature.[1] This is typically done using a calorimeter.

  • Apparatus: A reaction calorimeter or a specialized vaporization calorimeter, a precise heating element, a temperature sensor, and a system to measure the amount of substance vaporized.

  • Procedure:

    • A known mass of this compound is placed in the calorimeter.

    • The sample is heated to its boiling point, or to a specific temperature at which the vapor pressure is being measured.

    • A known amount of electrical energy is supplied to the heater to induce vaporization at a constant rate.

    • The temperature of the system is maintained constant during the vaporization process.

    • The amount of substance vaporized is determined, often by condensing the vapor and measuring its mass or volume.

    • The enthalpy of vaporization is calculated by dividing the heat input by the number of moles of the vaporized substance. The value reported by NIST is based on data from 274 K to 318 K.[1]

3. Density Measurement The density of a liquid can be measured using several methods, with the use of a pycnometer or a hydrometer being common.[8][9]

  • Apparatus: A pycnometer (a glass flask with a specific volume), a balance with high precision, and a temperature-controlled bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature (e.g., 25 °C).

    • The mass of the filled pycnometer is measured.

    • The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

4. Refractive Index Measurement The refractive index is typically measured using a refractometer, such as an Abbe refractometer.[7]

  • Apparatus: An Abbe refractometer, a light source (often a sodium lamp for the D-line), and a constant temperature water bath.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prisms are closed and the temperature is allowed to equilibrate to the desired value (e.g., 20 °C) using the water bath.

    • The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.

    • The knob is turned to bring the borderline between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

5. Flash Point Determination (Closed Cup Method) The closed cup method is used to determine the lowest temperature at which the vapors of a volatile substance will ignite.[10][11][12]

  • Apparatus: A closed cup flash point tester (e.g., Pensky-Martens or Tag), a heat source, a stirrer, and an ignition source.

  • Procedure:

    • The sample cup is filled with this compound to the specified level.

    • The lid is closed, and the apparatus is assembled.

    • The sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the ignition source is applied to the opening in the lid.

    • The flash point is the lowest temperature at which a flash is observed inside the cup.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing data on this compound between the NIST and PubChem databases.

Caption: Data cross-referencing for this compound between NIST, PubChem, and other sources.

References

A Comparative Analysis of Linear versus Cyclic Carbonates in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and scientists on the distinct roles and performance characteristics of linear and cyclic carbonates in battery electrolytes, supported by experimental data and detailed methodologies.

In the pursuit of higher energy density, longer cycle life, and enhanced safety of lithium-ion batteries, the electrolyte formulation plays a pivotal role. Organic carbonates, the primary solvent constituents of modern lithium-ion battery electrolytes, are broadly classified into two categories: cyclic and linear. The judicious selection and combination of these carbonates are critical in dictating the overall performance of the battery. This guide provides a comprehensive comparative analysis of linear and cyclic carbonates, presenting key performance data in a structured format, detailing the experimental protocols for their characterization, and visualizing their fundamental differences and interactions.

Core Functions and General Properties

Cyclic carbonates, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), are characterized by their high dielectric constants.[1] This property is crucial for effectively dissolving lithium salts, leading to a high concentration of charge carriers (Li+ ions) in the electrolyte.[1][2] However, this high polarity is also associated with high viscosity, which can impede ion transport and limit the electrolyte's ionic conductivity, especially at low temperatures.[1][2][3]

Linear carbonates, including dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC), generally exhibit low viscosity and lower melting points.[1][2] Their primary role in the electrolyte is to reduce the overall viscosity of the mixture, thereby enhancing the mobility of lithium ions and improving the ionic conductivity.[1][4] The trade-off for their low viscosity is a significantly lower dielectric constant, which makes them poor solvents for lithium salts when used alone.[1]

Therefore, a combination of cyclic and linear carbonates is almost universally employed in commercial lithium-ion batteries to strike a balance between salt dissolution and ion transport.[2][4]

Quantitative Performance Comparison

The following table summarizes the key physical and electrochemical properties of common cyclic and linear carbonates used in battery electrolytes.

PropertyEthylene Carbonate (EC)Propylene Carbonate (PC)Dimethyl Carbonate (DMC)Ethyl Methyl Carbonate (EMC)Diethyl Carbonate (DEC)
Type CyclicCyclicLinearLinearLinear
Dielectric Constant (ε) at 25°C ~89.8[1]~64.9[5]~3.1~2.9~2.8
Viscosity (η) at 25°C (cP) ~1.90[1]~2.53[5]~0.59[1]~0.65~0.75
Melting Point (°C) 36.4-48.84.6-55-74.3
Boiling Point (°C) 24824290107127
Ionic Conductivity of 1M LiPF6 solution (mS/cm) ~0.1 (used alone)[1]~5-10 (in mixtures)[6]~10-12 (in mixtures)~8-11 (in mixtures)[6]~6-9 (in mixtures)[6]
Electrochemical Stability Window (V vs. Li/Li+) ~4.5 - 4.8~4.5 - 4.8~4.2 - 4.5~4.2 - 4.5~4.2 - 4.5

The Critical Role in Solid Electrolyte Interphase (SEI) Formation

The initial charging cycles of a lithium-ion battery lead to the formation of a passivation layer on the anode surface, known as the Solid Electrolyte Interphase (SEI). This layer is crucial for the long-term stability and performance of the battery.[7]

Cyclic carbonates, particularly EC, are instrumental in forming a stable and effective SEI layer on graphite (B72142) anodes.[8][9] The reduction of EC on the anode surface leads to the formation of lithium ethylene dicarbonate (B1257347) (LEDC) and other inorganic species like Li2CO3, which create a robust and electronically insulating but ionically conductive film.[7][10] This stable SEI prevents further electrolyte decomposition and solvent co-intercalation into the graphite structure.[7]

Linear carbonates, on the other hand, are generally less effective at forming a stable SEI. Their reduction products are often more soluble in the electrolyte, leading to a less stable and more porous SEI layer.[9] However, their presence is still crucial for the overall electrolyte performance.

Visualizing the Interplay of Properties and Functions

The following diagrams illustrate the fundamental relationships and roles of linear and cyclic carbonates in battery electrolytes.

G cluster_0 Cyclic Carbonates (e.g., EC, PC) cluster_1 Linear Carbonates (e.g., DMC, EMC) cluster_2 Electrolyte Performance cc High Dielectric Constant cv High Viscosity cc->cv sei Stable SEI Formation cc->sei Enables salt Lithium Salt Dissociation cc->salt Facilitates lc Low Dielectric Constant lv Low Viscosity lc->lv cond High Ionic Conductivity lv->cond Promotes transport Li+ Ion Transport lv->transport Enhances

Figure 1: Functional roles of cyclic and linear carbonates.

G cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Layer anode Graphite Anode ec Ethylene Carbonate (EC) ledc Li Ethylene Dicarbonate (LEDC) ec->ledc Reduction li2co3 Li2CO3 ec->li2co3 Decomposition dmc Dimethyl Carbonate (DMC) dmc->anode Less stable decomposition li_ion Li+ li_ion->anode Intercalates through SEI ledc->anode Forms stable layer on li2co3->anode Contributes to inorganic layer on

Figure 2: SEI formation from cyclic and linear carbonates.

Experimental Protocols

1. Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To determine the ionic conductivity of the electrolyte.

  • Methodology:

    • Assemble a symmetric cell (e.g., stainless steel blocking electrodes) with a separator soaked in the electrolyte of interest. Coin cells are a common lab-scale setup.[11]

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[12]

    • Record the impedance response and plot it on a Nyquist plot (Z' vs. -Z'').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').[13]

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the electrode area.[13]

2. Electrochemical Stability Window (ESW) Determination via Linear Sweep Voltammetry (LSV)

  • Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

  • Methodology:

    • Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal reference electrode, and a lithium metal counter electrode.[14]

    • Fill the cell with the electrolyte to be tested.

    • Connect the cell to a potentiostat.

    • Perform a linear potential sweep from the open-circuit potential to a higher potential (for oxidative stability) or a lower potential (for reductive stability) at a slow scan rate (e.g., 0.1-1 mV/s).[14][15]

    • The potential at which a significant and sustained increase in current is observed is considered the limit of the electrochemical stability window.[12]

3. SEI Layer Characterization via X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the chemical composition of the SEI layer formed on the anode.

  • Methodology:

    • Sample Preparation:

      • Cycle a battery with the electrolyte of interest for a set number of formation cycles.

      • Disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination of the anode surface.[16]

      • Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt, if necessary, although this may alter the SEI.[17]

    • XPS Analysis:

      • Transfer the anode sample to the XPS chamber without exposure to air.[16]

      • Acquire survey and high-resolution spectra for relevant elements (C 1s, O 1s, F 1s, Li 1s, P 2p).

      • Analyze the binding energies and peak shapes to identify the chemical species present in the SEI, such as Li2CO3, LiF, and various organic lithium compounds.[16][18]

    • FTIR Analysis:

      • Analyze the prepared anode using an FTIR spectrometer, often in Attenuated Total Reflectance (ATR) mode.

      • Identify the characteristic vibrational modes in the infrared spectrum to determine the functional groups and molecular structures of the organic and inorganic components of the SEI.

Conclusion

The selection of linear and cyclic carbonates is a critical aspect of designing high-performance lithium-ion battery electrolytes. Cyclic carbonates are indispensable for their high dielectric constant, which ensures efficient salt dissociation and the formation of a stable SEI layer on the anode. Linear carbonates are equally crucial for their low viscosity, which promotes high ionic conductivity and good low-temperature performance. The optimal electrolyte formulation, therefore, represents a carefully tuned balance of these complementary properties. A thorough understanding of the individual and synergistic effects of these solvent classes, supported by robust experimental characterization, is essential for the continued advancement of battery technology.

References

A Comparative Guide to the Cost-Effectiveness of Dipropyl Carbonate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipropyl carbonate (DPC) is an organic compound increasingly finding utility in a variety of industrial applications, from a solvent in coatings to an electrolyte component in lithium-ion batteries. As industries move towards greener and more efficient chemical processes, the evaluation of solvents and reagents extends beyond mere performance to encompass cost-effectiveness and environmental impact. This guide provides an objective comparison of this compound with its common alternatives, namely dimethyl carbonate (DMC), diethyl carbonate (DEC), and propylene (B89431) carbonate (PC). The analysis is supported by physicochemical data, performance metrics in key applications, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Comparative Overview

The selection of a suitable carbonate for a specific application is heavily influenced by its physical and chemical properties. These properties dictate its behavior as a solvent, its performance under various temperatures, and its compatibility with other materials. A summary of key properties for this compound and its alternatives is presented below.

PropertyThis compound (DPC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Propylene Carbonate (PC)
Molecular Formula C7H14O3[1]C3H6O3C5H10O3C4H6O3
Molar Mass ( g/mol ) 146.18[1][2]90.08118.13102.09
Density (g/mL at 25°C) 0.944[1]1.070.9751.205
Boiling Point (°C) 167-168[1][3]90127242
Melting Point (°C) -41[3]2-4-43-48.8
Flash Point (°C) 551725132
Vapor Pressure (kPa at 25°C) ~0.23 (1.7 mmHg)[3]~7.6 (57 mmHg)~1.3 (9.8 mmHg)<0.01 (0.04 mmHg)
Solubility in Water 4.1 g/L (25°C)[3]139 g/L (20°C)33.6 g/L (20°C)240 g/L (20°C)

Industrial Applications and Performance Analysis

Dialkyl carbonates are valued for their low toxicity and biodegradability, positioning them as green alternatives to traditional solvents like phosgene.[4][5] Their primary applications include use as solvents, fuel additives, and electrolytes for lithium-ion batteries.[6]

Lithium-Ion Battery Electrolytes

A major application for organic carbonates is as a co-solvent in the electrolyte of lithium-ion batteries.[7][8] The electrolyte, typically a lithium salt dissolved in a mixture of carbonates, facilitates the movement of lithium ions between the anode and cathode.[8][9] The choice of carbonate solvent significantly impacts the battery's performance, longevity, and safety.[7][10]

  • Propylene Carbonate (PC) is often used for its high dielectric constant, which aids in dissolving lithium salts.[11]

  • Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) are linear carbonates often added to reduce the viscosity of the electrolyte, thereby improving ionic conductivity, especially at low temperatures.[10][12]

  • This compound (DPC) , with its higher boiling point and lower vapor pressure compared to DMC and DEC, can enhance the thermal stability of the electrolyte, a crucial factor in preventing thermal runaway in batteries.[7]

Performance Comparison in Lithium-Ion Battery Electrolytes

Performance MetricThis compound (DPC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Propylene Carbonate (PC)
Ionic Conductivity ModerateHighHighModerate (High Viscosity)
Electrochemical Stability GoodModerateModerateGood
Thermal Stability HighLowModerateHigh
SEI Layer Formation Can contribute to a stable SEIEssential for stable SEI on graphite (B72142)Contributes to SEI formationCan cause graphite exfoliation
Low-Temperature Performance ModerateGoodGoodPoor
Volatility LowHighHighVery Low
Solvents and Reagents

Carbonates are versatile solvents and can replace harsher, more toxic options like methylene (B1212753) chloride and other hazardous solvents.[13][14]

  • DMC is widely used as a methylating agent and solvent in pharmaceutical and industrial processes.[15]

  • PC is employed in coatings and cleaning formulations due to its excellent solvency and low volatility.[14]

  • DPC's properties make it a suitable candidate for applications requiring a solvent with a moderate boiling point and good stability.

Cost-Effectiveness Analysis

The economic viability of using this compound is dependent on its production cost, which is influenced by the synthesis route and the price of raw materials.

Synthesis Routes:

  • Phosgene Route: Traditionally, dialkyl carbonates were synthesized using highly toxic phosgene. This route is being phased out due to safety and environmental concerns.[4][16]

  • Transesterification: A greener and more common method involves the transesterification of a cyclic carbonate (like propylene carbonate) with an alcohol (e.g., propanol (B110389) for DPC).[4] This is often catalyzed by solid bases.

  • Direct Synthesis from CO2: An emerging sustainable route is the direct synthesis from CO2 and an alcohol.[16][17] However, this method often requires high pressure and can suffer from low equilibrium conversion, making it potentially more expensive at present.[16][18]

Economic Considerations:

  • Dimethyl Carbonate (DMC) is one of the most economically produced dialkyl carbonates, with a growing market size projected to reach $2.06 billion by 2030.[19] Its production is becoming more cost-effective through processes like indirect alcoholysis of urea.[20]

  • Propylene Carbonate (PC) production from CO2 and propylene oxide is being optimized, with operational costs for some sustainable processes estimated to be as low as $3 to $8 per ton of PC.[21]

The overall cost-effectiveness depends on the specific application. For high-performance applications where enhanced thermal stability is critical, such as in certain lithium-ion batteries, the potentially higher cost of DPC may be justified by improved safety and longevity.[7] For general solvent use, the lower cost of DMC and PC makes them more attractive options.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol describes a general method for synthesizing this compound from propylene carbonate and propanol, based on common transesterification procedures.

Materials:

  • Propylene carbonate (PC)

  • n-Propanol

  • Solid base catalyst (e.g., Mg-La mixed oxide, Fe-Zn double metal cyanide)[4]

  • Reaction vessel (e.g., stainless steel autoclave)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: Charge the stainless steel autoclave with propylene carbonate, a molar excess of n-propanol (e.g., a 1:10 molar ratio of PC to propanol), and the solid catalyst (e.g., 250 mg).[4]

  • Reaction: Seal the autoclave and heat the reaction mixture to a temperature in the range of 140-180°C.[4] Maintain the reaction for a period of 4-10 hours with stirring.[4]

  • Catalyst Separation: After the reaction, allow the mixture to cool to room temperature. Separate the solid catalyst from the liquid reaction mixture by filtration.[4]

  • Product Isolation and Purification: The filtrate contains this compound, unreacted propanol, and the propylene glycol by-product. Isolate the this compound through fractional distillation.

  • Analysis: Analyze the purity of the obtained this compound using techniques such as Gas Chromatography (GC) and confirm its structure using NMR spectroscopy.

Protocol 2: Evaluating Carbonate Performance in a Lithium-Ion Battery Half-Cell

This protocol outlines the procedure for testing the electrochemical performance of an electrolyte containing this compound.

Materials:

  • Lithium metal foil (counter and reference electrode)

  • Cathode material (e.g., LiNiMnCoO2) coated on aluminum foil (working electrode)

  • Celgard separator

  • Electrolyte solution: 1M LiPF6 salt in a mixture of carbonate solvents (e.g., DPC combined with ethylene (B1197577) carbonate).

  • Coin cell components (casings, spacers, springs)

  • Argon-filled glovebox

  • Battery cycler

  • Potentiostat with frequency response analyzer

Procedure:

  • Electrolyte Preparation: Inside the argon-filled glovebox, dissolve the LiPF6 salt in the carbonate solvent mixture to obtain a 1M solution.

  • Cell Assembly:

    • Punch circular electrodes from the cathode material and lithium foil.

    • Assemble a 2032-type coin cell in the glovebox in the following order: negative casing, spacer, lithium anode, separator, cathode, spacer, spring, positive cap.

    • Add a few drops of the prepared electrolyte to wet the separator and electrodes before sealing the cell using a crimper.

  • Cell Formation: Allow the assembled cell to rest for 12 hours to ensure complete wetting of the electrodes. Then, perform a formation cycle by charging and discharging the cell at a low current rate (e.g., C/20) for 1-2 cycles. This helps in the formation of a stable Solid Electrolyte Interphase (SEI).

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to analyze the resistance of the electrolyte and the charge transfer resistance at the electrode-electrolyte interface.

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window to investigate the electrochemical stability window of the electrolyte and the redox reactions of the cathode material.

  • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) between the specified voltage limits to evaluate the rate capability and cycling stability. Record the charge and discharge capacities for each cycle.

  • Data Analysis: Plot the specific capacity and coulombic efficiency versus the cycle number to determine the capacity retention and long-term stability of the cell with the DPC-containing electrolyte.

Visualizations

G cluster_input Application Requirements start Define Application (e.g., Battery, Solvent, Reagent) req1 High Thermal Stability? req2 Low Viscosity Needed? req3 High Dielectric Constant? req4 Low Cost Priority? prop1 High Boiling Point Low Volatility req1->prop1 Yes prop2 Low Viscosity req2->prop2 Yes prop3 High Polarity req3->prop3 Yes prop4 Mature Production Low-Cost Feedstock req4->prop4 Yes dpc DPC prop1->dpc pc PC prop1->pc dmc DMC prop2->dmc dec DEC prop2->dec prop3->pc prop4->dmc

G cluster_reactants Reactants cluster_products Products cluster_process co2 CO2 direct Direct Synthesis co2->direct alcohol Alcohol (R-OH) alcohol->direct trans Transesterification alcohol->trans cyclic_carbonate Cyclic Carbonate cyclic_carbonate->trans dac Dialkyl Carbonate (R-O-CO-O-R) water Water (H2O) glycol Glycol direct->dac direct->water By-product trans->dac trans->glycol By-product

Conclusion

The evaluation of this compound's cost-effectiveness is highly application-dependent. While its physicochemical properties, particularly its high boiling point and low volatility, offer distinct advantages in applications requiring enhanced thermal stability, such as in safer lithium-ion batteries, its production costs are likely higher than those of dimethyl carbonate and propylene carbonate. For applications where cost is the primary driver and high thermal stability is not a critical requirement, DMC remains a more economically favorable choice due to its mature production processes and lower-cost feedstocks. As sustainable synthesis routes from CO2 continue to develop and scale up, the economic landscape for all dialkyl carbonates, including DPC, may shift, potentially making them more competitive across a broader range of industrial applications. Researchers and developers must weigh the performance benefits of DPC against its current cost premium to determine its suitability for their specific needs.

References

Benchmarking Dipropyl Carbonate: A Comparative Guide for Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that impacts the efficacy, safety, and sustainability of pharmaceutical processes. This guide provides an objective comparison of dipropyl carbonate's performance against industry-standard solvents such as ethanol, acetone, and ethyl acetate, supported by available experimental data.

This compound is emerging as a viable alternative in the pharmaceutical industry, aligning with the principles of green chemistry due to its favorable environmental profile. This guide delves into a quantitative comparison of key solvent properties, outlines detailed experimental protocols for performance evaluation, and visualizes a typical experimental workflow.

Data Presentation: A Comparative Analysis of Solvent Properties

The following table summarizes the key physicochemical and toxicological properties of this compound and common industry-standard solvents. This data is essential for preliminary solvent screening and selection in drug development.

PropertyThis compoundEthanolAcetoneEthyl Acetate
Boiling Point (°C) 167 - 168[1]78.55677
Density (g/mL at 25°C) 0.944[2][1]0.7890.7840.895
Flash Point (°C) 55[2]13-20-4
Viscosity (cP at 20°C) Data not available1.10.360.45
Acute Oral LD50 (g/kg, rat) 0.3 (mice), 3.2 (rabbits)[3]7.065.85.62
Acute Dermal LD50 (g/kg, rat) 0.98[2][3]20>15.8>18

Experimental Protocols: Methodologies for Key Experiments

To ensure accurate and reproducible comparisons of solvent performance, standardized experimental protocols are crucial. Below are detailed methodologies for determining key solvent properties.

Determination of Boiling Range of Organic Solvents

The boiling range of organic liquids can be determined using a distillation method as specified by ISO 4626:1980 . This standard is applicable to organic liquids that are chemically stable and boil between 30°C and 300°C at normal pressure.

Principle: A 100 ml test portion of the solvent is distilled under prescribed conditions. The temperature readings and corresponding volumes of condensate are systematically observed and recorded. The results are then calculated and corrected to standard atmospheric pressure.

Determination of Dynamic Viscosity

The dynamic viscosity of solvents can be measured using a rotational viscometer. Several ASTM standards provide detailed procedures for measuring viscosity, including:

  • ASTM D2196: Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

  • ASTM D4402: Standard Test Method for Viscosity Determination of Asphalts Using a Rotational Viscometer (adaptable for other liquids).

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is then calculated from the torque, the angular velocity, and the geometry of the spindle and cup.

In Vitro Cytotoxicity Testing

The potential toxicity of solvents can be assessed using in vitro cell-based assays. A common method is the Neutral Red Uptake (NRU) assay , which evaluates cell viability.

Principle: Viable cells take up and bind the supravital dye Neutral Red in their lysosomes. Following incubation with the test substance, the cells are washed, and the dye is extracted. The amount of extracted dye is quantified using a spectrophotometer, and the absorbance is directly proportional to the number of viable cells. The concentration of the test substance that reduces cell viability by 50% (IC50) is then determined.

Mandatory Visualization: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes, the following diagrams, created using Graphviz (DOT language), illustrate a typical workflow for solvent performance evaluation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Solvent Test Solvent (e.g., this compound) Solubility Solubility Assay Solvent->Solubility Viscosity Viscosity Measurement Solvent->Viscosity Toxicity Toxicity Assessment Solvent->Toxicity API Active Pharmaceutical Ingredient (API) API->Solubility Data Quantitative Data Collection Solubility->Data Viscosity->Data Toxicity->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for evaluating solvent performance.

LogicalRelationship DPC This compound Green_Chem Green Chemistry Principles DPC->Green_Chem Adherence to Performance High Performance DPC->Performance Exhibits Safety Improved Safety Profile DPC->Safety Offers Alternative Viable Solvent Alternative Green_Chem->Alternative Performance->Alternative Safety->Alternative

Caption: Logical relationship for this compound as a solvent.

References

Safety Operating Guide

Proper Disposal of Dipropyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of dipropyl carbonate, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is a flammable liquid that requires careful handling throughout its lifecycle, from use to final disposal.

Immediate Safety and Handling Protocols

Before handling this compound, it is essential to be familiar with its hazards and the necessary safety precautions. The compound is a flammable liquid and vapor.[1][2][3] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4] Ingestion, skin contact, or inhalation can be harmful.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4][5]

  • Skin Protection: Use chemical-resistant gloves (inspect before use) and wear protective clothing.[1][4] After handling, wash hands thoroughly.[1][5]

  • Respiratory Protection: Work in a well-ventilated area.[1][5] If ventilation is inadequate, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Safe Handling Practices:

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][4][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][6]

  • Ensure all equipment, including containers and receiving equipment, is properly grounded.[5]

  • Store containers tightly closed in a cool, dry, and well-ventilated place.[1][4]

Chemical and Safety Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
CAS Number 623-96-1[2][5]
Molecular Formula C7H14O3[3][5]
Molecular Weight 146.18 g/mol [2][3][5]
Appearance Flammable liquid and vapor[1][3]
Boiling Point 167-168 °C[2]
Density 0.944 g/mL at 25 °C[2]
Flash Point 55 °C (131 °F) - closed cup[2][4]
UN Number 3272[1][4]
Hazard Class 3[4]
Packing Group III[4]
Hazard Statements H226, H315, H319, H335, H302+H312+H332[1][2][3]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. Adherence to these steps is crucial for regulatory compliance and environmental protection.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is contaminated with other substances.

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5] Keep it in its original or a properly labeled container.[1][6] Federal and state regulations govern hazardous waste from its creation to its disposal, a system often called "cradle-to-grave".[7][8]

Step 2: Containerization and Labeling

  • Select Appropriate Container: Use a container that is in good condition, not leaking, and compatible with this compound.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound"). The label should also include the date accumulation started and any associated hazards (e.g., "Flammable").

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Prevent Spills: Ensure containers are kept upright to prevent leakage.[1]

  • Follow Regulations: Adhere to storage time limits for hazardous waste as defined by regulations from the EPA and local authorities.[9]

Step 4: Arrange for Professional Disposal

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]

  • Documentation: Ensure all required documentation, such as waste manifests, is completed accurately for the disposal vendor.

  • Final Disposal: The waste must be transported to and disposed of at an approved and permitted waste disposal plant or facility.[5][6][10]

Emergency Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.

Step 1: Evacuate and Secure the Area

  • Remove all sources of ignition from the spill area.[1][5]

  • Evacuate non-essential personnel to a safe location.[1][5]

  • Ensure the area is adequately ventilated.[1][5]

Step 2: Contain the Spill

  • Prevent the spill from spreading or entering drains.[1][5]

  • Use a non-combustible absorbent material to contain the spill.[1]

Step 3: Clean-Up and Decontamination

  • Small Spills: Cover the spill with an inert absorbent material such as dry lime, soda ash, sand, or vermiculite.[1][4][5]

  • Collection: Carefully scoop or pick up the absorbed material and place it into a properly labeled, closed container for disposal.[4][5]

  • Decontaminate: Wash the spill site after the material has been completely picked up.[4]

Step 4: First Aid

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1][4]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DipropylCarbonateDisposal start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always characterize Step 2: Characterize & Segregate Waste Is it mixed with other chemicals? ppe->characterize containerize Step 3: Containerize & Label Use compatible, sealed container. Label 'Hazardous Waste' characterize->containerize storage Step 4: Store Safely Designated, ventilated area. Adhere to accumulation time limits. containerize->storage disposal Step 5: Arrange Professional Disposal Contact licensed waste vendor. storage->disposal spill Emergency: Spill Occurs storage->spill Potential Event end End: Waste Manifested & Removed disposal->end spill_protocol Execute Spill Protocol: 1. Evacuate & Secure 2. Contain with Absorbent 3. Clean & Decontaminate spill->spill_protocol Activate spill_protocol->containerize Collect spill waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Dipropyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural information for the safe handling and disposal of Dipropyl carbonate, tailored for researchers, scientists, and drug development professionals. Following these protocols is essential for ensuring laboratory safety.

Hazard Identification and Safety Summary

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

Hazard Summary Table:

Hazard TypeDescription
Physical Hazard Flammable liquid and vapor.[1]
Health Hazards Causes skin irritation.[1]
Causes serious eye irritation.[1]
May cause respiratory irritation.[1][3]
Harmful if swallowed, inhaled, or in contact with skin.[2]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risks. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

PPE Requirements Table:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or goggles.[4]Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1] A face shield may be required where there is a risk of splashing.[1][5]
Skin Chemical-resistant protective gloves.[3]Inspect gloves before use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Protective clothing.[3][4]A lab coat should be worn.[5] For greater protection, a complete suit protecting against chemicals or flame-retardant antistatic protective clothing may be necessary.[1]
Respiratory NIOSH/MSHA approved respirator.Required if exposure limits are exceeded or irritation is experienced.[4] A full-face respirator with multi-purpose combination cartridges or a supplied-air respirator may be necessary for high concentrations.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

1. Receiving and Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • Store at room temperature, away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[3]

2. Handling and Use:

  • Ensure adequate ventilation, especially in confined areas.[4]

  • Use only in a well-ventilated area or outdoors.[4]

  • Ground and bond the container and receiving equipment.[4]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Avoid contact with skin, eyes, and inhalation of vapor or mist.[1]

  • Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

3. Spill Response:

  • Immediately remove all sources of ignition.[4]

  • Evacuate personnel to safe areas and ensure adequate ventilation.[4]

  • Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[1]

  • Contain the spillage and collect it with a non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Place the absorbed material into a properly labeled container for disposal.[3][4]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention if you feel unwell.[4]

First Aid Measures Table:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Call a physician.[3]
Skin Contact Take off immediately all contaminated clothing.[6] Wash off immediately with soap and plenty of water.[1][4] If skin irritation occurs, get medical advice.[4]
Inhalation Move the person to fresh air.[1][4] If breathing is difficult, give oxygen.[3][4] If not breathing, give artificial respiration.[1][4] Consult a physician.[1]
Ingestion Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Waste material must be disposed of in accordance with national and local regulations.[6]

  • Contaminated Containers: Do not mix with other waste.[6] Handle uncleaned containers as you would the product itself.[1][6] Dispose of the contents and container to an approved waste disposal plant.[4][6]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_ground Ground Equipment prep_vent->prep_ground handle_transfer Transfer Chemical (Use Non-Sparking Tools) prep_ground->handle_transfer handle_use Perform Experiment handle_transfer->handle_use emergency_spill Spill Occurs handle_transfer->emergency_spill emergency_first_aid Exposure Occurs handle_transfer->emergency_first_aid cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate handle_use->emergency_spill handle_use->emergency_first_aid cleanup_dispose_waste Dispose of Waste (Properly Labeled Container) cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_contain Contain Spill (Absorbent Material) emergency_spill->emergency_contain emergency_administer Administer First Aid & Seek Medical Attention emergency_first_aid->emergency_administer

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.